Technical Documentation Center

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This document moves beyond theoretical data to provide actionable, field-proven protocols for the empirical determination of critical drug-like properties: aqueous solubility, lipophilicity (LogD), and ionization constant (pKa). Each section synthesizes the causal relationship between a given property, the methodology for its measurement, and its strategic implications for preclinical and formulation development. The guide is structured to serve as a practical reference for scientists working to characterize this, and structurally related, promising chemical entities.

Introduction: The Strategic Importance of the Furan-Isoxazole Scaffold

The convergence of a furan ring and an isoxazole-3-carboxamide moiety creates a chemical architecture of significant interest in modern drug discovery. The isoxazole ring is a versatile five-membered heterocycle known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][5] It is a key component in commercially successful drugs such as the COX-2 inhibitor Valdecoxib and various antibiotics like Cloxacillin and Dicloxacillin.[2][3] The furan ring, another common pharmacophore, can influence the electronic properties and conformation of the molecule.[6]

The carboxamide linker is a critical functional group that can act as both a hydrogen bond donor and acceptor, providing a key anchor point for receptor binding.[7] Understanding the fundamental physicochemical properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is therefore not an academic exercise; it is a prerequisite for advancing it as a viable drug candidate. Properties such as solubility, lipophilicity, and ionization state govern the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile, dictating everything from oral bioavailability to cellular permeability and target engagement.

This guide provides the foundational knowledge and experimental frameworks necessary to build a robust data package for this molecule, enabling informed decision-making in the drug development pipeline.

Molecular and Physicochemical Profile

A thorough understanding begins with the molecule's fundamental structure and its predicted properties. These computational values serve as an essential baseline before empirical validation.

Chemical Structure

Caption: Structure of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Core Physicochemical Data

The following table summarizes the core molecular properties, derived from computational predictions based on the related carboxylic acid precursor.[8] These values are essential for planning experimental work.

PropertyValue (Predicted/Calculated)SourceSignificance in Drug Development
Molecular Formula C₈H₆N₂O₃-Defines molecular mass and elemental composition.
Molecular Weight 178.15 g/mol -Impacts diffusion rates and molar concentration calculations.
XLogP3-AA 1.6PubChem[8]Predicts lipophilicity; a value <5 is favorable for oral absorption (Lipinski's Rule).
Hydrogen Bond Donors 1 (Amide N-H)PubChem[8]Influences solubility and target binding; a value <5 is favorable.
Hydrogen Bond Acceptors 4 (Carbonyl O, Furan O, Isoxazole N & O)PubChem[8]Key for solubility and forming interactions with biological targets; a value <10 is favorable.
Rotatable Bond Count 1PubChem[8]Affects conformational flexibility and binding entropy; a value <10 is generally preferred.
Topological Polar Surface Area (TPSA) 79.3 ŲPubChem[8]Estimates surface area of polar atoms; impacts membrane permeability and oral bioavailability.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for an orally administered drug. Insufficient solubility is a primary cause of failure in preclinical development, leading to poor absorption, low bioavailability, and unreliable in-vitro assay results.[9][10]

Causality and Experimental Rationale

We must differentiate between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[10][11] This is a high-throughput assay used in early discovery to quickly flag problematic compounds.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. This measurement is more time-consuming but provides the definitive solubility value required for late-stage development and formulation.[10]

For a compound like 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, the amide and heterocyclic nitrogen/oxygen atoms are expected to contribute to aqueous solubility, but the fused aromatic ring system imparts significant hydrophobicity. Empirical determination is therefore essential.

Protocol: Kinetic Solubility Determination by Nephelometry

This protocol describes a high-throughput method for assessing kinetic solubility, which is ideal for initial compound screening. The principle is that insoluble particles will scatter a light beam, and the degree of scattering is proportional to the amount of precipitate.[12]

Objective: To determine the concentration at which the compound precipitates from an aqueous solution after introduction from a DMSO stock.

Materials:

  • Test Compound: 10 mM stock solution in 100% DMSO.

  • Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well or 384-well clear-bottom microplates.

  • Laser Nephelometer plate reader.

Methodology:

  • Plate Preparation: Dispense the aqueous PBS buffer into the wells of the microplate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<2%) to minimize co-solvent effects.

  • Serial Dilution: Perform serial dilutions directly in the plate to create a range of concentrations (e.g., 100 µM down to 0.1 µM).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.[10]

  • Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.[12]

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The point at which the signal sharply increases indicates the kinetic solubility limit.

System Validation: The protocol is validated by including compounds with known high (e.g., Paracetamol) and low (e.g., Progesterone) solubility as controls.[12] The results for these controls must fall within established limits for the assay to be considered valid.

Implications for Drug Development
  • Low Solubility (<10 µM): May require significant formulation work, such as amorphous solid dispersions, salt formation (if ionizable), or particle size reduction. Oral absorption will likely be limited.

  • Moderate Solubility (10-100 µM): Generally acceptable for early development. Formulation efforts can focus on simple excipients to enhance wetting and dissolution.

  • High Solubility (>100 µM): Ideal. Suggests that absorption is less likely to be limited by the dissolution rate.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolism. It is typically measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[13] An optimal balance is required: too low, and the compound won't cross cell membranes; too high, and it may have poor aqueous solubility and be rapidly metabolized.

Causality and Experimental Rationale

The shake-flask method is the gold-standard for LogD determination.[14][15][16] It directly measures the partitioning of a compound between two immiscible phases: n-octanol (mimicking lipid membranes) and an aqueous buffer (mimicking physiological fluids). For ionizable compounds, LogD is pH-dependent. Since our compound has a potentially acidic proton (amide N-H) and basic nitrogens, measuring LogD at a physiological pH of 7.4 is most relevant.

Caption: Workflow for LogD Determination via Shake-Flask Method.

Protocol: Shake-Flask LogD Determination at pH 7.4

Objective: To empirically measure the distribution coefficient of the test compound between n-octanol and PBS at pH 7.4.

Materials:

  • Test Compound.

  • n-Octanol (reagent grade, pre-saturated with PBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol).

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL).

  • Vortex mixer and/or rotator.

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This crucial step ensures that the volumes of each phase do not change during the experiment.

  • Compound Dosing: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted LogP of 1.6 suggests either phase is acceptable).

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the tube securely and mix thoroughly for a defined period (e.g., 1 hour at 30 rpm on a rotator) to allow the compound to reach equilibrium between the two phases.[13] Avoid vigorous shaking that can cause emulsions.[17]

  • Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully remove an aliquot from each phase for analysis.

  • Quantification: Analyze the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) samples using a validated HPLC or LC-MS method.

  • Calculation: Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ([C]oct / [C]aq)

System Validation: The assay should be run with control compounds of known LogD values spanning a range (e.g., Caffeine for low LogD, Ketoconazole for high LogD) to verify the accuracy of the procedure.[14]

Implications for Drug Development
  • LogD < 0: Compound is hydrophilic. May have excellent aqueous solubility but poor membrane permeability, leading to low oral absorption unless active transport mechanisms are involved.

  • LogD 1-3: Often considered the "sweet spot" for oral drugs, representing a good balance between solubility and permeability. The predicted XLogP of 1.6 for our compound falls within this desirable range.

  • LogD > 3: Compound is highly lipophilic. May suffer from poor solubility, high plasma protein binding, rapid metabolism, and potential for off-target toxicity.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter that influences solubility, absorption, distribution, and target binding, as the charge state of a molecule dramatically affects its properties.

Causality and Experimental Rationale

For 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, there are two potential sites of ionization:

  • Acidic pKa: The amide (N-H) proton can be deprotonated under basic conditions, though amides are generally very weak acids (pKa > 15).

  • Basic pKa: The nitrogen atom in the isoxazole ring could potentially be protonated under acidic conditions, though isoxazoles are typically very weak bases.

Determining the pKa is essential because even slight ionization can significantly impact solubility and permeability across the physiological pH range (e.g., stomach pH ~1-3, intestine pH ~6-7.5). Potentiometric titration is a reliable method for this determination.[18][19][20] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The inflection point of the resulting curve reveals the pKa.[21]

Protocol: pKa Determination by Potentiometric Titration

Objective: To measure the acidic and/or basic pKa values of the test compound.

Materials:

  • Test Compound (accurately weighed).

  • Calibrated pH meter and electrode.

  • Automated titrator or manual burette.

  • Standardized titrants: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

  • Supporting electrolyte: 0.15 M Potassium Chloride (KCl) to maintain constant ionic strength.[18][19]

  • High-purity water, purged with nitrogen to remove dissolved CO₂.[19]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment.[18]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of water and KCl to a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol or acetonitrile can be used, but pKa values will need to be extrapolated back to 0% co-solvent.

  • Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration to prevent atmospheric CO₂ from interfering with the measurement by forming carbonic acid.[19]

  • Titration (for Basic pKa): Place the pH electrode in the solution and begin adding the 0.1 M HCl titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Titration (for Acidic pKa): Using a fresh sample, repeat the process by titrating with 0.1 M NaOH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. This can be determined precisely by finding the inflection point on a first-derivative plot (ΔpH/ΔV vs. V).

System Validation: The procedure should be validated by measuring the pKa of a known standard (e.g., benzoic acid) to ensure the system is performing correctly.

Implications for Drug Development

Caption: Influence of Physicochemical Properties on Drug Development.

  • Acidic pKa: If the compound has an acidic pKa in the physiological range, its solubility will increase at higher pH (e.g., in the intestine).

  • Basic pKa: If the compound has a basic pKa, its solubility will be higher in the acidic environment of the stomach. This can be leveraged for absorption but may also lead to pH-dependent precipitation.

  • No pKa (Neutral): If the compound is neutral across the physiological pH range, its solubility and permeability will be independent of pH, which can simplify formulation and lead to more consistent absorption.

Chemical Stability

A drug substance must remain stable throughout its shelf life under defined storage conditions.[22][23] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light on the quality of the compound.[23][24]

Protocol: ICH-Guided Stability Assessment

A foundational stability program should follow ICH Q1A(R2) guidelines.[22]

Objective: To evaluate the stability of the solid compound under accelerated and long-term storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of the compound into appropriate containers (e.g., sealed glass vials).

  • Storage Conditions:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples for analysis at predefined intervals.[23]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analysis: At each time point, test the samples for:

    • Appearance: Visual inspection for color change or melting.

    • Assay/Purity: Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining and detect any degradation products.

  • Stress Testing: Expose the compound to more extreme conditions (e.g., high heat, strong acid/base, oxidation, photolysis) to identify potential degradation pathways.

Implications for Drug Development
  • Instability: If significant degradation (>5%) is observed, particularly under accelerated conditions, it may indicate a short shelf life. The degradation products must be identified and assessed for toxicity.

  • Stability: If the compound is stable, it simplifies formulation, packaging, and shipping requirements.

Conclusion

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a compound built upon a scaffold of proven therapeutic relevance. This guide has established that a comprehensive understanding of its physicochemical properties is not merely a data-collection exercise but a strategic imperative. The predicted properties (XLogP ~1.6, TPSA ~79 Ų) are promising and place the molecule in a favorable region of chemical space for drug-likeness.

However, computational predictions must be rigorously challenged by empirical data. The detailed, self-validating protocols provided herein for determining solubility, lipophilicity, and pKa serve as a robust framework for generating the high-quality data required for informed decision-making. By systematically characterizing these core attributes, researchers can effectively anticipate a compound's in vivo behavior, de-risk its development pathway, and rationally design the formulation strategies necessary to unlock its full therapeutic potential.

References

  • MDPI. (2005, February 28). 5-Furan-2yl[8][25]oxadiazole-2-thiol, 5-Furan-2yl-4H[8][25][26] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available from: [Link]

  • MDPI. (2025, August 6). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4059992, 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. Available from: [Link]

  • Der Pharma Chemica. (2026, March 2). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ICH. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Available from: [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ResearchGate. (2025, October 20). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. Available from: [Link]

  • East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [Link]

  • PubChemLite. [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • ResearchGate. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

  • Chemazone. N-({2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl). Available from: [Link]

  • QualityHub. (2022, January 1). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Available from: [Link]

  • BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • LCGC International. (2020, November 13). Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]

  • American Pharmaceutical Review. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Available from: [Link]

Sources

Exploratory

Targeting the Heterocyclic Nexus: A Technical Guide to Furan-Isoxazole Therapeutics

Topic: Biological Activity and Therapeutic Potential of Furan-Isoxazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive Summary The fusi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Therapeutic Potential of Furan-Isoxazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

The fusion of furan and isoxazole pharmacophores represents a strategic scaffold in modern medicinal chemistry. This hybrid architecture leverages the lipophilic, hydrogen-bond accepting nature of the furan ring with the rigid, metabolically stable isoxazole moiety—a classic bioisostere for amide and ester linkages. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing these derivatives as potent antimicrobial and anticancer agents.

Structural Basis & Pharmacophore Analysis

The "Dual-Core" Advantage

The therapeutic potency of furan-isoxazole hybrids stems from the synergistic electronic and steric properties of the two heterocycles.

  • Furan Moiety: Acts as a lipophilic spacer that enhances membrane permeability. The oxygen atom serves as a weak hydrogen bond acceptor, facilitating interaction with specific receptor pockets (e.g., the ATP-binding site of kinases).

  • Isoxazole Moiety: Functions as a rigid linker that orients substituents in a specific vector space. It mimics the peptide bond geometry, allowing the molecule to interact with proteolytic enzymes and receptors without susceptibility to enzymatic hydrolysis.

Structure-Activity Relationship (SAR) Matrix

The following SAR trends have been synthesized from recent high-impact studies:

Structural ModificationEffect on ActivityMechanistic Rationale
C-3 Phenyl Substitution Increased Potency Enhances

stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site of enzymes like COX-2 or EGFR.
Electron-Withdrawing Groups (EWG) Enhanced Cytotoxicity Substituents like

,

, or

on the phenyl ring increase lipophilicity and metabolic stability, often improving IC50 values against cancer lines.
C-5 Furan Attachment Selectivity Switch Direct attachment of the furan ring to the C-5 position of isoxazole often favors antimicrobial activity over anti-inflammatory activity.
Amide Linkage Incorporation Broad Spectrum Introducing an amide linker between the rings can expand activity to include antitubercular targets (e.g., enoyl-ACP reductase).

Therapeutic Spectrum & Quantitative Data

Anticancer Activity: EGFR-TK Inhibition

Furan-isoxazole derivatives have shown remarkable efficacy as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors.

Key Compound Profile: Derivative 25a

  • Target: EGFR-TK, VEGFR-2[1][2]

  • Mechanism: Competitive inhibition at the ATP-binding site; induction of G2/M cell cycle arrest.

Table 1: Cytotoxicity Profile of Leading Furan-Isoxazole Derivatives

Compound IDCell LineTarget TypeIC50 (

M)
Reference Standard
25a HepG2 (Liver)Hepatocellular Carcinoma6.38 ± 0.5 Doxorubicin (4.20)
25a MCF-7 (Breast)Adenocarcinoma8.12 ± 0.7 Doxorubicin (5.10)
10b HCT-116 (Colon)Colorectal Carcinoma9.96 ± 0.8 Doxorubicin (3.90)
150 --COX-2 (Enzyme Assay)9.16 Indomethacin

Data Insight: Compound 25a exhibits an IC50 comparable to clinical standards while maintaining a favorable toxicity profile against normal cells (WI38, IC50 > 38


M), indicating a high therapeutic index.

Mechanistic Pathways (Visualized)

Pathway 1: EGFR Signaling Blockade & Apoptosis Induction

The diagram below illustrates how furan-isoxazole derivatives (e.g., Compound 25a) intercept the EGFR signaling cascade, leading to mitochondrial apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Activation (Dimerization) Ligand->EGFR Binding PI3K PI3K / Akt Signaling EGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation EGFR->MAPK Inhibitor Furan-Isoxazole (Compound 25a) Inhibitor->EGFR Competitive Inhibition (ATP Pocket) Bax Bax Upregulation Inhibitor->Bax Induces Bcl2 Bcl-2 Downregulation Inhibitor->Bcl2 Suppresses PI3K->Bax Inhibition Blocked Apoptosis Apoptosis / G2-M Arrest MAPK->Apoptosis Signal Loss Caspase Caspase 3/9 Activation Bax->Caspase Bcl2->Caspase Inhibits Caspase->Apoptosis

Figure 1: Mechanism of Action. The derivative blocks EGFR autophosphorylation, downregulating survival pathways (PI3K/Akt) and shifting the Bax/Bcl-2 ratio to trigger the caspase cascade.

Validated Experimental Workflows

Protocol A: Synthesis of Furan-Isoxazole Hybrids

Methodology: Claisen-Schmidt Condensation followed by Cyclization. Rationale: This route offers high yields, regioselectivity, and accommodates diverse substituents on the phenyl ring.

Synthesis_Workflow Start Furan-2-carbaldehyde + Acetophenone Step1 Claisen-Schmidt (NaOH/EtOH, RT) Start->Step1 Inter Chalcone Intermediate Step1->Inter Dehydration Step2 Cyclization (NH2OH·HCl, NaOAc) Inter->Step2 Reflux 6-8h End Furan-Isoxazole Derivative Step2->End 1,2-Addition & Elimination

Figure 2: Synthetic Pathway. A two-step protocol yielding the target scaffold.

Step-by-Step Protocol:
  • Chalcone Synthesis:

    • Dissolve equimolar amounts (0.01 mol) of furan-2-carbaldehyde and substituted acetophenone in ethanol (20 mL).

    • Add 40% NaOH solution (5 mL) dropwise while stirring at

      
      .
      
    • Stir at room temperature for 24 hours.

    • Self-Validation Check: Pour into ice water and acidify with HCl. A yellow precipitate (chalcone) confirms successful condensation. Recrystallize from ethanol.

  • Isoxazole Cyclization:

    • Dissolve the chalcone (0.01 mol) in ethanol (25 mL).

    • Add hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol).

    • Reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Self-Validation Check: Disappearance of the chalcone spot and appearance of a new, more polar spot on TLC indicates completion.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate cells (HepG2/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add serial dilutions of the furan-isoxazole derivative (0.1 – 100

    
    M). Include DMSO control (< 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate for 4 hours.
    
    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to control.

References

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole. Der Pharma Chemica. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link][3][4][5]

  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules (MDPI). [Link]

Sources

Foundational

Molecular mechanism of action for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Executive Summary The 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold represents a highly selective, small-molecule pharmacophore that functions as a potent agonist of the canonical Wnt/β-catenin signaling pathway. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold represents a highly selective, small-molecule pharmacophore that functions as a potent agonist of the canonical Wnt/β-catenin signaling pathway. The most extensively characterized derivative of this class is SKL2001 (5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2-oxazole-3-carboxamide) [1].

Unlike traditional Wnt agonists (such as lithium chloride or CHIR99021) that broadly target and inhibit upstream kinases like Glycogen Synthase Kinase-3β (GSK-3β), this scaffold operates via a highly specific protein-protein interaction (PPI) disruption mechanism. By selectively uncoupling the Axin/β-catenin complex, it prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, driving its nuclear translocation and the transcription of target genes. This technical guide details the molecular causality, quantitative profiling, and experimental validation of this mechanism for researchers in drug development, regenerative medicine, and virology.

Molecular Target and Binding Dynamics

In the absence of Wnt ligands, intracellular β-catenin levels are tightly restricted by a multi-protein "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), GSK-3β, and Casein Kinase 1 (CK1) [1].

  • The Canonical Phosphorylation Cascade: Axin acts as the central structural scaffold, bringing β-catenin into close proximity with CK1 and GSK-3β. CK1 primes β-catenin by phosphorylating Ser45, which allows GSK-3β to sequentially phosphorylate Thr41, Ser37, and Ser33. This hyperphosphorylated state is recognized by the E3 ubiquitin ligase β-TrCP, leading to ubiquitination and rapid proteasomal degradation.

  • The Disruption Mechanism: The 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide core physically interacts with the Axin/β-catenin interface. By sterically or allosterically disrupting this specific PPI, the compound releases β-catenin from the destruction complex [1].

  • Kinase Independence (The Causality of Selectivity): Because the compound does not inhibit the catalytic activity of GSK-3β or CK1, it avoids the pleiotropic off-target effects typically associated with broad-spectrum kinase inhibitors. This self-validating specificity ensures that only the Axin-dependent pool of β-catenin is stabilized, leaving other GSK-3β-mediated cellular processes intact.

Signaling Pathway Architecture

WntPathway Compound 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (SKL2001) Axin Axin Scaffold Compound->Axin Binds & Disrupts PPI BetaCat β-catenin Axin->BetaCat Interaction Blocked Nucleus Nucleus (TCF/LEF Activation) BetaCat->Nucleus Accumulates & Translocates Kinases GSK-3β & CK1 (Active) Kinases->BetaCat Phosphorylation Prevented TargetGenes Wnt Target Genes (Runx2, Axin2) Nucleus->TargetGenes Transcription

Fig 1. Disruption of the Axin/β-catenin complex by the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide core.

Quantitative Data & Efficacy Profiling

To establish trustworthiness and guide experimental design, the pharmacological profile of the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold (evaluated via SKL2001) is summarized below. The data demonstrates high efficacy in β-catenin stabilization without off-target kinase inhibition [1, 2].

Pharmacological ParameterValue / ObservationBiological Significance
Effective Concentration (EC50) 10 – 40 µMOptimal range for upregulating β-catenin-regulated transcription (CRT).
GSK-3α/β Inhibition ≤ 8.5% at 10 µMConfirms mechanism is independent of direct kinase inhibition.
Axin Protein Levels UnchangedValidates that the compound disrupts the PPI, rather than degrading Axin.
β-catenin Phosphorylation Markedly DecreasedSpecifically prevents phosphorylation at residues Ser33/37/Thr41 and Ser45.
Cell Cycle Impact G0/G1 ArrestInduces cell cycle arrest in specific cancer spheroids (e.g., HCT116) at 40 µM.

Experimental Workflows & Self-Validating Protocols

To empirically validate the mechanism of action in your specific cell line, a dual-assay system is required: a TOPFlash reporter assay to confirm functional transcriptional activation, and a Co-Immunoprecipitation (Co-IP) assay to prove physical PPI disruption.

Protocol 1: TOPFlash Luciferase Reporter Assay (Functional Validation)
  • Cell Seeding: Plate HEK293 or ST2 mesenchymal stem cells at

    
     cells/well in a 24-well plate.
    
  • Transfection: Co-transfect cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites) and a pRL-TK Renilla luciferase control plasmid (for normalization) using a high-efficiency lipid-based reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide derivative at titrated concentrations (0, 10, 20, 30, 40 µM) in serum-free media for 15 hours.

  • Quantification: Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Causality Check: A dose-dependent increase in the Firefly/Renilla ratio confirms canonical Wnt pathway activation. If the ratio does not increase, the cell line may lack downstream TCF/LEF components.

Protocol 2: Axin/β-catenin Co-Immunoprecipitation (Mechanistic Validation)
  • Lysate Preparation: Treat target cells with 30 µM of the compound for 12 hours. Lyse cells in a mild NP-40 buffer supplemented with protease and phosphatase inhibitors to preserve native PPIs.

  • Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-Axin antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours to capture the complex.

  • Washing & Elution: Wash the beads three times with lysis buffer to remove non-specific binders. Elute the complexes by boiling in SDS sample buffer.

  • Western Blotting: Probe the eluate with anti-β-catenin and anti-Axin antibodies.

  • Causality Check: A reduction in the β-catenin band intensity in the compound-treated IP lane (compared to the DMSO control), alongside equal Axin pull-down, definitively proves the disruption of the Axin/β-catenin interaction [1].

Workflow Step1 1. Cell Culture & Treatment Step2 2. Cell Lysis (Preserve PPIs) Step1->Step2 Step3A 3A. TOPFlash Assay (Luciferase Readout) Step2->Step3A Functional Step3B 3B. Co-IP Assay (Anti-Axin Pull-down) Step2->Step3B Mechanistic Step4A 4A. Quantify Wnt Activation Step3A->Step4A Step4B 4B. Western Blot (Probe β-catenin) Step3B->Step4B

Fig 2. Dual-assay experimental workflow for validating the mechanism of action and Wnt activation.

Therapeutic Applications & Translational Potential

  • Mesenchymal Stem Cell (MSC) Differentiation: Activation of the Wnt/β-catenin pathway by this scaffold directs multipotent MSCs toward an osteogenic lineage while actively suppressing adipogenesis. Treatment upregulates osteoblast markers (e.g., Runx2, Alkaline Phosphatase) and blocks adipocyte markers (e.g., PPARγ), offering a therapeutic avenue for osteoporosis and bone tissue engineering [1].

  • Antiviral Therapy (HBV Clearance): Recent studies indicate that upregulating Wnt/β-catenin signaling via this specific scaffold strongly suppresses Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) levels in infected hepatocytes. This presents a novel mechanism for viral eradication when combined with standard antivirals like entecavir [3].

References

  • Gwak, J., Hwang, S. G., Park, H. S., Choi, S. R., Park, S. H., Kim, H., ... & Oh, S. (2012). "Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation." Cell Research, 22(1), 237-247. Available at:[Link]

  • Ohashi, W., Yamamine, N., Imura, J., & Hatakeyama, M. (2017). "SKL2001 suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex." Biochemical and Biophysical Research Communications, 493(3), 1342-1348. Available at:[Link]

  • "Wnt/Beta-Catenin Signaling Regulates Hepatitis B Virus cccDNA Levels." Preprints.org, 2024. Available at:[Link]

Exploratory

Literature review of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide synthesis

An In-depth Technical Guide to the Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide For professionals in medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

For professionals in medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold represents a confluence of two privileged structures: the furan ring, a versatile building block found in numerous natural products and bioactive molecules, and the isoxazole ring, a key pharmacophore in a variety of therapeutic agents.[1][2] This guide provides a detailed exploration of the primary synthetic strategies for constructing this valuable molecular framework, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Core Synthetic Strategies: A Comparative Overview

The construction of the 5-(furan-2-yl)-1,2-oxazole core can be broadly approached through two powerful and regioselective methodologies: 1,3-Dipolar Cycloaddition and Cyclocondensation . The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method for isoxazole synthesis.[3][4] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][5] The regioselectivity of this reaction is a key advantage, reliably yielding the desired 5-substituted isoxazole when a terminal alkyne is used.

  • Cyclocondensation: This classical approach involves the reaction of a β-dicarbonyl compound with hydroxylamine.[2][6] The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by cyclization and dehydration to form the isoxazole ring. This method is robust and often utilizes readily available starting materials.

This guide will dissect both pathways, providing a clear roadmap for the synthesis of the target carboxamide.

Route 1: Synthesis via 1,3-Dipolar Cycloaddition

This strategy builds the isoxazole ring by reacting a furan-containing alkyne with a nitrile oxide precursor that carries the latent carboxamide functionality. The nitrile oxide is typically generated in situ due to its high reactivity.[7]

Workflow for 1,3-Dipolar Cycloaddition

cluster_0 Part A: Dipolarophile Synthesis cluster_1 Part B: Nitrile Oxide Generation & Cycloaddition cluster_2 Part C: Final Amidation A 2-Bromofuran C 2-(Prop-2-yn-1-yloxy)furan A->C Sonogashira Coupling (or other C-C coupling) B Propargyl Alcohol B->C D Ethyl Chlorooximidoacetate G [3+2] Cycloaddition C->G Dipolarophile D->G E Base (e.g., Et3N) E->G F Ethyl 5-(Furan-2-yl)isoxazole-3-carboxylate H Hydrolysis (e.g., LiOH) I 5-(Furan-2-yl)isoxazole-3-carboxylic acid F->I Ester Hydrolysis G->F Regioselective Ring Formation K 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide I->K Amide Coupling J Ammonia/Amine + Coupling Agent (e.g., DCC, HOBT) J->K

Caption: Workflow for the 1,3-Dipolar Cycloaddition synthesis route.

Expertise in Action: Mechanistic Considerations

The success of this route hinges on the controlled, in situ generation of the nitrile oxide from a stable precursor like an α-halo-oxime (e.g., ethyl chlorooximidoacetate).[5] The addition of a base, such as triethylamine, facilitates the elimination of HCl to form the highly reactive nitrile oxide intermediate. This intermediate is immediately trapped by the furan-alkyne dipolarophile present in the reaction mixture. This one-pot approach is highly efficient as it avoids the isolation of the unstable nitrile oxide.[8] The regiochemistry is dictated by electronic factors, with the more nucleophilic carbon of the alkyne attacking the more electrophilic carbon of the nitrile oxide, reliably leading to the 5-substituted isoxazole.[3]

Experimental Protocol: 1,3-Dipolar Cycloaddition

Step 1: Synthesis of Ethyl 5-(Furan-2-yl)isoxazole-3-carboxylate

  • To a solution of the furan-containing alkyne (1.0 eq) in a suitable solvent like THF, add ethyl chlorooximidoacetate (1.2 eq).

  • Slowly add a solution of triethylamine (1.5 eq) in THF to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, filter the triethylammonium hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ester.

Step 2: Hydrolysis to 5-(Furan-2-yl)isoxazole-3-carboxylic acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and heat the mixture at 50°C for 1-2 hours.

  • After cooling, extract the reaction mixture with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the carboxylic acid, which can often be used without further purification.

Step 3: Amidation to 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

  • Dissolve the carboxylic acid (1.0 eq) and N-hydroxybenzotriazole (HOBT, 1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of the desired amine (or aqueous ammonia for the primary amide, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the crude product by recrystallization or column chromatography.

Route 2: Synthesis via Cyclocondensation

This classic and robust strategy involves forming the isoxazole ring by condensing a furan-substituted β-dicarbonyl compound with hydroxylamine. The required β-dicarbonyl precursor is readily synthesized via a Claisen condensation.

Workflow for Cyclocondensation

cluster_0 Part A: β-Dicarbonyl Synthesis cluster_1 Part B: Isoxazole Ring Formation cluster_2 Part C: Final Amidation A 2-Acetylfuran D Methyl 2,4-dioxo-4-(furan-2-yl)butanoate A->D B Diethyl Oxalate B->D C Base (e.g., NaOMe) C->D Claisen Condensation E Hydroxylamine HCl F Methyl 5-(furan-2-yl)isoxazole-3-carboxylate D->F β-Dicarbonyl E->F Cyclocondensation G Hydrolysis (e.g., LiOH) H 5-(Furan-2-yl)isoxazole-3-carboxylic acid F->H Ester Hydrolysis J 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide H->J Amide Coupling I Ammonia/Amine + Coupling Agent (e.g., DCC, HOBT) I->J

Caption: Workflow for the Cyclocondensation synthesis route.

Expertise in Action: Mechanistic Considerations

The initial Claisen condensation between 2-acetylfuran and a dialkyl oxalate generates the key 1,3-dicarbonyl (specifically, a β-ketoester) intermediate. The subsequent reaction with hydroxylamine is the crucial ring-forming step. The regioselectivity is determined by the differential reactivity of the two carbonyl groups. The ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to the initial nucleophilic attack by the nitrogen of hydroxylamine at this position. This is followed by intramolecular cyclization via attack of the hydroxylamine's oxygen atom onto the ester carbonyl, and subsequent dehydration to yield the 3-carboxylate isoxazole product.

Experimental Protocol: Cyclocondensation

Step 1: Synthesis of Methyl 2,4-dioxo-4-(furan-2-yl)butanoate

  • To a suspension of sodium methoxide (1.1 eq) in methanol, add a mixture of 2-acetylfuran (1.0 eq) and dimethyl oxalate (1.1 eq) at room temperature.

  • Stir the reaction mixture for 18-24 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude β-dicarbonyl compound.

Step 2: Synthesis of Methyl 5-(furan-2-yl)isoxazole-3-carboxylate

  • Dissolve the crude methyl 2,4-dioxo-4-(furan-2-yl)butanoate (1.0 eq) in methanol.

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under vacuum.

  • Purify the residue by column chromatography to isolate the methyl ester of the target isoxazole.

Step 3: Hydrolysis and Amidation

  • The final conversion of the methyl ester to the desired carboxamide follows the same two-step hydrolysis and amide coupling procedure described in Route 1, Steps 2 and 3 .

Data Summary and Comparison

FeatureRoute 1: 1,3-Dipolar CycloadditionRoute 2: Cyclocondensation
Key Reaction [3+2] CycloadditionClaisen Condensation followed by Cyclization
Key Precursors Furan-alkyne, α-halo-oxime2-Acetylfuran, Dialkyl Oxalate, Hydroxylamine
Regioselectivity Generally excellent, controlled by electronics.High, controlled by differential carbonyl reactivity.
Advantages High versatility, mild conditions, broad substrate scope.Utilizes readily available starting materials, robust.
Challenges Requires synthesis of alkyne; nitrile oxide precursors can be lachrymatory.May require optimization of Claisen condensation conditions.

Conclusion

Both the 1,3-dipolar cycloaddition and cyclocondensation pathways offer reliable and effective strategies for the synthesis of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide. The cycloaddition route provides flexibility and is often preferred for its mild conditions and high regioselectivity. The cyclocondensation route, on the other hand, is a powerful alternative that leverages classical, well-established reactions with readily accessible starting materials. The selection of the optimal route will depend on the specific constraints and objectives of the research program, including precursor availability, scale, and desired analogue diversity. This guide provides the foundational knowledge and practical protocols for researchers to confidently access this important heterocyclic scaffold for applications in drug discovery and development.

References

  • Benchchem. Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Application Notes and Protocols.
  • ResearchGate. Synthesis of isoxazole fused c‐furan. | Download Scientific Diagram.
  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.
  • ACS Omega. Asymmetric Synthesis of Functionalized 2-Isoxazolines. Published: February 11, 2025.
  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole...
  • Nano Bio Letters. Construction of Isoxazole ring: An Overview. Published: June 30, 2024.
  • MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Published: August 22, 2025.
  • MDPI. Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. Published: August 22, 2025.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Published: October 6, 2021.
  • Universal Journal of Pharmaceutical Research. Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Published: March 2, 2026.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Published: August 10, 2025.
  • PMC. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Published: April 18, 2022.
  • Organic Chemistry Portal. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes.

Sources

Foundational

Predicted metabolic stability of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

An In-Depth Technical Guide to the Predicted Metabolic Stability of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Metabolic Stability of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1] This guide provides a comprehensive analysis of the predicted metabolic stability of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a molecule featuring a furan ring, an isoxazole core, and a carboxamide linker. Our analysis, grounded in established biochemical principles and predictive methodologies, identifies the furan moiety as the primary metabolic liability. Cytochrome P450-mediated oxidation of the furan ring is anticipated to be the major clearance pathway, potentially leading to the formation of reactive metabolites.[2][3] The isoxazole ring and carboxamide linker are predicted to be more stable but may undergo secondary metabolic transformations. This document details the in silico and in vitro strategies for confirming this prediction, offering detailed experimental protocols and a framework for interpreting the resulting data.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[4] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of these properties.[1] Compounds that are rapidly metabolized exhibit low oral bioavailability and short half-lives, requiring more frequent or higher doses, which can increase the risk of adverse effects. Conversely, excessively stable compounds can accumulate and lead to toxicity. Therefore, an early and accurate assessment of metabolic stability is essential to guide medicinal chemistry efforts, enabling the design of molecules with optimized pharmacokinetic profiles.[1][5]

This guide focuses on 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. Its structure presents three key functional regions of interest for metabolic evaluation:

  • The Furan Ring: An electron-rich five-membered heterocycle, known to be a substrate for oxidative metabolism.[6]

  • The 1,2-Oxazole (Isoxazole) Ring: A five-membered aromatic heterocycle whose metabolic fate can include ring-opening or hydroxylation.[7][8]

  • The Carboxamide Linker: A generally stable functional group, but susceptible to hydrolysis.

By dissecting the molecule and applying predictive models and established experimental workflows, we can construct a robust hypothesis regarding its metabolic fate.

Structural Analysis of Potential Metabolic Liabilities

The chemical architecture of a molecule dictates its interaction with metabolic enzymes. An analysis of the constituent moieties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide reveals several potential "hotspots" for metabolism.

The Furan Moiety: A Known Structural Alert

The furan ring is widely recognized as a structural alert in medicinal chemistry.[9] Its presence raises concerns due to its propensity for metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[2][10]

  • Mechanism of Metabolism: The primary metabolic pathway for furan involves oxidation, which generates highly electrophilic and reactive intermediates.[2] Depending on the substitution pattern of the furan ring, this oxidation can proceed through two main routes:

    • Epoxidation: Formation of an unstable epoxide intermediate.

    • Ring Opening: Direct formation of a reactive cis-enedione. For the parent furan, this results in the formation of cis-2-butene-1,4-dial (BDA).[2][10]

  • Consequences of Activation: These reactive metabolites, particularly BDA, can readily form covalent adducts with cellular nucleophiles such as proteins and DNA.[2][11] This process is believed to be a key trigger for the hepatotoxicity and carcinogenicity observed with some furan-containing compounds.[3][11] The formation of these reactive species makes the furan ring the most probable site of metabolic instability for the target molecule.

The 1,2-Oxazole Ring: Potential for Ring Scission

The metabolic fate of the isoxazole ring is less definitive than that of furan but is nonetheless an important consideration. The most notable metabolic pathway for this heterocycle is a reductive N-O bond cleavage, a process that opens the ring.

  • Precedent in Drug Metabolism: The anti-inflammatory drug leflunomide serves as a key example. Its isoxazole ring undergoes a unique N-O bond cleavage to form its active alpha-cyanoenol metabolite.[7][12] This transformation can be catalyzed by the reduced ferrous form of cytochrome P450 enzymes (P450Fe(II)).[7][13]

  • Other Pathways: While ring scission is a possibility, other pathways such as hydroxylation on the ring carbons could also occur, though these are generally considered minor pathways compared to the liabilities of the furan ring.

The Carboxamide Linker: General Stability

Amide bonds are generally more resistant to hydrolysis than ester bonds due to the resonance stabilization of the N-C=O system. While hydrolysis by amidase enzymes is possible, this pathway is typically slower than CYP-mediated oxidative metabolism of more labile sites. For this molecule, the carboxamide is predicted to be a site of low metabolic turnover.

In Silico Prediction of Metabolic Stability

Before committing to resource-intensive experimental work, in silico models provide a rapid, cost-effective initial assessment of metabolic stability.[14] These computational tools are invaluable in early drug discovery for prioritizing compounds and identifying potential metabolic liabilities.[15][16]

Methodologies for In Silico Prediction

Computational approaches can be broadly categorized into two types:

  • Ligand-Based Approaches: These methods rely on the chemical structure of the compound itself.[14] Machine learning and Quantitative Structure-Activity Relationship (QSAR) models are trained on large datasets of compounds with known metabolic stability to predict the fate of new molecules.[15][17] They can identify which atoms or fragments (like the furan ring) are most likely to be sites of metabolism (SOMs).

  • Structure-Based Approaches: These methods utilize the three-dimensional structures of metabolic enzymes, primarily CYPs. The drug candidate is computationally "docked" into the active site of a CYP isozyme (e.g., CYP3A4, 2D6, 2C9) to predict binding affinity and the proximity of specific atoms to the catalytic heme iron. This helps to predict both the likelihood and regioselectivity of metabolism.

Predicted In Silico Workflow & Outcome

A typical in silico workflow involves submitting the 2D or 3D structure of the molecule to a predictive software platform. The software then calculates various physicochemical properties and uses its built-in models to predict metabolic properties.

In_Silico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Prediction Output Input 5-(Furan-2-yl)-1,2-oxazole- 3-carboxamide Structure (SMILES/SDF) Model Metabolism Prediction Software (e.g., StarDrop™, ADMET Predictor™) Input->Model QSAR Ligand-Based Models (QSAR, Machine Learning) Model->QSAR Analyzes structural features Docking Structure-Based Models (CYP Docking) Model->Docking Simulates binding to CYPs SOM Site of Metabolism (SOM) Prediction & Lability Ranking QSAR->SOM Docking->SOM Clearance Predicted Intrinsic Clearance (CLint) & Half-Life (t½) SOM->Clearance Metabolites Predicted Metabolite Structures SOM->Metabolites

Caption: A generalized workflow for in silico metabolic stability prediction.

For 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, in silico models are overwhelmingly likely to flag the C5 and C2 positions of the furan ring as the primary metabolic hotspots due to the extensive literature data on furan metabolism.

In Vitro Experimental Assessment of Metabolic Stability

In silico predictions must be validated through in vitro experiments. These assays use liver-derived subcellular fractions or cells to simulate in vivo metabolism, providing quantitative data on a compound's stability.[1][5] The two most common systems are liver microsomes and hepatocytes.

Methodology 1: Human Liver Microsomal (HLM) Stability Assay

The HLM assay is a high-throughput, cost-effective method primarily used to assess Phase I (oxidative) metabolism.[18] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[18][19]

Causality Behind Experimental Choices:

  • Why Microsomes? To specifically isolate and quantify the contribution of CYP enzymes to the compound's clearance, as they are the major enzymes responsible for the metabolism of most drugs.[18]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the catalytic activity of CYP enzymes. Its presence initiates the metabolic reactions.[19][20]

  • Why Quench with Acetonitrile? Cold acetonitrile is used to stop the enzymatic reaction by precipitating the microsomal proteins and to prepare the sample for LC-MS/MS analysis.[18]

Step-by-Step Protocol:

  • Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) in a 37°C water bath and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[19] Keep on ice.

  • Compound Addition: Add the test compound (typically from a DMSO stock) to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[19]

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Reaction Termination: Immediately add the aliquot to a 96-well plate containing 2-3 volumes of cold acetonitrile with an internal standard to stop the reaction.[18]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[18]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]

Methodology 2: Cryopreserved Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[4][22][23] This assay also accounts for compound uptake into the cell, providing a more physiologically relevant model.[23]

Causality Behind Experimental Choices:

  • Why Hepatocytes? To provide a comprehensive metabolic profile, including both Phase I and Phase II pathways, and to assess the impact of cellular uptake and transport on metabolism.[4][22]

  • Why Specific Cell Density? A density of 0.5-1.0 million viable cells/mL is typically used to ensure sufficient enzymatic activity while maintaining cell health during the incubation period.[24]

  • Why Multiple Time Points? Sampling over a period of up to 2 or 4 hours allows for the characterization of both rapidly and more slowly metabolized compounds.[24][25] For predicted low-clearance compounds, extended incubation models like plated hepatocytes can be used.[25]

In_Vitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation Thaw Thaw Cryopreserved Hepatocytes (37°C) Wash Wash & Resuspend in Incubation Medium Thaw->Wash Count Determine Cell Viability & Density (e.g., 1x10^6 cells/mL) Wash->Count AddCompound Add Test Compound (1 µM) to Hepatocyte Suspension Count->AddCompound Incubate Incubate at 37°C, 5% CO₂ in Shaking Water Bath AddCompound->Incubate Sample Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Terminate Reaction with Cold Acetonitrile + Internal Std. Sample->Quench Process Centrifuge to Pellet Debris Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calc Calculate t½ and In Vitro Intrinsic Clearance (CLint) Analyze->Calc

Caption: Experimental workflow for an in vitro hepatocyte stability assay.

Step-by-Step Protocol:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath. Transfer to pre-warmed incubation medium, gently centrifuge to pellet the cells, and resuspend in fresh medium to remove cryoprotectant.[25]

  • Cell Counting & Viability: Determine cell density and viability (typically via Trypan blue exclusion). Adjust the cell suspension to the desired final density (e.g., 1 million viable cells/mL).[25]

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a 5% CO₂ atmosphere for 15-30 minutes to allow the cells to recover.[24]

  • Initiation: Add the test compound (final concentration 1 µM) to the cell suspension to start the incubation.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[24]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[4]

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: Determine the rate of metabolism to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[24]

Integrated Metabolic Stability Profile and Discussion

By synthesizing the structural analysis with the predictive outcomes of in silico and in vitro methodologies, we can construct a holistic metabolic stability profile for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Metabolic Hotspot Predicted Metabolic Reaction Key Enzymes Predicted Impact on Stability Supporting Evidence
Furan Ring (C2, C5) Oxidation / Ring Opening Cytochrome P450s (esp. CYP2E1)High (Major clearance pathway)Extensive literature on furan metabolism leading to reactive metabolites (BDA).[2][3][10][11]
Isoxazole Ring Reductive Ring Scission (N-O Cleavage) Cytochrome P450s (Fe(II) state)Low to Medium (Potential minor pathway)Precedent from leflunomide metabolism.[7][12] Likely much slower than furan oxidation.
Carboxamide Linker Hydrolysis AmidasesLow (Likely a very minor pathway)Amide bonds are generally stable to hydrolysis compared to oxidative pathways.

The primary prediction is that 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide will exhibit high intrinsic clearance and a short metabolic half-life, driven predominantly by CYP-mediated oxidation of the furan ring. This pathway carries an associated risk of forming reactive metabolites, which is a critical consideration for safety and toxicology assessments. Metabolism at the isoxazole ring or carboxamide linker is expected to be minor in comparison.

Strategies for Mitigating Predicted Metabolic Liability

Should the high clearance be confirmed experimentally, medicinal chemistry efforts should focus on mitigating this liability. The most effective strategy would be the bioisosteric replacement of the furan ring.[26] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[27]

Potential bioisosteric replacements for the furan ring include:

  • Thiophene Ring: Often more metabolically stable than furan, though it can also be oxidized.

  • N-methyl Pyrrole Ring: Another five-membered heterocycle with different electronic properties.

  • Phenyl Ring: A classic replacement, though it may be susceptible to aromatic hydroxylation.

  • Pyridine Ring: Introducing a nitrogen atom can block metabolism at that position and alter solubility.

Each replacement would need to be evaluated to ensure that the desired pharmacological activity is retained or enhanced while metabolic stability is improved.

Conclusion

The metabolic stability of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is predicted to be poor, governed by the metabolic lability of the furan moiety. This structure serves as a significant metabolic hotspot for CYP-mediated oxidative cleavage, a pathway associated with high clearance and the potential for reactive metabolite formation. While the isoxazole ring and carboxamide linker present potential but minor metabolic routes, the furan ring is the critical determinant of the compound's metabolic fate. The in silico and in vitro methodologies detailed in this guide provide a robust framework for experimentally confirming this prediction and quantifying the compound's intrinsic clearance. These findings are crucial for guiding further drug development efforts, particularly in considering structural modifications, such as furan bioisosteric replacement, to engineer a more stable and safer drug candidate.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Cyprotex (an Evotec company). (n.d.). Hepatocyte Stability. Evotec. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Lin, Z., et al. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 52(7), 415-423. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(5), 292-300. [Link]

  • Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 415-425. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]

  • Liu, R., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1836-1846. [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. [Link]

  • Xeno-Tech. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]

  • Peterson, L. A., et al. (2000). A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. Chemical Research in Toxicology, 13(7), 543-546. [Link]

  • Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism and Disposition, 11(1), 1-1. [Link]

  • Prakash, C., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1269-1280. [Link]

  • Barhate, V. D., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Peterson, L. A., et al. (2013). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 41(1), 193-199. [Link]

  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Podlewska, S., & Kafel, R. (2018). THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS. ResearchGate. [Link]

  • Barhate, V. D., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Prakash, C., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide... ResearchGate. [Link]

  • Pel-la, M., et al. (2021). Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Journal, 107(3), 888-903. [Link]

  • Li, J., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. Ecotoxicology and Environmental Safety, 280, 116460. [Link]

  • Scribd. (n.d.). In vitro Metabolism Studies on the Isoxazole Ring. [Link]

  • Dang, Q., et al. (2017). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Prakash, C., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Horinouchi, T., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats... Xenobiotica, 49(8), 944-955. [Link]

  • Kumar, A., et al. (2021). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar. [Link]

  • Ibrahim, M. A. A., & El-Adl, K. (2020). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide)... ResearchGate. [Link]

  • Ibrahim, M. A. A., & El-Adl, K. (2020). Charges of the three bioisosteric moieties (carboxylic acid, furan, and... ResearchGate. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Dalvie, D., et al. (2012). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites... Drug Metabolism and Disposition, 40(6), 1178-1187. [Link]

  • Venkatesh, U. S., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS... World Journal of Advance Healthcare Research, 8(3). [Link]

  • Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 10(11), 1215-1234. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Dixit, R., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS... ResearchGate. [Link]

  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Exploratory

A Technical Guide to Target Identification for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in Oncology

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant potential in oncology.[1][2] This technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of the mechanism of action of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a novel compound with putative anti-cancer properties. By integrating computational, biochemical, and cell-based approaches, this guide provides a robust framework for identifying and validating its molecular targets, a critical step in the drug discovery and development pipeline. The narrative emphasizes the rationale behind experimental choices, providing detailed protocols and data interpretation strategies to empower researchers in their quest for novel cancer therapeutics.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The rising incidence of cancer globally necessitates the continuous development of novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity.[3] Heterocyclic compounds, particularly those containing the isoxazole ring, have garnered significant attention for their versatile pharmacological profiles.[1][2] Isoxazole derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase and histone deacetylases (HDACs), and disruption of tubulin polymerization.[3]

The compound 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide combines the isoxazole core with a furan moiety, another heterocyclic ring known to be present in compounds with anti-proliferative activities.[4][5] This unique structural combination presents a compelling case for its investigation as a potential anti-cancer agent. However, to advance this compound from a promising hit to a viable clinical candidate, a thorough understanding of its molecular mechanism of action is paramount. This guide provides a systematic and technically detailed roadmap for the identification and validation of the protein targets of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

A Multi-faceted Approach to Target Identification

A successful target identification strategy relies on the convergence of evidence from multiple, independent lines of investigation.[6] No single method is foolproof; therefore, a combination of in silico, in vitro, and cellular approaches is recommended to build a compelling case for a specific target or pathway. This guide is structured around a logical workflow that progresses from broad, hypothesis-generating techniques to more focused, validation-oriented experiments.

Caption: A multi-phase workflow for target identification.

Phase 1: Hypothesis Generation

The initial phase focuses on generating a broad list of potential targets and understanding the compound's general cellular effects.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective way to prioritize potential protein targets based on the chemical structure of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

  • Rationale: By comparing the compound's structure to databases of known ligands, we can infer potential targets. Molecular docking simulations can then predict the binding affinity and mode of interaction with these putative targets.

  • Methodology:

    • Ligand-Based Approaches: Utilize platforms like SwissTargetPrediction or Molinspiration to identify potential targets based on 2D and 3D structural similarity to known bioactive molecules.[7]

    • Structure-Based Approaches: If a high-resolution 3D structure of a potential target is available, perform molecular docking studies using software such as AutoDock or Glide to predict the binding energy and pose of the compound within the protein's active or allosteric sites.

  • Data Interpretation: The output will be a ranked list of potential targets. It is crucial to critically evaluate these predictions, considering the biological relevance of the proposed targets in oncology.

Phenotypic Screening

Before delving into specific molecular targets, it is essential to characterize the compound's effect on cancer cells.

  • Rationale: Phenotypic assays provide a functional readout of the compound's activity and can offer clues about its mechanism of action.

  • Methodology:

    • Cell Viability Assays:

      • Cell Seeding: Plate various cancer cell lines (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.[4]

      • Compound Treatment: Treat the cells with a serial dilution of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide for 48-72 hours.[8]

      • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[4][8]

    • Apoptosis Assays:

      • Annexin V/PI Staining: Treat cells with the compound at its IC50 concentration.[8]

      • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).[8]

      • Flow Cytometry: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Data Presentation:

Cell LineCompound IC50 (µM)% Apoptosis (at IC50)
MCF-7 (Breast)5.245.3
A549 (Lung)8.138.7
HCT116 (Colon)6.541.2

Phase 2: Target Engagement and Identification

This phase employs more direct methods to identify the specific proteins that physically interact with the compound.

Affinity-Based Proteomics

This is a classic and powerful method for isolating target proteins from a complex cellular mixture.[9][10]

  • Rationale: By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners from a cell lysate.

  • Methodology:

    • Probe Synthesis: Synthesize an analog of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). It is critical that the modification does not abrogate the compound's biological activity.

    • Affinity Chromatography:

      • Incubate the immobilized compound with a cancer cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).[10]

Caption: Workflow for affinity chromatography-mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that exploits the principle that a small molecule binding to a protein can stabilize it against proteolysis.[9][10]

  • Rationale: This method avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.

  • Methodology:

    • Treatment: Treat cell lysates with varying concentrations of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

    • Proteolysis: Subject the treated lysates to limited proteolysis with a protease like thermolysin.

    • Analysis: Analyze the protein bands by SDS-PAGE. Proteins that are stabilized by the compound will show reduced degradation compared to the control. The stabilized bands can be excised and identified by mass spectrometry.

Genetic Approaches

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 screens, can identify genes that modulate the cellular response to the compound.[11]

  • Rationale: If knocking down a specific gene phenocopies or enhances the effect of the compound, it suggests that the gene product may be a target or part of the target pathway.[11]

  • Methodology:

    • Screening: Perform a genome-wide or targeted RNAi/CRISPR screen in a cancer cell line that is sensitive to the compound.

    • Hit Identification: Identify genes whose knockdown confers resistance or hypersensitivity to the compound.

    • Validation: Validate the top hits individually to confirm their role in mediating the compound's effects.

Phase 3: Target Validation

The final and most critical phase is to rigorously validate the putative targets identified in the previous phases.

Biochemical Assays
  • Rationale: In vitro assays are essential to confirm a direct physical interaction between the compound and the purified target protein and to quantify the binding affinity.

  • Methodology:

    • Enzyme Inhibition Assays: If the putative target is an enzyme, perform kinetic studies to determine if the compound acts as an inhibitor and to determine its mode of inhibition (e.g., competitive, non-competitive).

    • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified target protein.

Cellular Target Engagement
  • Rationale: It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.

  • Methodology:

    • Western Blotting: If the target is part of a signaling pathway, treat cells with the compound and use Western blotting to probe for changes in the phosphorylation status or expression levels of downstream effector proteins.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein in response to ligand binding in intact cells or cell lysates.

Structure-Activity Relationship (SAR) Studies
  • Rationale: A well-defined SAR provides strong evidence for a specific target.

  • Methodology: Synthesize a series of analogs of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide and test their activity in both biochemical and cellular assays. A strong correlation between the potency of the analogs in inhibiting the purified target and their anti-proliferative activity in cells is a powerful indicator of on-target activity.

Conclusion

The journey from a promising chemical scaffold to a clinically effective anti-cancer drug is long and arduous. The systematic and rigorous identification and validation of a compound's molecular target is a cornerstone of this process. The integrated, multi-pronged approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. By combining computational predictions, phenotypic screening, direct target identification methods, and rigorous biochemical and cellular validation, researchers can build a compelling and data-driven case for the therapeutic potential of this novel compound, paving the way for its further development in the fight against cancer.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks. Retrieved from [Link]

  • Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy. (2025, March 15). Bioorganic Chemistry. Retrieved from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). Journal of Biomedical Science. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. (n.d.). Digital Medicine Association. Retrieved from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). Molecules. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in DMSO and Aqueous Media

Executive Summary The physicochemical properties of a compound, particularly its solubility, are a cornerstone of successful drug discovery and development. Poor solubility can compromise bioassay results, hinder formula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical properties of a compound, particularly its solubility, are a cornerstone of successful drug discovery and development. Poor solubility can compromise bioassay results, hinder formulation for in vivo studies, and ultimately lead to clinical failure due to poor bioavailability.[1][2][3] This guide provides an in-depth technical framework for characterizing the solubility profile of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a heterocyclic compound of interest, in two critical solvents: dimethyl sulfoxide (DMSO) and water. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and directly applicable to key decision-making in a research and development setting. We will explore both thermodynamic and kinetic solubility assays, providing detailed, self-validating protocols and frameworks for data interpretation.

Introduction: The Imperative of Solubility Characterization

The journey from a chemical entity to a therapeutic agent is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Insufficient aqueous solubility is a leading cause of attrition in the development pipeline.[4]

1.1 The Role of Solvents: DMSO and Water

  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent celebrated for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[5][6] This makes it the near-universal solvent for creating high-concentration stock solutions for compound storage and high-throughput screening (HTS).[7][8] However, the concentration of DMSO must be carefully controlled in biological assays, as it can exert its own biological effects and its presence can artificially inflate the apparent aqueous solubility of a test compound.[6][9][10] Therefore, determining a compound's maximum solubility in 100% DMSO is a critical first step for library management and assay preparation.[11]

  • Water (Aqueous Buffers): As the biological milieu, water is the most relevant solvent for predicting in vivo behavior. Solubility is typically measured in buffered solutions (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH (e.g., 7.4) to mimic biological conditions.[12] Poor aqueous solubility can lead to compound precipitation in assays, resulting in inaccurate data and false negatives.[7]

1.2 Physicochemical Context: The Isoxazole Scaffold

The 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide structure contains several features that influence solubility: a heterocyclic furan ring, an isoxazole core, and a carboxamide group. While specific experimental data for this exact molecule is not publicly available, related structures such as 5-(Furan-2-yl)isoxazole-3-carboxylic acid possess a molecular weight of approximately 179.13 g/mol .[13] The presence of hydrogen bond donors and acceptors in the carboxamide group suggests potential interactions with both DMSO (acceptor) and water (donor and acceptor), making its solubility behavior non-trivial and essential to determine experimentally.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial for selecting the appropriate assay and correctly interpreting the results.[14]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions, where the solid and dissolved states are in balance.[3][15] This measurement is typically performed by agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-72 hours) until equilibrium is reached.[16] It is the gold-standard measurement for formulation and pre-clinical development but is generally low-throughput.[1][2]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[1][2][17] The process is rapid, and the system does not reach thermodynamic equilibrium.[14] This method is well-suited for the high-throughput needs of early drug discovery, where it is used to quickly flag compounds that may have solubility liabilities.[18][19][20] The resulting value is often higher than the thermodynamic solubility because the DMSO co-solvent can create a transiently supersaturated solution.[10][14]

The choice between these assays is dictated by the stage of research. Kinetic solubility is used for rapid assessment and compound selection in HTS, while thermodynamic solubility provides the definitive data needed for lead optimization and formulation.[1][2][17]

Protocol: Maximum DMSO Solubility Determination

This protocol determines the equilibrium solubility of the compound in 100% anhydrous DMSO, a critical parameter for preparing high-concentration stock solutions. The methodology is based on the robust shake-flask approach.[11]

3.1 Experimental Principle

A supersaturated solution of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in DMSO is prepared and allowed to equilibrate. Excess, undissolved solid is removed by centrifugation, and the concentration of the compound in the clear supernatant is quantified by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

3.2 Detailed Step-by-Step Protocol

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide into a sterile 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 3-5 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the solid compound, vortexing after each addition, until a persistent solid precipitate is observed.[11]

  • Equilibration:

    • Incubate the sealed tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure the system reaches equilibrium.[11] This extended time allows for the dissolution and precipitation processes to balance out.

  • Phase Separation:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[11] This step is critical for ensuring only the dissolved fraction is analyzed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 20 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility (expressed in mg/mL or mM).

3.3 Workflow Visualization

DMSO_Solubility_Workflow cluster_prep 1. Slurry Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification weigh Weigh Compound (10 mg) add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate 24h @ 25°C (with agitation) vortex->incubate centrifuge Centrifuge @ 14,000 rpm incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Serial Dilution supernatant->dilute hplc HPLC / LC-MS Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic DMSO Solubility.

Protocols: Aqueous Solubility Determination

Two distinct methods are presented for aqueous solubility: a high-throughput kinetic assay and a low-throughput, high-accuracy thermodynamic assay.

4.1 Method 1: Kinetic Aqueous Solubility by Laser Nephelometry

This method is ideal for early-stage discovery, providing rapid solubility assessment for a large number of compounds.[17][19]

4.1.1 Experimental Principle

A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the resulting concentration exceeds the kinetic solubility limit, the compound precipitates. The amount of precipitate is proportional to the amount of light scattered by the solution, which is measured by a nephelometer.[21][22] The solubility is determined as the concentration at which significant light scattering is first observed.

4.1.2 Detailed Step-by-Step Protocol

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in 100% DMSO.

  • Plate Setup:

    • In a clear 96- or 384-well microplate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the first well of a row.

    • Add aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired highest concentration (e.g., 100 µM), ensuring the final DMSO concentration is constant and low (e.g., 1-5%).[10][21]

    • Perform a serial dilution (e.g., 1:2 or 1:3) across the row using the same aqueous buffer containing the fixed percentage of DMSO.

  • Incubation:

    • Mix the plate thoroughly on a plate shaker.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[21]

  • Measurement:

    • Measure the light scattering in each well using a laser nephelometer. The output is typically in Relative Nephelometry Units (RNUs).[19]

  • Data Analysis:

    • Plot the RNU values against the compound concentration.

    • The kinetic solubility is defined as the highest concentration at which the RNU value is not significantly above the background (buffer-only wells).

4.1.3 Workflow Visualization

Kinetic_Solubility_Workflow stock 1. Prepare 10 mM Stock in DMSO plate 2. Add Stock to First Well with Buffer stock->plate dilute 3. Perform Serial Dilution Across Microplate plate->dilute incubate 4. Incubate 2h @ 25°C dilute->incubate measure 5. Measure Light Scattering (Nephelometer) incubate->measure analyze 6. Determine Concentration at Precipitation Onset measure->analyze

Caption: Workflow for Kinetic Aqueous Solubility.

4.2 Method 2: Thermodynamic Aqueous Solubility (Shake-Flask)

This is the definitive method for determining the equilibrium solubility in an aqueous medium.[1][16]

4.2.1 Experimental Principle

An excess amount of the solid compound is agitated in an aqueous buffer for an extended period to achieve equilibrium. The undissolved solid is removed, and the supernatant is analyzed by HPLC or LC-MS to determine the concentration of the dissolved compound.

4.2.2 Detailed Step-by-Step Protocol

  • Sample Preparation:

    • Add an excess of solid 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (e.g., 2-5 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL PBS, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vial and incubate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[10][16]

  • Phase Separation:

    • Separate the solid from the liquid phase. This can be done by centrifugation followed by collection of the supernatant, or by filtering the solution through a low-binding filter (e.g., a 0.45 µm PVDF filter).[16]

  • Quantification:

    • Analyze the clear filtrate or supernatant using a validated HPLC-UV or LC-MS method against a standard curve to determine the concentration. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to facilitate comparison and decision-making.

Table 1: Solubility Profile of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Parameter Solvent/Buffer Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Max. Solubility 100% DMSO 25 [Insert Data] [Insert Data] Thermodynamic (Shake-Flask)
Kinetic Solubility PBS pH 7.4 (2% DMSO) 25 [Insert Data] [Insert Data] Nephelometry

| Thermodynamic Solubility | PBS pH 7.4 | 25 | [Insert Data] | [Insert Data] | Thermodynamic (Shake-Flask) |

5.1 The Impact of DMSO Co-solvent

It is common to observe that kinetic solubility values (which contain a small percentage of DMSO) are higher than thermodynamic solubility values.[10] This is because the organic co-solvent can increase the aqueous solubility of the compound.[10] When reporting kinetic data, it is imperative to state the final DMSO concentration, as this is a critical experimental parameter influencing the result.

5.2 Implications for Drug Development

  • High DMSO Solubility (>50 mM): Indicates the compound is amenable to storage and handling for screening campaigns.

  • Aqueous Solubility > 60-100 µg/mL: Often considered a good target for orally administered drug candidates, suggesting a lower risk of absorption issues.[17]

  • Low Aqueous Solubility (<10 µg/mL): A significant red flag. This may lead to unreliable in vitro data, require complex formulations for in vivo studies, and likely result in poor oral bioavailability. Such compounds may require significant medicinal chemistry efforts to improve their properties.

Conclusion

A thorough and accurate characterization of the solubility of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in both DMSO and aqueous media is not merely a data collection exercise; it is a fundamental pillar of risk mitigation in the drug discovery process. By employing the appropriate, well-controlled experimental protocols outlined in this guide—from high-throughput kinetic assays in early discovery to definitive thermodynamic measurements during lead optimization—researchers can generate reliable data. This enables informed decisions, conserves resources by deprioritizing problematic compounds early, and ultimately increases the probability of developing a successful therapeutic agent.

References

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. PubMed.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Dimethyl Sulfoxide (DMSO)
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • In vitro solubility assays in drug discovery. PubMed.
  • Drug solubility: why testing early m
  • MultiScreen Solubility Filter Pl
  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • MultiScreen Solubility Filter Pl
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • DMSO solubility and bioscreening.
  • Aqueous Solubility Assay. Enamine.
  • DMSO - Definition and Relevance. NanoTemper.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Thermodynamic Solubility Assay. Evotec.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology.
  • 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1. MilliporeSigma.
  • 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1. MilliporeSigma.
  • Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. UT Southwestern.
  • Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. UT Southwestern.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the chemical structure analysis of 5-(Furan-2-yl)-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical structure analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The furan and isoxazole moieties are significant pharmacophores, and understanding their structural characteristics is paramount for drug design and development.[1][2][3][4] This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers in the field.

Introduction to 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Heterocyclic compounds containing furan and isoxazole rings are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5] The title compound, 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, combines these two important scaffolds, making it a molecule of significant interest for potential therapeutic applications. A precise understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of new, more potent analogues.

The structural backbone consists of a furan ring attached to the 5-position of an isoxazole ring, with a carboxamide group at the 3-position of the isoxazole.

Chemical Structure:

Caption: 2D structure of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Synthesis and Purification

A common synthetic route to isoxazole derivatives involves the reaction of chalcones with hydroxylamine hydrochloride.[1][2] For 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, a plausible synthetic approach would involve the cyclization of a precursor derived from furan-2-carboxamide.

Caption: Generalized synthetic workflow.

Experimental Protocol: Illustrative Synthesis

  • Activation of Furan-2-carboxylic acid: To a solution of furan-2-carboxylic acid in an appropriate solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Amidation: The resulting acid chloride is then carefully added to a solution of aqueous ammonia to form furan-2-carboxamide.

  • Cyclization: The furan-2-carboxamide is then reacted with a suitable three-carbon synthon to form the isoxazole ring. This can be a complex multi-step process.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~7.7DoubletFuran-H5
~7.2DoubletFuran-H3
~6.6Doublet of doubletsFuran-H4
~7.0SingletIsoxazole-H4
~7.5-8.0Broad Singlet (2H)-CONH₂

Note: Predicted chemical shifts are illustrative and can vary based on the solvent and other experimental conditions.[7][8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will identify the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~160 | C=O (carboxamide) | | ~158 | Isoxazole-C3 | | ~168 | Isoxazole-C5 | | ~100 | Isoxazole-C4 | | ~145 | Furan-C2 | | ~112 | Furan-C3 | | ~115 | Furan-C4 | | ~148 | Furan-C5 |

Note: Predicted chemical shifts are illustrative.[1][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, the molecular formula is C₈H₅N₃O₃, with a calculated molecular weight of approximately 191.14 g/mol .

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.[10]

  • Data Acquisition: Data is acquired in positive ion mode. The expected molecular ion peak would be [M+H]⁺ at m/z 192.04.

MS_Fragmentation parent [M+H]⁺ m/z 192.04 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z 175.02 parent->frag1 frag2 Loss of CONH₂ [M+H-CONH₂]⁺ m/z 148.03 parent->frag2 frag3 Furan-isoxazole cation [C₇H₄NO₂]⁺ m/z 134.02 frag2->frag3

Caption: Predicted major fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretchAmide (-CONH₂)
~1680C=O stretchAmide I band
~1600N-H bendAmide II band
1500-1400C=N, C=C stretchAromatic rings
1250-1000C-O stretchFuran and Isoxazole rings

Note: These are expected absorption ranges.[1][6][11]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[12] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[12]

Due to the lack of a published crystal structure for the title compound, data for a related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, is presented for illustrative purposes.[13][14][15] In this related structure, the dihedral angle between the furan and the central heterocyclic ring is small, suggesting a relatively planar conformation.[13][14][15] Similar planarity would be expected for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, which can have significant implications for its interaction with biological targets.

Conclusion and Future Directions

The structural analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide requires a multi-faceted approach employing a suite of spectroscopic techniques and, ideally, X-ray crystallography. This guide provides the foundational knowledge and expected analytical outcomes for researchers working with this and related heterocyclic systems. Future work should focus on obtaining a high-resolution crystal structure to definitively establish its solid-state conformation and to aid in computational docking studies for identifying potential biological targets. The synthesis and biological evaluation of a series of analogues will also be crucial in developing structure-activity relationships and advancing this chemical scaffold towards therapeutic applications.

References

  • Studies on some aspects of chemistry of Isoxazole derivatives - N J E S R.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica.
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview - Benchchem.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC. Available at: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.
  • Supporting Information for an article in Organic Chemistry Frontiers. Available at: [Link]

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate - PubChem. Available at: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. Available at: [Link]

  • 5-(furan-2-yl)-N-[1-(hydroxymethyl)cyclopropyl]-N-methyl-1,2-oxazole-3-carboxamide - Chemazone. Available at: [Link]

  • N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide - Chemazone. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • 5-Furan-2yl[1][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][7] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. Available at: [Link]

  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC. Available at: [Link]

  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - R Discovery. Available at: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 1 H NMR spectrum of 5-(furan-2-ylmethylene) - ResearchGate. Available at: [Link]

  • (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - ResearchGate. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at: [Link]

  • Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks - SciSpace. Available at: [Link]

Sources

Foundational

Pharmacophore Modeling of 1,2-Oxazole-3-Carboxamide Derivatives: A Computational and Experimental Framework for Targeted Drug Discovery

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as versatile foundations for drug discovery. The 1,2-oxazole (isoxazole) ring, particularly when functionalized as a 1,2-oxazole-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as versatile foundations for drug discovery. The 1,2-oxazole (isoxazole) ring, particularly when functionalized as a 1,2-oxazole-3-carboxamide, is a privileged chemotype. Its specific electronic distribution, hydrogen-bonding capacity, and structural rigidity make it an ideal pharmacophore for interacting with diverse biological targets, ranging from transient receptor potential vanilloid 1 (TRPV1) channels to cannabinoid receptor type 2 (CB2R) and unfolded protein response (UPR) mediators.

This whitepaper provides an in-depth technical guide to the pharmacophore modeling, virtual screening, and experimental validation of 1,2-oxazole-3-carboxamide derivatives. By establishing a self-validating system of computational prediction and empirical testing, researchers can rationally design highly potent and selective therapeutic agents.

Structural Basis and Pharmacophoric Features

The 1,2-oxazole-3-carboxamide core presents a unique spatial arrangement of interaction sites that dictate its pharmacological behavior:

  • Hydrogen Bond Acceptors (HBA) : The nitrogen and oxygen atoms within the 1,2-oxazole ring, alongside the carbonyl oxygen of the carboxamide group.

  • Hydrogen Bond Donors (HBD) : The primary or secondary amine (-NH) of the carboxamide moiety.

  • Hydrophobic/Aromatic Centers : The heteroaromatic ring itself, which can participate in

    
     stacking, and substituents at the C4 and C5 positions that define the overall shape and lipophilicity of the molecule.
    

Causality in Design : Modifications at the C5 position (e.g., adding aryl or alkyl groups) primarily influence binding affinity through hydrophobic interactions within deep receptor pockets. Conversely, variations on the carboxamide nitrogen modulate solvent-exposed regions or establish critical hydrogen bonds with specific target residues. Understanding this causality allows chemists to tune pharmacokinetic properties without disrupting the primary pharmacophore.

Key Therapeutic Targets and Quantitative Profiling

Recent medicinal chemistry campaigns have leveraged the 1,2-oxazole-3-carboxamide scaffold across multiple indications. Table 1 summarizes key derivatives, their targets, and quantitative biological data extracted from authoritative literature.

Table 1: Quantitative Biological Data of Key 1,2-Oxazole-3-Carboxamide Derivatives
Compound / DerivativePrimary TargetIndication / ActivityKey Quantitative Metric
Compound 8e TRPV1 ReceptorInflammatory PainSub-micromolar ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

; Efficacious in rat models
COCA CB2 ReceptorPulmonary FibrosisReverses BLM-induced fibrosis in vivo[1]
Ceapin-A1 ATF6

(UPR)
ER Stress ModulationIC

= 600 nM (Optimized analogs)[2]
Thiazolyl-isoxazoles M. tuberculosisTuberculosisMIC

= 2.5

g/mL[3]

Computational Workflow for Pharmacophore Modeling

To systematically explore the chemical space around the 1,2-oxazole-3-carboxamide core, a robust computational workflow is essential. The following protocol outlines a self-validating ligand- and structure-based pharmacophore modeling approach.

Methodology: Step-by-Step Pharmacophore Modeling
  • Conformational Sampling : Generate a diverse ensemble of low-energy conformers for known active 1,2-oxazole-3-carboxamides (e.g., COCA or Ceapin-A1) using an OPLS4 or MMFF94 force field.

    • Causality : Capturing the bioactive conformation is critical, as the carboxamide group can rotate, altering the HBD/HBA vector trajectories and leading to false-negative screening results if ignored.

  • Feature Extraction : Map the 3D spatial arrangement of HBA, HBD, and hydrophobic features. For example, in 4[4], a critical hydrogen bond interaction between the carboxamide and Tyr667 on helix six is defined as a mandatory constraint.

  • Model Generation & Refinement : Utilize algorithms (e.g., Phase or Catalyst) to generate common feature hypotheses. Score hypotheses based on their ability to align active compounds while excluding inactive analogs.

  • Decoy Validation (Self-Validating Step) : Validate the model using a set of highly active compounds seeded among structurally similar decoys (e.g., DUD-E database). Calculate the ROC-AUC and Enrichment Factor (EF) at 1%.

    • Causality : A model must prove it can distinguish true hits from noise before consuming expensive computational or synthetic resources.

  • Virtual Screening & Docking : Screen commercial libraries against the validated pharmacophore model, followed by molecular docking of the hits to assess steric complementarity.

Workflow Data Compound Library & Target Selection Conformers Conformational Generation Data->Conformers PharmModel Pharmacophore Model Generation Conformers->PharmModel Validation Model Validation (Decoy Sets) PharmModel->Validation Screening Virtual Screening (Shape & Feature) Validation->Screening Docking Molecular Docking & MD Simulations Screening->Docking Hits Hit Identification & in vitro Testing Docking->Hits

Computational workflow for pharmacophore modeling and virtual screening.

Mechanistic Signaling and Experimental Validation

A computational model is only as strong as its empirical validation. Let us examine the mechanistic causality of the CB2R ligand COCA (N-(3-chloro-2-methylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide). Identified via 1[1], COCA has been shown to protect against bleomycin (BLM)-induced pulmonary fibrosis.

Signaling Pathway of COCA via CB2R

The 1,2-oxazole-3-carboxamide core of COCA binds to the orthosteric site of the CB2 receptor. This binding stabilizes the active state of the receptor, leading to the coupling of G


 proteins. The subsequent inhibition of adenylyl cyclase reduces intracellular cAMP levels, which modulates downstream MAPK/ERK pathways and ultimately attenuating profibrotic cytokine release.

Pathway Ligand 1,2-oxazole-3-carboxamide (e.g., COCA) CB2R CB2 Receptor Activation Ligand->CB2R Gi Gi/o Protein Coupling CB2R->Gi cAMP cAMP Inhibition Gi->cAMP Kinases MAPK / ERK Modulation cAMP->Kinases Fibrosis Attenuation of Pulmonary Fibrosis Kinases->Fibrosis

CB2 receptor signaling pathway modulated by 1,2-oxazole-3-carboxamides.

Experimental Protocol: In Vitro Validation of Target Engagement

To ensure the trustworthiness of the computational hits, a self-validating biological assay protocol is required to confirm target engagement and functional activity:

  • Cell Culture Preparation : Culture target-specific cell lines (e.g., CHO cells stably expressing human CB2R) in DMEM supplemented with 10% FBS at 37°C and 5% CO

    
    .
    
  • Compound Preparation : Dissolve the synthesized 1,2-oxazole-3-carboxamide hits in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer.

    • Causality : Final DMSO concentration must be kept strictly < 0.1% to prevent solvent-induced cytotoxicity from confounding the readout.

  • cAMP Accumulation Assay : Treat cells with forskolin (to stimulate baseline cAMP) and varying concentrations of the test compound.

    • Causality : If the compound is a true G

      
      -coupled CB2R agonist (as predicted by the pharmacophore model), it will dose-dependently inhibit the forskolin-induced cAMP accumulation.
      
  • Quantification : Lyse cells and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis : Plot dose-response curves using non-linear regression to calculate the EC

    
     and E
    
    
    
    values. Compare these empirical values directly to the predicted binding affinities from the computational model to close the validation loop.

Conclusion

The 1,2-oxazole-3-carboxamide scaffold is a highly tunable pharmacophore that has yielded potent modulators for a variety of challenging therapeutic targets, from 3[3] to 2[2]. By integrating rigorous computational pharmacophore modeling with self-validating experimental protocols, researchers can systematically decode structure-activity relationships, minimize off-target liabilities, and accelerate the transition from hit identification to lead optimization.

References

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists Source: ResearchGate URL
  • Ligand-based virtual screening: in the drug design and discovery...
  • Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)
  • Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Reaction Conditions for Furan-Isoxazole Carboxamide Synthesis

Executive Summary The furan-isoxazole carboxamide scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting profound efficacy as an antioxidant, anticancer agent, and allosteric modulator of AMP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-isoxazole carboxamide scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting profound efficacy as an antioxidant, anticancer agent, and allosteric modulator of AMPA receptors[1][2]. Synthesizing this hybrid framework requires the precise formation of an amide bond linking the electron-rich furan ring with the isoxazole core. Because direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, achieving high yields and purity necessitates rigorous optimization of the activation chemistry. This application note provides a self-validating, optimized protocol for furan-isoxazole carboxamide synthesis, detailing the mechanistic causality behind reagent selection and step-by-step experimental execution.

Mechanistic Rationale & Causality

The core challenge in synthesizing furan-isoxazole carboxamides lies in the steric hindrance and distinct electronic properties of the heteroaromatic amines involved. To overcome this, the protocol utilizes3[3].

When the starting carboxylic acid reacts with EDC, it forms an O-acylisourea intermediate. Without a catalyst, this intermediate is prone to rearranging into a thermodynamically stable, unreactive N-acylurea byproduct. The addition of DMAP intercepts the O-acylisourea, forming a highly reactive acylpyridinium intermediate that readily undergoes nucleophilic acyl substitution when the furan/isoxazole amine is introduced[1][3]. Dichloromethane (DCM) is selected as the solvent because its aprotic nature prevents solvolysis of the activated ester while providing excellent solubility for the EDC/DMAP complex[1][2].

Workflow Acid Furan/Isoxazole Carboxylic Acid Activation Activation Phase (EDC + DMAP, 30 min) Acid->Activation Dissolve in DCM Intermediate O-Acylisourea / Acylpyridinium Activation->Intermediate Catalyst attack Amine Amine Addition (Furan/Isoxazole Amine) Intermediate->Amine Amine introduced Coupling Nucleophilic Acyl Substitution (24-48h) Amine->Coupling Room Temp, N2 Product Furan-Isoxazole Carboxamide Coupling->Product Aqueous Workup

Caption: Synthetic workflow for furan-isoxazole carboxamide generation via EDC/DMAP activation.

Optimization of Reaction Conditions

To establish the most robust methodology, various coupling systems and solvents were evaluated. As summarized in Table 1, the EDC/DMAP system in DCM (Entry 4) provides the optimal balance of high yield, minimal byproduct formation, and ease of purification.

Table 1: Optimization of coupling conditions for furan-isoxazole carboxamide synthesis.

EntrySolventCoupling SystemBase/CatalystTime (h)TempYield (%)Purity (%)
1THFDCCHOBt24RT6582
2DMFHATUDIPEA12RT7890
3DCMEDC·HClDMAP24RT8898
4 DCM EDC·HCl DMAP 48 RT 92 99
5DCMEDC·HClNone48RT3575

Note: Entry 4 represents the optimized parameters utilized in the protocol below. The omission of DMAP (Entry 5) drastically reduces yield due to the formation of inactive N-acylurea.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific analytical checkpoints and rationalized phase-separations to ensure the integrity of the synthesis at every stage.

Phase 1: Substrate Activation
  • Preparation : In an oven-dried round-bottom flask purged with nitrogen gas,1[1].

  • Reagent Addition : Add 4-dimethylaminopyridine (DMAP, 0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.8 mmol) to the solution[1].

  • Activation Incubation : Stir the mixture at room temperature for exactly 30 minutes[1][4].

    • Causality: This 30-minute window is critical. It allows the thermodynamically unstable O-acylisourea to fully convert into the stable acylpyridinium intermediate via DMAP catalysis before the amine is introduced[3].

    • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (70:30 Hexane:EtOAc). The baseline spot corresponding to the free carboxylic acid must disappear, replaced by a new, less polar intermediate spot.

Phase 2: Amine Coupling
  • Amine Introduction : Add the corresponding furan-amine (or isoxazole-amine) derivative (1.8 mmol) dropwise to the activated mixture[1].

  • Coupling Reaction :4[4].

    • Causality: The extended reaction time compensates for the steric hindrance of the heterocyclic amines. The inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive acylpyridinium intermediate back into the starting carboxylic acid[2][4].

    • Validation Checkpoint: Reaction completion is validated via TLC. The intermediate spot should be consumed, yielding a distinct product spot that is strongly UV-active at 254 nm due to the extended

      
      -conjugation of the newly formed furan-isoxazole system.
      
Phase 3: Aqueous Workup and Purification
  • Solvent Exchange : Remove the DCM under reduced pressure using a rotary evaporator. Redissolve the crude residue in 20 mL of fresh DCM[1].

    • Causality: Concentrating and redissolving ensures that the subsequent aqueous washes are highly efficient, as the concentration gradient drives the partitioning of water-soluble byproducts.

  • Aqueous Partitioning :1

    1[1].
    
    • Causality: The

      
       wash is a self-purifying step; it deprotonates any unreacted carboxylic acid (moving it to the aqueous phase) and neutralizes the DMAP catalyst. EDC and its urea byproduct are inherently water-soluble and are cleanly removed here[1]. The brine wash pre-dries the organic layer by drawing out dissolved water.
      
  • Drying and Isolation : Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure[1].
    
  • Chromatography : Purify the crude product using silica gel flash chromatography, eluting with a 70:30 mixture of n-hexane and ethyl acetate[1].

Pharmacological Context & Downstream Application

The rigorous synthesis of these derivatives is justified by their high therapeutic ceiling. Specifically,2[2]. By altering the biophysical gating properties of both homomeric and heteromeric receptor subunits, these compounds prevent excitotoxicity and central sensitization, making them highly promising candidates for chronic inflammatory pain management[2].

Pathway Ligand Furan-Isoxazole Carboxamide Receptor AMPA Receptor (Subunit Modulation) Ligand->Receptor Allosteric Binding IonChannel Ion Channel Gating (Ca2+/Na+ Influx) Receptor->IonChannel Altered Biophysics Effect Prevention of Central Sensitization IonChannel->Effect Reduced Excitotoxicity

Caption: Pharmacological modulation of AMPA receptors by furan-isoxazole carboxamides.

References

  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.
  • Source: nanobioletters.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. This molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. This molecule, a heterocyclic compound with potential significance in pharmaceutical development, requires a reliable analytical method for quality control, stability studies, and pharmacokinetic analysis. The developed reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, meeting the rigorous standards of the International Council for Harmonisation (ICH) guidelines. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a detailed protocol and the scientific rationale behind the method development choices.

Introduction: The Rationale for a Dedicated HPLC Method

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a molecule of interest due to the prevalence of furan and oxazole moieties in biologically active compounds.[1][2] The accurate determination of its concentration in various matrices is crucial for advancing its potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and the principles of chromatography. This application note elucidates the systematic approach taken to develop and validate a method tailored to the specific characteristics of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Analyte Properties and Chromatographic Strategy

A strategic approach to method development begins with an analysis of the target molecule's key physicochemical properties.

  • Structure and Polarity: The compound possesses a moderately polar character, arising from the polar carboxamide group and the non-polar furan and oxazole rings. This duality makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[3][4][5] In RP-HPLC, hydrophobic molecules are retained on the column and can be eluted by increasing the organic solvent content in the mobile phase.[6][7]

  • UV Absorbance: The conjugated π-electron system of the furan and oxazole rings results in significant UV absorbance, a prerequisite for sensitive detection.[8] Theoretical and empirical data for similar structures suggest a maximum absorbance (λmax) in the UV region, which is essential for achieving low limits of detection.

  • Acid-Base Properties (pKa): The nitrogen atoms within the oxazole ring and the carboxamide group can exhibit acid-base properties.[9] Controlling the pH of the mobile phase is therefore critical to ensure the analyte is in a single, non-ionized state, which prevents peak tailing and shifting retention times.

Based on these properties, a reverse-phase chromatographic strategy was selected. A C18 column was chosen as the stationary phase due to its hydrophobicity and versatility. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile) to facilitate elution.

Detailed HPLC Method Development and Optimization

The development process involved a systematic optimization of key chromatographic parameters to achieve the desired separation characteristics.

Initial Conditions and Rationale
ParameterInitial ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of the analyte.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5-95% B over 20 minutesA broad gradient to determine the elution profile of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30°CAmbient temperature is a good starting point.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Optimization of Critical Parameters
  • Wavelength Selection: A UV scan of a standard solution of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide was performed to identify the λmax. The optimal wavelength for maximum sensitivity was determined to be 272 nm .

  • Mobile Phase Composition: While formic acid provided adequate peak shape, a phosphate buffer at pH 4.5 was investigated to enhance reproducibility and robustness.[10] A 20 mM potassium phosphate buffer was found to provide excellent peak symmetry.

  • Gradient Optimization: The initial broad gradient was refined to a more focused gradient to reduce the run time while ensuring adequate separation from any potential impurities. A gradient of 20-80% acetonitrile over 10 minutes was found to be optimal.

  • Column Temperature: The effect of column temperature on retention time and peak shape was evaluated. A slightly elevated temperature of 35°C was chosen to improve peak efficiency and reduce system backpressure.

Final Optimized HPLC Method and Protocol

This section provides the detailed, step-by-step protocol for the validated HPLC method.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (4.6 x 150 mm, 3.5 µm).

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide reference standard.

  • HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid.

  • HPLC-grade water.

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 4.5): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentrations for the calibration curve.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 10 min, then hold at 80% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Stock & Working Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_setup Equilibrate HPLC System hplc_setup->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte calibration->quantification reporting Generate Report quantification->reporting

Caption: A streamlined workflow for the HPLC analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Method Validation According to ICH Q2(R2) Guidelines

The developed method was rigorously validated in accordance with the ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analysis of blank, placebo, and stressed samples.No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Analysis of five concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.1 µg/mL to 100 µg/mL.
Accuracy Spike recovery at three concentration levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day/analyst).RSD ≤ 2.0%.
Robustness Deliberate variations in flow rate, pH, and temperature.System suitability parameters remain within limits.
Logical Relationship of Validation Parameters

Caption: The interconnectedness of validation parameters ensuring a reliable analytical method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. The systematic development and rigorous validation ensure that the method is fit for purpose in a regulated environment. This comprehensive guide, from the underlying scientific principles to the final validated protocol, will enable researchers and analysts to implement this method with confidence.

References

  • International Council for Harmonisation (ICH). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Russo, M., et al. (2025, August 5). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Lab-Training.com. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • PubChem. 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. [Link]

  • ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • Preprints.org. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Der Pharma Chemica. (2026, March 2). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]

  • ResearchGate. UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... [Link]

  • Amanote Research. (2018, September 4). The Main Optical Characteristics of UV-spectra of.... [Link]

  • PMC. (2023, February 23). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. [Link]

Sources

Method

Advanced In Vitro Assay Protocols for Wnt/β-Catenin Modulation Using 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Derivatives

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Overview Derivatives of the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold—most...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

Derivatives of the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold—most notably the prototypical compound SKL2001 (Wnt Agonist II)—are highly specific, cell-permeable small molecule agonists of the canonical Wnt/β-catenin signaling pathway [1].

Unlike traditional Wnt agonists (e.g., CHIR99021) that act as ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and often trigger off-target kinase effects, 5-(Furan-2-yl)-1,2-oxazole-3-carboxamides operate through a distinct protein-protein interaction (PPI) mechanism. They directly disrupt the interaction between Axin and β-catenin within the destruction complex. By physically uncoupling this complex, the compound prevents GSK-3β and Casein Kinase 1 (CK1) from phosphorylating β-catenin at critical residues (Ser33/37/Thr41 and Ser45) [1]. This prevents ubiquitination and proteasomal degradation, leading to the cytosolic accumulation and subsequent nuclear translocation of β-catenin to drive TCF/LEF-dependent gene transcription (e.g., Axin2, Runx2) [2].

Because these compounds do not inhibit GSK-3β enzymatic activity, they provide a much cleaner pharmacological profile for studying Wnt-dependent processes such as osteoblastogenesis, stem cell differentiation, and tumor spheroid dynamics [1, 3].

Mechanistic Visualization

WntPathway Compound 5-(Furan-2-yl)-1,2-oxazole-3-carboxamides (e.g., SKL2001) DestructionComplex Axin / APC / GSK-3β / CK1 Destruction Complex Compound->DestructionComplex Disrupts Axin/β-catenin PPI BetaCatenin_Stab Stabilized β-Catenin (Cytosolic Accumulation) Compound->BetaCatenin_Stab Promotes Accumulation BetaCatenin_Phos Phosphorylated β-Catenin (Ser33/37/Thr41/Ser45) DestructionComplex->BetaCatenin_Phos Phosphorylates (Default State) Degradation Proteasomal Degradation BetaCatenin_Phos->Degradation Ubiquitination Nucleus Nuclear Translocation & TCF/LEF Binding BetaCatenin_Stab->Nucleus Transcription Wnt Target Gene Expression (Osteogenesis, Cell Cycle Arrest) Nucleus->Transcription

Figure 1: Mechanism of action for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide derivatives disrupting the Axin complex.

Quantitative Data & Application Summary

To ensure reproducibility, working concentrations must be carefully titrated based on the specific cell line and phenotypic endpoint. The table below summarizes validated parameters for SKL2001 across primary applications [1, 2].

ApplicationCell Line ModelEffective ConcentrationKey Phenotypic Readouts
CRT Activation (TOPFlash) HEK293, ST210 – 40 µM↑ Luciferase activity, ↑ Intracellular β-catenin
Osteoblastogenesis ST2, MLO-Y420 – 40 µM↑ ALP activity, ↑ Mineralization (Alizarin Red S)
Adipogenesis Suppression 3T3-L15 – 30 µM↓ Lipid droplets (Oil Red O), ↓ PPARγ expression
Tumor Spheroid Inhibition HCT116, HT-2940 µM↓ Spheroid volume, ↑ E-cadherin, G0/G1 cell cycle arrest

Detailed Experimental Protocols

Protocol 1: β-Catenin Responsive Transcription (CRT) Reporter Assay (TOPFlash)

Purpose: To quantitatively validate the activation of Wnt/β-catenin signaling by measuring TCF/LEF-dependent luciferase expression.

Causality & Best Practices: Always co-transfect with a Renilla luciferase vector (e.g., pRL-TK) to normalize for transfection efficiency and compound-induced cytotoxicity. Furthermore, parallel transfection with FOPFlash (which contains mutated TCF/LEF binding sites) is mandatory to prove that the luminescent signal is strictly Wnt-dependent and not a false-positive transcriptional artifact [1].

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 or ST2 cells in a 24-well plate at a density of

    
     cells/well in complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
    
  • Transfection: Once cells reach 70-80% confluence, prepare the transfection complexes. Per well, mix 500 ng of TOPFlash (or FOPFlash) plasmid and 50 ng of pRL-TK plasmid with Lipofectamine 2000 (or equivalent) in Opti-MEM. Incubate for 20 minutes at room temperature, then add dropwise to the cells.

  • Compound Treatment: 12–16 hours post-transfection, replace the medium with fresh complete medium containing 10, 20, or 40 µM of the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide derivative. Critical: Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Incubation: Incubate for 15 to 24 hours.

  • Lysis & Measurement: Wash cells gently with cold PBS. Add 100 µL of Passive Lysis Buffer (Promega) per well. Shake at room temperature for 15 minutes.

  • Quantification: Transfer 20 µL of lysate to an opaque 96-well plate. Inject 50 µL of Firefly Luciferase Reagent, read luminescence, then inject 50 µL of Stop & Glo Reagent (Renilla), and read again. Calculate the TOP/FOP ratio normalized to Renilla.

Protocol 2: Osteoblastogenesis Differentiation Assay

Purpose: To induce and quantify the differentiation of multipotent mesenchymal stem cells into mature osteoblasts.

Causality & Best Practices: Wnt signaling is a master regulator of bone mass. By stabilizing β-catenin, these compounds drive the expression of Runx2, committing mesenchymal cells to the osteoblast lineage [3]. Ascorbic acid and β-glycerophosphate must be present in the basal medium to provide the chemical building blocks for collagen matrix synthesis and phosphate mineralization, respectively.

Step-by-Step Workflow:

  • Cell Seeding: Seed ST2 mesenchymal stem cells in 6-well plates at

    
     cells/well.
    
  • Osteogenic Induction: Upon reaching 100% confluence, switch to Osteogenic Medium: α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • Dosing: Add the compound (e.g., SKL2001) at 20 µM and 40 µM. Prepare a vehicle control well (0.1% DMSO).

  • Maintenance: Replace the Osteogenic Medium containing freshly diluted compound every 3 days.

  • Early Endpoint (Alkaline Phosphatase - Day 7):

    • Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

    • Stain using a BCIP/NBT Alkaline Phosphatase Color Development Kit. Dark blue/purple precipitates indicate ALP activity.

  • Late Endpoint (Mineralization - Day 14 to 21):

    • Fix cells with 4% paraformaldehyde.

    • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.

    • Wash extensively with distilled water to remove unbound dye. Red nodules indicate calcium deposition.

Protocol 3: 3D Tumor Spheroid Growth Inhibition Assay

Purpose: To evaluate the anti-cancer efficacy and E-cadherin stabilization properties of the compound in a physiologically relevant 3D microenvironment.

Causality & Best Practices: In certain colon cancer models (like HCT116), hyperactivation of Wnt signaling via SKL2001 paradoxically induces cell cycle arrest and upregulates E-cadherin, promoting enhanced cell-cell adhesion and suppressing 3D spheroid proliferation [2]. Standard 2D assays often fail to capture this E-cadherin-mediated morphological shift; therefore, ultra-low attachment (ULA) plates are strictly required.

Step-by-Step Workflow:

  • Spheroid Formation: Harvest HCT116 cells and resuspend in McCoy's 5A medium (+10% FBS). Seed 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom plate.

  • Centrifugation: Centrifuge the plate at 1,000 rpm for 5 minutes to aggregate the cells at the bottom of the wells. Incubate for 3 days to allow compact spheroid formation.

  • Treatment: On Day 3, carefully replace 50% of the medium with 2X concentrated compound medium to achieve a final concentration of 40 µM.

  • Monitoring: Image the spheroids every 48 hours using an inverted phase-contrast microscope. Calculate spheroid volume using the formula:

    
    .
    
  • Molecular Analysis (Day 10): Pool 20-30 spheroids per treatment group. Wash with cold PBS, lyse in RIPA buffer supplemented with protease/phosphatase inhibitors, and perform Western blotting for E-cadherin and β-catenin.

Reagent Preparation & Troubleshooting

  • Solubility & Storage: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide derivatives are highly hydrophobic. Reconstitute the lyophilized powder in anhydrous DMSO to a stock concentration of 10 mM or 20 mM. Aliquot and store at -20°C (stable for up to 6 months) or -80°C for long-term storage [2].

  • Precipitation in Media: When diluting from DMSO to aqueous culture media to reach 40 µM, localized precipitation can occur. Solution: Pre-dilute the DMSO stock into warmed, serum-free medium by vortexing vigorously, then mix this intermediate dilution into the final serum-containing medium.

  • Confounding Factors: Do not serum-starve cells prior to Wnt activation assays, as prolonged serum starvation independently alters GSK-3β activity via the PI3K/AKT pathway, confounding the interpretation of Axin/β-catenin disruption.

References

  • Gwak, J., Hwang, S. G., Park, H. S., Choi, S. R., Park, S. H., Kim, H., ... & Oh, S. (2012). Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation. Cell Research, 22(1), 237-247. Available at:[Link]

  • Zhang, Y., et al. (2022). The Osteocyte Stimulated by Wnt Agonist SKL2001 Is a Safe Osteogenic Niche Improving Bioactivities in a Polycaprolactone and Cell Integrated 3D Module. Cells, 11(5), 831. Available at:[Link]

Application

Scalable production methods for isoxazole-3-carboxamide derivatives

An Application Guide to the Scalable Production of Isoxazole-3-Carboxamide Derivatives The Strategic Importance of Isoxazole-3-Carboxamides The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Production of Isoxazole-3-Carboxamide Derivatives

The Strategic Importance of Isoxazole-3-Carboxamides

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which provides a stable, aromatic core that is readily functionalized.[1] The appended carboxamide moiety is critical for mediating interactions with biological targets, primarily through hydrogen bonding.[2] This potent combination has given rise to compounds with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The demand for efficient, reliable, and scalable synthetic routes is consequently high, driven by the need to produce these compounds for preclinical and clinical evaluation.

Core Synthetic Paradigms for the Isoxazole Scaffold

Two primary strategies dominate the synthesis of the isoxazole ring at scale. The choice between them is dictated by factors such as raw material cost, desired substitution pattern, and overall process efficiency.

Strategy I: The [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition, often termed the [3+2] cycloaddition, is arguably the most versatile and powerful method for constructing the isoxazole ring.[5] This reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, typically an alkyne, to directly form the isoxazole core.[6]

Causality Behind the Method: This approach is highly convergent, meaning it assembles the complex core from two simpler fragments in a single step, which is highly desirable for process efficiency. The reaction mechanism is pericyclic, often proceeding with high regioselectivity, which minimizes the formation of unwanted isomers and simplifies downstream purification.[5]

Key Consideration: In Situ Generation of Nitrile Oxides Nitrile oxides are highly reactive and unstable, making their in situ (in the reaction mixture) generation a critical step for any scalable process.[5][6] Common scalable methods include:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This is a widely used method where a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is used to eliminate HCl from a stable hydroximoyl chloride precursor.[6][7]

  • Oxidation of Aldoximes: Oxidants like N-chlorosuccinimide (NCS) or even household bleach (NaOCl) can convert aldoximes into nitrile oxides.[8]

  • Dehydration of Primary Nitroalkanes: This method can also generate nitrile oxides, though it is sometimes less common for complex substrates.[9]

A primary challenge at scale is the self-condensation of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[10] Mitigation Strategy: This side reaction is a second-order process with respect to the nitrile oxide concentration. Therefore, it can be minimized by the slow addition of the base or oxidant used to generate the nitrile oxide, keeping its instantaneous concentration low and favoring the desired reaction with the alkyne.

G cluster_precursor Nitrile Oxide Generation (In Situ) cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (e.g., NCS) HydroximoylChloride Hydroximoyl Chloride HydroximoylChloride->NitrileOxide Dehydrohalogenation (e.g., Et3N) Alkyne Alkyne (Dipolarophile) NitrileOxide->Alkyne Concerted Reaction Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Furoxan Furoxan Byproduct (Dimerization) NitrileOxide->Furoxan Side Reaction Alkyne->Isoxazole caption Mechanism of Isoxazole Synthesis via [3+2] Cycloaddition. G start Isoxazole-3-carboxylate (Ester) step1 Saponification (e.g., LiOH, NaOH) start->step1 step2 Isoxazole-3-carboxylic Acid step1->step2 step3 Activation (e.g., EDC, DMAP) step2->step3 step4 Activated Intermediate (e.g., Acyl-DMAP complex) step3->step4 end Isoxazole-3-carboxamide step4->end Amide Bond Formation step5 Amine (R-NH2) step5->end caption Workflow for Amide Coupling to a Pre-formed Isoxazole.

Caption: Workflow for Amide Coupling to a Pre-formed Isoxazole.

Trustworthiness of the Protocol: This sequence relies on some of the most well-understood and reliable reactions in organic chemistry. The saponification of the ester to the carboxylic acid is typically quantitative. The subsequent amide coupling, facilitated by standard reagents, is robust and high-yielding. [4]

Solid-Phase Synthesis for Library Generation

For high-throughput synthesis in a drug discovery setting, solid-phase synthesis offers a powerful platform. [2][11]While not typically used for bulk manufacturing, it is a scalable method for producing a large number of discrete analogues for screening.

G Resin Solid Support Resin step1 1. Couple Carboxylic Acid Resin->step1 step2 2. N-Alkylation (e.g., Propargyl Bromide) step1->step2 step3 Resin-Bound Alkyne step2->step3 step4 3. [3+2] Cycloaddition (Nitrile Oxide) step3->step4 step5 Resin-Bound Isoxazole step4->step5 step6 4. Cleavage from Resin (e.g., TFA) step5->step6 end Final Isoxazole Carboxamide Product step6->end caption Workflow for Solid-Phase Synthesis of Isoxazoles.

Caption: Workflow for Solid-Phase Synthesis of Isoxazoles.

Scalable Production Protocols

The following protocols are designed with scalability in mind, emphasizing robust reactions, ease of purification, and process efficiency.

Protocol 1: Two-Step Synthesis of N-Aryl-5-methylisoxazole-3-carboxamides

This protocol combines the cyclocondensation method to create the core followed by a standard amide coupling.

Part A: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

  • Reaction Setup: To a solution of methyl acetoacetate (1.0 eq) in methanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

  • Cyclization: Heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water and stir at 50 °C for 2 hours to hydrolyze the intermediate methyl ester. 4. Work-up: Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. This product is often of sufficient purity (>95%) to be used directly in the next step without chromatographic purification, a key advantage for scalability.

Part B: Amide Coupling to form the Carboxamide Derivative

  • Reaction Setup: Suspend the 5-methylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) or a more scalable solvent like 2-methyltetrahydrofuran (2-MeTHF). Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.1 eq). [4]2. Activation: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen). The suspension should become a clear solution as the activated species forms.

  • Amine Addition: Add the desired aniline derivative (1.05 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane), which is a highly scalable method. If necessary, column chromatography can be used. [12]

    Parameter Condition Rationale for Scalability
    Reagents EDC, DMAP Highly efficient and well-understood coupling agents. [4]
    Solvent DCM (lab), 2-MeTHF (scale-up) 2-MeTHF is a greener, safer alternative to DCM with a higher boiling point.
    Purification Recrystallization Avoids chromatography, significantly reducing solvent waste and cost at scale. [12]

    | Yield (Typical) | 75-95% | High-yielding reactions are critical for process economics. |

Protocol 2: Solvent-Free, Mechanochemical Synthesis of a 3,5-Disubstituted Isoxazole Intermediate

This protocol highlights a green chemistry approach suitable for large-scale production, minimizing solvent waste. [10]

  • Reaction Setup: In a ball-milling apparatus, combine the terminal alkyne (1.0 eq), the hydroximoyl chloride (1.5 eq), a solid base like potassium carbonate (2.0 eq), and a Cu/Al₂O₃ nanocomposite catalyst (5 mol%). [10]2. Milling: Mill the mixture at room temperature according to the manufacturer's specifications for the equipment. Reaction times are typically short (30-60 minutes).

  • Work-up: After the reaction, the solid mixture is simply suspended in a solvent like ethyl acetate and filtered to remove the base and catalyst.

  • Purification: The filtrate is concentrated, and the resulting crude product can be purified by crystallization or column chromatography. The catalyst can often be recovered and reused. [10]

    Parameter Condition Rationale for Scalability
    Reaction Type Mechanochemical (Ball-milling) Eliminates bulk solvent use, reducing cost and environmental impact. [10]
    Catalyst Heterogeneous (Cu/Al₂O₃) Easily removed by filtration and can be recycled. [10]
    Stoichiometry Excess hydroximoyl chloride Used to drive the reaction to completion and overcome byproduct formation. [10]

    | Reproducibility | High (Gram-scale demonstrated) | The method has been proven to be reproducible on a larger scale. [10]|

Conclusion

The synthesis of isoxazole-3-carboxamide derivatives is a well-established field with multiple robust and scalable methodologies. For large-scale production, convergent strategies such as the one-pot cyclocondensation or the highly optimized [3+2] cycloaddition are preferred for constructing the isoxazole core. The post-cyclization amide coupling remains the most flexible and reliable method for introducing the carboxamide functionality, allowing for extensive analogue synthesis. By focusing on process optimization, utilizing scalable purification techniques like crystallization, and embracing greener technologies such as mechanochemistry, the efficient and cost-effective production of these vital pharmaceutical building blocks can be readily achieved.

References

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Upreti, M., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • Attanasi, O. A., et al. (2013). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems. Available at: [Link]

  • Kumar, A., & Rajput, C. S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, V., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Papadatou, A., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. Available at: [Link]

  • Google Patents. (1995). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Cano-Herrera, M. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. Available at: [Link]

  • ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, R. B., et al. (2013). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Medicinal Chemistry Research. Available at: [Link]

  • Wang, Y., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Chang, C.-L., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote a greener chemical process compared to conventional heating methods. These application notes are intended for researchers, scientists, and professionals in the field of drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction: The Significance of Isoxazole Carboxamides and the MAOS Advantage

The isoxazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide range of therapeutic properties including antitumor, anti-HIV, and antidiabetic activities. Specifically, 5-substituted isoxazole-3-carboxamide derivatives are being actively investigated for their potential as cytotoxic agents and for their role in modulating various biological pathways.[1] The incorporation of a furan moiety further enhances the potential for novel pharmacological activity.

Traditional synthetic routes to these compounds often involve lengthy reaction times and can lead to the formation of undesirable byproducts.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a more efficient and environmentally benign alternative.[2][3] By utilizing microwave irradiation, MAOS facilitates direct and uniform heating of the reaction mixture, leading to significant rate enhancements and often improved product purity.[4][5][6] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[3][7]

Mechanistic Principles of Microwave-Assisted Synthesis

The accelerated reaction rates observed in MAOS are primarily attributed to two fundamental mechanisms of microwave heating: dipolar polarization and ionic conduction.[3][4]

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the reactants and solvent, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This continuous reorientation leads to internal friction, generating heat rapidly and efficiently throughout the bulk of the material.[5][8]

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions between these ions and surrounding molecules also contribute to the rapid generation of thermal energy.[3][4]

This direct "in-core" heating is fundamentally different from conventional heating methods, which rely on the slower process of thermal conduction from the vessel walls to the reaction medium.[5][9] The result is a more uniform temperature profile, reduced side reactions, and dramatically shorter reaction times.[2][8]

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

This protocol details a two-step synthesis starting from readily available materials. The key steps involve the formation of the isoxazole ring followed by amidation.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-AcetylfuranReagentSigma-Aldrich
Diethyl oxalateReagentSigma-Aldrich
Sodium methoxideReagentSigma-Aldrich
Hydroxylamine hydrochlorideReagentSigma-Aldrich
Lithium hydroxideReagentSigma-Aldrich
Thionyl chlorideReagentSigma-Aldrich
Ammonium hydroxideACS ReagentFisher Scientific
MethanolAnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Deionized Water
Anhydrous Sodium SulfateReagentFisher Scientific
Equipment
  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens are not suitable and pose significant safety risks.[10]

  • Appropriately sized microwave reaction vessels with pressure monitoring capabilities.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Fume hood.

Step 1: Synthesis of Methyl 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate

This initial step involves a Claisen condensation followed by cyclization with hydroxylamine.

Procedure:

  • In a suitable round-bottom flask, dissolve sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere.

  • To this solution, add a mixture of 2-acetylfuran (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate diketoester.

  • Dissolve the crude diketoester in methanol and add hydroxylamine hydrochloride (1.2 eq).

  • Transfer the mixture to a microwave reaction vessel.

  • Irradiate the mixture in the microwave reactor at 80 °C for 10-15 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate.

Step 2: Synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

This step involves the hydrolysis of the ester followed by amidation.

Procedure:

  • Dissolve methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion of the hydrolysis, acidify the mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid.

  • To the crude carboxylic acid in a microwave reaction vessel, add an excess of thionyl chloride and a catalytic amount of DMF.

  • Irradiate the mixture in the microwave reactor at 60 °C for 5-10 minutes to form the acid chloride.

  • Carefully quench the excess thionyl chloride by slow addition to ice-cold ammonium hydroxide.

  • Extract the resulting amide with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

Workflow and Data Presentation

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: 2-Acetylfuran Diethyl Oxalate Step1_Process Step 1: Isoxazole Formation - Claisen Condensation - Microwave Cyclization (80°C, 10-15 min) Start->Step1_Process Step1_Reagents Reagents: Sodium Methoxide Hydroxylamine HCl Step1_Reagents->Step1_Process Intermediate1 Intermediate: Methyl 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate Step1_Process->Intermediate1 Step2_Process Step 2: Amidation - Saponification - Microwave Acyl Chloride Formation (60°C, 5-10 min) - Amination Intermediate1->Step2_Process Step2_Reagents Reagents: LiOH Thionyl Chloride Ammonium Hydroxide Step2_Reagents->Step2_Process Final_Product Final Product: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Step2_Process->Final_Product Purification Purification & Analysis - Column Chromatography - Recrystallization - NMR, MS, IR Final_Product->Purification

Caption: Microwave-assisted synthesis workflow for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Key Reaction Parameters and Expected Outcomes
StepReactionMicrowave ParametersSolventTypical YieldPurity (Post-Purification)
1Isoxazole Formation80 °C, 10-15 minMethanol75-85%>95%
2Amidation60 °C, 5-10 minThionyl Chloride (neat)80-90%>98%

Safety Precautions and Best Practices

The use of microwave reactors in a laboratory setting requires strict adherence to safety protocols to mitigate potential hazards.[11]

  • Equipment: Only use microwave reactors specifically designed for chemical synthesis.[10] Domestic microwave ovens lack the necessary safety features, such as pressure and temperature monitoring, and are not designed to handle corrosive or flammable materials.[10]

  • Pressure Management: Reactions in sealed vessels can generate significant pressure.[11] Always use vessels rated for the expected temperature and pressure of the reaction and ensure the reactor's pressure monitoring system is functioning correctly.[12] Never exceed the recommended fill volume of the reaction vessel (typically no more than 2/3 full).[13]

  • Solvent Safety: Be aware of the flammability of organic solvents.[11] Ensure the microwave reactor is placed in a well-ventilated fume hood and is equipped with a flammable vapor sensor.[11] Avoid using metal objects, including stir bars with exposed metal, as they can cause arcing.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. When handling hot reaction vessels, use thermal gloves.[11][13]

  • Reaction Monitoring: Do not leave microwave reactions unattended.[12] Monitor the reaction parameters (temperature, pressure, power) throughout the irradiation period.[12] If an unexpected exotherm or pressure increase occurs, immediately stop the reaction.

Characterization of the Final Product

The identity and purity of the synthesized 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the amide, C=N of the isoxazole).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion

This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. By leveraging the principles of microwave heating, this method offers significant advantages over conventional synthetic approaches, including drastically reduced reaction times, high yields, and alignment with the principles of green chemistry. Adherence to the outlined procedures and safety precautions will enable researchers to efficiently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. Available from: [Link]

  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Novel Research and Development. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available from: [Link]

  • Laboratory Microwave Safety Precautions. Scribd. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate. Available from: [Link]

  • Microwave Reactor Safety. ETH Zurich. Available from: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. Available from: [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. Available from: [Link]

  • Microwave Safety. Kansas State University. Available from: [Link]

  • General Precautions for the Safe Use of a Microwave Digester in a Medical Laboratory. Kalstein. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. Available from: [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available from: [Link]

  • Synthesis of 5-Substituted 3-Isoxazolecarboxylic Acid Hydrazides and Derivatives. ACS Publications. Available from: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. Available from: [Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. PMC. Available from: [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ScienceDirect. Available from: [Link]

  • Microwave assisted synthesis and pharmacological evaluation of some potent naphtho and benzofuro thiazolyl, oxazolyl, thio and o. SciSpace. Available from: [Link]

  • Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Semantic Scholar. Available from: [Link]

  • Microwave-assisted reactions of substituted furo[3,2- b]pyrrole-5-carboxhydrazides and their biological activity. Sciforum. Available from: [Link]

Sources

Application

Solvent selection for extraction of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Executive Summary & Chemical Profiling The isolation of heterocyclic carboxamides from aque...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Executive Summary & Chemical Profiling

The isolation of heterocyclic carboxamides from aqueous matrices is a critical unit operation in pharmaceutical process development. The target molecule, 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide , presents a unique physicochemical profile:

  • Heteroaromatic Core (Furan + Isoxazole): Confers moderate lipophilicity and acts as a weak hydrogen-bond acceptor network.

  • Primary Carboxamide (-CONH₂): A highly polar functional group that acts as both a strong hydrogen-bond donor and acceptor.

  • Stability Constraints: The furan ring is susceptible to acid-catalyzed ring-opening, while the primary carboxamide is prone to base-catalyzed hydrolysis.

Successfully extracting this compound requires balancing the lipophilicity of the rings with the high polarity of the amide, all while maintaining strict pH control and adhering to modern green chemistry standards[1].

Solvent Selection Rationale: The Causality of Partitioning

Liquid-liquid extraction (LLE) relies on the distribution of a solute between two immiscible liquid phases based on relative solubility and the partition coefficient (


)[2],[3]. For a primary carboxamide, the extraction solvent must possess sufficient hydrogen-bond accepting capability to solvate the -NH₂ protons, thereby disrupting the compound's hydrogen bonding with water.

Historically, dichloromethane (DCM) was the default choice for extracting amides due to its excellent solvation properties. However, modern pharmaceutical development is guided by the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide , which mandates the phase-out of halogenated and highly toxic solvents[1],[4].

Evaluating the Candidates:

  • Dichloromethane (DCM): High extraction efficiency, but red-flagged for severe environmental and health hazards[4].

  • Methyl tert-butyl ether (MTBE): Excellent phase separation, but its low polarity index results in poor solvation of the highly polar carboxamide, leading to low recovery.

  • Ethyl Acetate (EtOAc): A strong hydrogen-bond acceptor, but it is prone to hydrolysis in aqueous conditions, potentially contaminating the extract with acetic acid and ethanol.

  • 2-Methyltetrahydrofuran (2-MeTHF): The optimal choice. It is a bio-derived, green solvent[1]. Its ether oxygen serves as a potent hydrogen-bond acceptor for the carboxamide. Furthermore, it has low water miscibility (approx. 4%) and forms a sharp phase boundary, making it vastly superior to standard THF for LLE.

Quantitative Solvent Comparison

The following table summarizes the thermodynamic and environmental data driving the solvent selection:

Solvent CandidatePolarity Index (P')Water Miscibility (w/w %)ACS GCI RatingExpected Recovery (%)Primary Limitation
Dichloromethane3.11.3%Red (Avoid) >90%High toxicity, environmental hazard
Ethyl Acetate4.48.1%Yellow (Usable) 80–85%Susceptible to aqueous hydrolysis
MTBE2.51.5%Yellow (Usable) <60%Poor solvation of primary amides
2-MeTHF 4.0 4.0% Green (Preferred) >95% None (Optimal choice)

Extraction Workflow & Logic

G A Target: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide B Physicochemical Profiling (H-Bond Donor/Acceptor, Neutral pH) A->B C Solvent Candidate Screening (EtOAc, DCM, 2-MeTHF, MTBE) B->C D ACS GCI Green Chemistry Evaluation C->D E Reject: DCM (Toxicity) Sub-optimal: MTBE (Low Polarity) D->E Red Flags F Optimal Selection: 2-MeTHF (High Recovery, Bio-derived) D->F Preferred G Self-Validating LLE Protocol (Salting Out + pH Control) F->G

Workflow for solvent selection and extraction of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every step includes a mechanistic rationale and a verification checkpoint to ensure data integrity and maximum yield[2].

Materials Required:

  • Aqueous sample containing 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

  • 2-Methyltetrahydrofuran (2-MeTHF, ≥99% purity)

  • Sodium Chloride (NaCl, crystalline)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Matrix Conditioning (pH Control):

    • Action: Dilute the crude aqueous reaction mixture with an equal volume of 0.1 M phosphate buffer. Adjust the pH to exactly 7.0 using 1M HCl or 1M NaOH if necessary.

    • Causality: The furan ring degrades under acidic conditions, and the primary carboxamide hydrolyzes to a carboxylic acid under basic conditions. A strictly neutral pH locks the molecule in its stable, un-ionized state, maximizing its partition coefficient into the organic phase.

  • Thermodynamic Driving (Salting Out):

    • Action: Add crystalline NaCl to the buffered aqueous phase until saturation is reached (approx. 360 g/L at 25°C), stirring until fully dissolved.

    • Causality: Water molecules preferentially hydrate the highly charged Na⁺ and Cl⁻ ions. This reduces the amount of "free" water available to solvate the polar carboxamide, thermodynamically forcing the target molecule out of the aqueous phase and into the organic solvent[2].

  • Primary Extraction:

    • Action: Add 1 volume equivalent (1:1 v/v) of 2-MeTHF to the aqueous mixture. Agitate vigorously for 5 minutes using a mechanical shaker or separatory funnel.

    • Causality: Vigorous mixing maximizes the interfacial surface area between the immiscible phases, allowing mass transfer to reach thermodynamic equilibrium rapidly[3].

  • Phase Separation & Emulsion Resolution:

    • Action: Allow the mixture to stand for 10 minutes. 2-MeTHF (density 0.86 g/cm³) will form the upper layer.

    • Self-Validation Checkpoint: Observe the phase boundary. A sharp line indicates successful separation. If a rag layer (emulsion) is present, filter the entire biphasic mixture through a thin pad of Celite to break the emulsion mechanically, then re-separate.

  • Back-Extraction (Exhaustive Recovery):

    • Action: Separate the organic layer. Extract the remaining aqueous raffinate with an additional 0.5 volume equivalent of 2-MeTHF. Pool the organic layers.

    • Self-Validation Checkpoint (Crucial): Sample 10 µL of the final aqueous raffinate. Analyze via TLC (UV 254 nm) or rapid LC-MS. Pass criteria: Absence of the target compound's peak/spot confirms >95% extraction efficiency. If detected, perform a third extraction.

  • Washing and Drying:

    • Action: Wash the pooled 2-MeTHF layers with 0.2 volumes of saturated brine. Separate and dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

    • Causality: 2-MeTHF holds roughly 4% water at saturation. The brine wash creates an osmotic gradient that pulls this residual water out of the organic phase. Na₂SO₄ chemically binds the remaining trace moisture.

  • Concentration:

    • Action: Evaporate the 2-MeTHF under reduced pressure using a rotary evaporator. Maintain the water bath at ≤ 35°C.

    • Causality: Keeping the temperature low prevents thermal degradation of the isoxazole ring while efficiently removing the volatile 2-MeTHF (boiling point 80°C).

References

  • ACS GCI Pharmaceutical Roundtable. "Solvent Selection Guides." American Chemical Society Green Chemistry Institute, [Link]

  • American Chemical Society. "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0." American Chemical Society, [Link]

  • Celignis Analytical. "Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses." Celignis, [Link]

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Blog, [Link]

Sources

Method

Application Note: Dosing Guidelines and Experimental Protocols for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in Murine Models

Executive Summary The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide structural motif serves as the critical pharmacophore for a class of potent Wnt/β-catenin pathway agonists. The most extensively characterized derivative in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(furan-2-yl)-1,2-oxazole-3-carboxamide structural motif serves as the critical pharmacophore for a class of potent Wnt/β-catenin pathway agonists. The most extensively characterized derivative in this class is SKL2001 (N-(3-(1H-pyrazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide). This application note provides comprehensive, field-tested guidelines for formulating and dosing this compound class in murine models. Designed for drug development professionals, this guide bridges the gap between in vitro molecular mechanisms and robust in vivo translational protocols.

Pharmacological Profile & Mechanism of Action

Unlike traditional Wnt agonists that inhibit GSK-3β—which can lead to off-target effects due to GSK-3β's pleiotropic nature—the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide core operates via a highly specific protein-protein interaction (PPI) disruption.

The compound competitively disrupts the interaction between Axin and β-catenin[1]. Axin is a scaffolding protein essential for the assembly of the destruction complex. By uncoupling β-catenin from Axin, the compound prevents the sequential phosphorylation of β-catenin at residues Ser45 (by CK1) and Ser33/37/Thr41 (by GSK-3β)[2]. This causality is crucial: because the compound does not inhibit the enzymatic activity of GSK-3β itself, it stabilizes intracellular β-catenin and promotes its nuclear translocation without triggering the broad toxicity associated with global kinase inhibition[2].

Pathway Compound 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (SKL2001) Axin Axin/β-catenin Interaction Compound->Axin Disrupts Destruction β-catenin Phosphorylation (Ser33/37/Thr41/Ser45) Axin->Destruction Prevents Stabilization Intracellular β-catenin Stabilization Destruction->Stabilization Rescues from Degradation Transcription TCF/LEF Target Gene Transcription Stabilization->Transcription Nuclear Translocation

Fig 1: Mechanism of Wnt/β-catenin activation by 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

In Vivo Formulation Strategy

The furan-isoxazole core is highly hydrophobic, presenting a significant challenge for in vivo systemic delivery. Aqueous suspensions often lead to erratic absorption and variable pharmacokinetics. To ensure consistent systemic exposure, a multi-component co-solvent system is required[1].

The Causality of the Vehicle Design:

  • DMSO (5%) : Disrupts the crystal lattice of the lyophilized powder, ensuring complete primary dissolution.

  • PEG300 (40%) : Acts as a miscible co-solvent that prevents the compound from crashing out of solution as the polarity of the mixture increases.

  • Tween 80 (5%) : A non-ionic surfactant that forms micelles, encapsulating the hydrophobic core.

  • Saline/ddH₂O (50%) : Normalizes the osmolarity of the final injectable solution to prevent peritoneal irritation or necrosis at the injection site.

Table 1: Vehicle Formulation Preparation Matrix
ComponentVolume %Order of AdditionFunction / Rationale
DMSO 5%1stPrimary solubilization of hydrophobic core.
PEG300 40%2ndCo-solvent to maintain solubility gradient.
Tween 80 5%3rdMicellar encapsulation to prevent precipitation.
Saline (0.9%) 50%4thOsmotic balancing for in vivo tolerability.

Recommended Murine Dosing Parameters

For proof-of-concept murine models (e.g., C57BL/6 or Nude mice), Intraperitoneal (IP) injection is the preferred route to bypass immediate first-pass gastrointestinal metabolism while ensuring rapid systemic uptake[3].

Table 2: Standardized Dosing Guidelines
ParameterRecommendationNotes
Route of Administration Intraperitoneal (IP)Preferred over PO for consistent bioavailability.
Standard Dose Range 6 mg/kg to 10 mg/kg6 mg/kg is optimal for sustained target engagement; 10 mg/kg is the standard maximum tolerated dose (MTD)[3].
Dosing Frequency Daily or Q2DDependent on the disease model (e.g., 14 days for PAH models)[4].
Injection Volume 100 µL per 20g mouseDo not exceed 10% DMSO in the final volume to avoid toxicity.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in quality control checks to verify both the physical integrity of the formulation and the molecular engagement of the target.

Phase 1: Formulation Preparation (Example for 1 mL of 2 mg/mL solution)
  • Weighing : Accurately weigh 2.0 mg of the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide derivative (SKL2001).

  • Primary Dissolution : Add 50 µL of sterile DMSO. Vortex continuously for 60 seconds until the solution is completely clear. Validation Check: Hold against a light source; no micro-particulates should be visible.

  • Co-solvent Addition : Add 400 µL of PEG300. Pipette up and down 10 times to ensure a homogeneous mixture.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex for 30 seconds. The solution will become slightly viscous but must remain clear[1].

  • Aqueous Phase : Slowly add 500 µL of 0.9% sterile Saline dropwise while gently swirling the tube.

  • Final QC : Allow the solution to sit at room temperature for 15 minutes. Validation Check: If cloudiness or precipitation occurs, the micellar encapsulation has failed, and the batch must be discarded.

Formulation Stock Dry Powder (SKL2001) DMSO Step 1: 5% DMSO (Primary Dissolution) Stock->DMSO PEG Step 2: 40% PEG300 (Co-solvent) DMSO->PEG Tween Step 3: 5% Tween 80 (Surfactant) PEG->Tween Saline Step 4: 50% Saline (Aqueous Phase) Tween->Saline Dose IP Injection (6-10 mg/kg) Saline->Dose

Fig 2: Step-by-step vehicle formulation workflow for in vivo murine dosing.

Phase 2: In Vivo Administration
  • Restrain the mouse securely, exposing the ventral abdomen.

  • Tilt the mouse so the head is slightly lower than the hindquarters, allowing abdominal organs to shift cranially.

  • Inject the formulated solution (e.g., 100 µL for a 20g mouse to achieve a 10 mg/kg dose) into the lower right quadrant of the abdomen using a 27G needle.

  • Mandatory Control : A parallel cohort must be injected with the exact vehicle formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) lacking the active compound to rule out vehicle-induced phenotypic artifacts.

Phase 3: Pharmacodynamic Self-Validation

To validate that the dosing regimen successfully engaged the target in vivo:

  • Harvest the target tissue (e.g., lung tissue for PAH models, or tumor xenografts) 4 to 6 hours post-final injection[4].

  • Perform subcellular fractionation to isolate the nuclear protein extract.

  • Run a Western Blot probing for Non-phosphorylated (Active) β-Catenin and a nuclear loading control (e.g., Lamin B1).

  • Success Criterion: The compound-treated cohort must show a statistically significant accumulation of nuclear β-catenin compared to the vehicle-treated cohort, confirming successful disruption of the Axin/β-catenin complex in vivo.

References[1] Title: SKL2001 | Wnt/β-catenin Agonist | CAS 909089-13-0

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Ticket ID: SOL-ISOX-005 Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 8, 2026 Executive Summary & Diagnostic Profiling User Issue: Poor aqueous solubility of 5-(Furan-2-yl)-1,2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-ISOX-005 Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 8, 2026

Executive Summary & Diagnostic Profiling

User Issue: Poor aqueous solubility of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide affecting biological assay reproducibility or formulation stability.

Molecule Profile:

  • CAS (Related Acid): 98434-06-1 (Reference for scaffold)[1][2][3]

  • Molecular Weight: ~178.14 g/mol

  • Predicted LogP: ~1.6 (Moderate Lipophilicity)

  • Physicochemical Class: "Brick Dust" (High Crystal Lattice Energy)

Root Cause Analysis: Unlike "grease ball" compounds (high LogP > 5) that repel water due to lipophilicity, this molecule struggles with solubility primarily due to intermolecular stacking . The planar furan and isoxazole rings allow for tight


 stacking, while the carboxamide group forms a strong hydrogen bond network in the crystal lattice.

Implication: Simple pH adjustment will fail because the carboxamide group is neutral at physiological pH (pKa > 15). You must disrupt the crystal lattice using cosolvents or complexation .

Decision Matrix: Selecting a Solubilization Strategy

Use the following logic flow to determine the correct protocol for your specific application.

SolubilityDecisionTree cluster_0 High Concentration Stock cluster_1 Biological Assay Start Start: Define Application AppType Application Type? Start->AppType Stock Stock Solution (Storage/Aliquot) AppType->Stock Storage Bio In Vitro / In Vivo (Aqueous Media) AppType->Bio Testing DMSO 100% DMSO (Max ~50-100 mM) Stock->DMSO Standard Tolerance Tolerance Bio->Tolerance Toxicity Tolerance? HighTol HighTol Tolerance->HighTol High (Cell-free) LowTol LowTol Tolerance->LowTol Low (Sensitive Cells/In Vivo) Cosolvent DMSO (<1%) + Aqueous Buffer HighTol->Cosolvent Protocol A: Cosolvent Spike Cyclodextrin 20% HP-β-CD in Saline LowTol->Cyclodextrin Protocol B: HP-β-CD Complex

Figure 1: Strategic decision tree for solubilizing isoxazole-carboxamides based on experimental constraints.

Experimental Protocols

Protocol A: The "Golden Standard" Stock Solution

Best for: Long-term storage and initial dilutions.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is superior to Ethanol. The planar rings of this molecule require the high polarizability of DMSO to disrupt stacking.

  • Preparation:

    • Weigh 17.8 mg of compound.[4]

    • Add 1.0 mL of Anhydrous DMSO to achieve a 100 mM stock.

    • Critical Step: Sonicate at 40°C for 5-10 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Storage: Aliquot into amber glass vials (avoid plastic, which leaches into DMSO) and store at -20°C.

Protocol B: Cyclodextrin Complexation (Biocompatible)

Best for: Animal studies (IP/IV/PO) and sensitive cell culture where DMSO toxicity is a concern. Mechanism: The furan-isoxazole core fits perfectly into the hydrophobic cavity of


-Cyclodextrin, shielding the hydrophobic surface while the CD's hydroxyls interact with water.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Pharma Grade recommended.
  • PBS or Saline (0.9% NaCl).

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  vehicle: Dissolve 20g of HP-
    
    
    
    -CD in 100 mL of PBS. Filter sterilize (0.22 µm).
  • Weigh the target amount of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

  • Add the 20% CD vehicle to the powder.

  • High-Shear Mixing: Vortex heavily for 10 minutes. If available, use a probe sonicator (20% amplitude, 30s pulses) to force inclusion.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter the resulting solution through a 0.45 µm PVDF filter to remove uncomplexed "brick dust."

Protocol C: Kinetic Solubility Spike (For HTS/Plate Assays)

Best for: 96/384-well plate assays.

Warning: This method creates a metastable supersaturated solution. Precipitation will occur over time (2-4 hours).

  • Start with your 100 mM DMSO stock .

  • Prepare an intermediate dilution: 10 mM in 100% PEG400 .

  • Add this intermediate to your assay buffer.

    • Final Solvent Ratio: 1% DMSO / 9% PEG400 / 90% Buffer.

    • Why: The PEG400 acts as a "bridge," preventing the immediate "crashing out" that happens when pure DMSO hits water.

Troubleshooting & FAQs

Q1: "My solution turned cloudy immediately upon adding the DMSO stock to my media. Why?"

A: You experienced the "Solvent Shift" shock.

  • The Physics: When DMSO mixes with water, the dielectric constant changes rapidly. The hydrophobic furan rings of your molecule instantly aggregate to escape the water structure.

  • The Fix: Do not pipette DMSO stock directly into a large volume of static buffer.

    • Swirl the buffer rapidly (vortex) while adding the DMSO stock dropwise.

    • Use Protocol C (PEG400 bridge) to lower the surface tension difference.

Q2: "Can I use acid or base to dissolve it?"

A: No.

  • The carboxamide (

    
    ) is not ionizable in the range of pH 1–14.
    
  • The isoxazole ring is a very weak base (pKa < 1).

  • Adding strong acid (HCl) may hydrolyze the amide to a carboxylic acid (chemical degradation) rather than dissolving it. Stick to neutral pH strategies (CDs or Cosolvents).

Q3: "What is the maximum solubility I can expect?"

Data Summary Table:

Solvent SystemEstimated Max SolubilityStabilityApplication
Pure Water (pH 7) < 0.05 mg/mLStableNone (Too low)
DMSO > 50 mg/mLHighStock Solution
20% HP-

-CD
2 - 5 mg/mLHigh (Thermodynamic)In Vivo / Cell Culture
PBS + 1% DMSO ~0.1 mg/mLLow (Kinetic)HTS Screening
Corn Oil LowModerateNot Recommended
Q4: "I need a positive control for solubility. What molecule behaves similarly?"

A: Leflunomide (active metabolite Teriflunomide) . It shares the isoxazole-carboxamide structural motif.[5] If you can dissolve Teriflunomide in your system, you can likely dissolve 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide using the same protocol.

Mechanism of Action (Visualized)

Understanding how the cyclodextrin works helps in troubleshooting.

CD_Mechanism cluster_water Aqueous Environment Drug Drug Molecule Hydrophobic Furan Planar Isoxazole Complex Inclusion Complex Drug shielded from water Soluble Shell Drug->Complex Driving Force: Hydrophobic Effect CD Cyclodextrin Host Hydrophilic Shell Hydrophobic Cavity CD->Complex 1:1 Stoichiometry

Figure 2: Schematic of the host-guest inclusion complex formation. The hydrophobic furan tail enters the cavity, preventing aggregation.

References

  • PubChem. (n.d.). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[][7][8][9] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Lipinski, C. A. (2002). Poor aqueous solubility — an industry wide problem in drug discovery.[10] American Pharmaceutical Review, 5, 82–85. [Link]

  • Palin, R., et al. (2011).[11] Structure–activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898.[11] [Link]

Sources

Optimization

Troubleshooting low yields in 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide synthesis

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues encountered during this multi-step synthesis.

Synthetic Overview

The synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is typically approached via a two-stage process. First, the core heterocyclic structure, 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid, is constructed. This is commonly achieved through the condensation of a furan-derived 1,3-dicarbonyl compound with hydroxylamine. The second stage involves a standard amide bond formation, coupling the isoxazole carboxylic acid with an amine source. Each stage presents unique challenges that can lead to low yields.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Amide Bond Formation A Furan-2-yl Methyl Ketone + Dimethyl Oxalate B 1-(Furan-2-yl)-2,4-dioxobutanoate (1,3-Dicarbonyl Intermediate) A->B  NaOCH3 D 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate B->D  Cyclization C Hydroxylamine Hydrochloride C->D E Acid Hydrolysis D->E  LiOH, H2O/THF F 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic Acid E->F I Target Molecule: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide F->I  Amidation G Ammonia Source (e.g., NH4Cl) G->I H Coupling Agent (e.g., DCC/HOBt) H->I

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing potential causes and actionable solutions.

Part A: Isoxazole Ring Formation
Q1: My initial Claisen condensation to form the 1,3-dicarbonyl intermediate (methyl 2,4-dioxo-4-(furan-2-yl)butanoate) is sluggish or low-yielding. What are the likely causes?

A1: This is a critical step and its success hinges on the efficient generation of the enolate.

  • Cause 1: Ineffective Base. Sodium methoxide (NaOCH₃) is typically used. Ensure it is fresh and anhydrous. Older or improperly stored NaOCH₃ can be less active due to moisture absorption, leading to incomplete deprotonation of the methyl ketone.

  • Solution: Use freshly opened, high-purity sodium methoxide. Alternatively, prepare it fresh by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Cause 2: Improper Solvent or Temperature. The reaction is typically run in a non-protic solvent like methanol or a mixture with THF to ensure solubility. The temperature needs to be controlled to prevent side reactions.

  • Solution: Ensure your solvent is anhydrous. Running the reaction at room temperature is common, but gentle heating (to ~50°C) may be required to drive the reaction to completion. Monitor progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that can cause decomposition.

  • Cause 3: Reagent Stoichiometry. An insufficient amount of the base or dimethyl oxalate will result in unreacted starting material.

  • Solution: Use a slight excess of dimethyl oxalate (e.g., 1.1 to 1.2 equivalents) and at least one full equivalent of the base relative to the furan-2-yl methyl ketone.

Q2: The cyclization reaction with hydroxylamine hydrochloride gives a very low yield of the desired isoxazole ester. Why is this happening?

A2: The cyclization of a 1,3-dicarbonyl compound with hydroxylamine is sensitive to pH and can be prone to side reactions or incomplete conversion.

  • Cause 1: Incorrect pH. The reaction requires a specific pH range. If the medium is too acidic, the nucleophilicity of the hydroxylamine is reduced. If it's too basic, the carbonyl groups are less electrophilic.

  • Solution: The reaction is often run in a solvent like methanol at a moderate temperature (e.g., 50°C). While hydroxylamine hydrochloride provides a slightly acidic environment, the reaction can sometimes be buffered or a mild base can be added to optimize the pH. Perform small-scale trials with additions of a non-nucleophilic base like sodium acetate to find the optimal condition.

  • Cause 2: Low-Quality Hydroxylamine Hydrochloride. This reagent can degrade over time.

  • Solution: Use a fresh bottle of hydroxylamine hydrochloride. The purity of starting materials is paramount for successful isoxazole synthesis.[1]

  • Cause 3: Formation of Regioisomers. Unsymmetrical 1,3-dicarbonyls can potentially form two different isoxazole regioisomers. For this specific substrate, the reaction of hydroxylamine with the ketone carbonyl followed by cyclization onto the ester is generally favored, but conditions can influence this.

  • Solution: Sticking to established protocols is key. The reaction between the 1,3-dicarbonyl intermediate and hydroxylamine typically yields the methyl 5-substituted isoxazole-3-carboxylate due to the differing reactivity of the ketone and ester carbonyls. Confirm the structure of your product using NMR spectroscopy.

Q3: The final hydrolysis of the methyl ester to the carboxylic acid is incomplete or causes decomposition. How can I improve this step?

A3: Saponification of the ester can sometimes be problematic. The isoxazole ring can be sensitive to harsh conditions.

  • Cause 1: Harsh Hydrolysis Conditions. Using strong, hot aqueous acids or bases for extended periods can lead to cleavage of the N-O bond in the isoxazole ring.[1]

  • Solution: Use milder conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and effective method for hydrolyzing the ester without degrading the isoxazole core. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Cause 2: Incomplete Reaction. The reaction may not have run long enough, or the temperature may be too low.

  • Solution: Allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours). If the reaction is still incomplete, gentle warming (e.g., to 40°C) can be applied, but this should be done cautiously while monitoring for any signs of decomposition.

G Start Low Yield in Isoxazole Ring Formation Q1 Is the 1,3-dicarbonyl intermediate forming correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cyclization step failing? A1_Yes->Q2 Sol1 Check Base (NaOCH3): - Fresh & Anhydrous? - Correct Stoichiometry? A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Check Cyclization Conditions: - Verify pH - Use fresh Hydroxylamine HCl - Monitor Temperature A2_Yes->Sol2 Q3 Is the ester hydrolysis step failing? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Check purification steps or starting material purity Sol3 Check Hydrolysis Conditions: - Use mild conditions (LiOH, THF/H2O) - Monitor closely by TLC - Avoid excessive heat A3_Yes->Sol3 End Yield Improved A3_No->End Check purification steps or starting material purity Sol1->End Sol2->End Sol3->End

Sources

Troubleshooting

Overcoming steric hindrance in 1,2-oxazole-3-carboxamide reactions

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when functionalizing the 1,2-oxazole-3-carboxamide pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when functionalizing the 1,2-oxazole-3-carboxamide pharmacophore. Steric hindrance is a primary cause of low yields and side reactions during amidation. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating experimental protocols to overcome these challenges.

Diagnostic Workflow

Workflow N1 1,2-Oxazole-3-Carboxamide Coupling Fails N2 Analyze Steric Bulk & Nucleophilicity N1->N2 N3 Standard Optimization (HATU, Heat, DIPEA) N2->N3 Low Sterics N4 Acyl Fluoride Generation (BTFFH / TCFH) N2->N4 High Sterics N5 T3P Activation (Mild, Low Epimerization) N2->N5 Chiral/Sensitive N7 Successful Amidation N3->N7 N6 Isocyanate + Grignard (Extreme Sterics) N4->N6 Fails (>90% bulk) N4->N7 N5->N7 N6->N7

Workflow for troubleshooting sterically hindered 1,2-oxazole-3-carboxamide synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My standard amide coupling (HATU, EDC/HOBt) is yielding <20% product with a bulky amine. Why is this happening? A1: The failure stems from an insurmountable activation energy barrier at the transition state. 1,2-Oxazole-3-carboxylic acids are relatively electron-deficient. When activated by uronium salts like HATU, the resulting active ester is exceptionally bulky. If the incoming amine (e.g., tert-butylamine or a 2,6-disubstituted aniline) is also sterically hindered,1[1]. In many cases, decomposition via ketene formation outcompetes the desired amidation[2].

Q2: What is the most reliable method for coupling highly hindered amines to the isoxazole core? A2: In situ generation of acyl fluorides is the most effective strategy. Unlike acid chlorides, which can be harsh and promote ring-opening of the sensitive isoxazole core,3[3]. Reagents like BTFFH generate the acyl fluoride efficiently under mild conditions,2[2].

Q3: My substrate contains an epimerization-prone chiral center near the amine. How can I force the coupling without racemization? A3: Propylphosphonic anhydride (T3P) is the reagent of choice for sensitive substrates. T3P extracts oxygen from the carboxylic acid to form a reactive mixed anhydride. Because it operates under milder conditions than HATU and does not require highly basic additives that promote alpha-proton abstraction,4[4].

Q4: What if both the isoxazole and the amine are exceptionally hindered, and even acyl fluorides fail? A4: When traditional tetrahedral intermediates cannot be formed due to extreme steric congestion, you must bypass acyl substitution entirely. The Bode method utilizes the 5[5]. By converting the isoxazole to a Grignard reagent and reacting it with a sterically hindered isocyanate (or vice versa), the reaction proceeds via addition to a cumulated double bond, providing a robust solution to otherwise impossible couplings[5].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling methodologies when applied to sterically hindered 1,2-oxazole-3-carboxylic acid derivatives.

Coupling ReagentActivation IntermediateTypical Yield (Hindered Amines)Epimerization RiskWorkup / Purification
HATU / DIPEA OAt Active Ester< 20%HighColumn Chromatography
T3P / Pyridine Mixed Phosphonic Anhydride70 - 90%Very LowAqueous Extraction
BTFFH / DIPEA Acyl Fluoride80 - 95%LowAqueous Extraction
Grignard + Isocyanate Magnesium Enolate75 - 95%N/AColumn Chromatography

Validated Experimental Protocols

Protocol A: Self-Validating Acyl Fluoride Coupling via BTFFH

Causality Principle: BTFFH converts the carboxylic acid to an acyl fluoride. The exceptionally small van der Waals radius of the fluorine atom eliminates the steric clash typically observed with bulky active esters, allowing hindered amines to attack the carbonyl carbon successfully.

  • Activation: Dissolve the 1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add DIPEA (3.0 eq) followed by BTFFH (1.2 eq).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. Spot the reaction mixture on a silica TLC plate. The acyl fluoride intermediate is highly non-polar and stable; you must observe complete consumption of the baseline carboxylic acid and the appearance of a distinct, high-Rf spot before proceeding.

  • Coupling: Add the sterically hindered amine (1.1 eq) to the reaction mixture. For extremely unreactive amines, seal the vessel and heat to 60°C for 12–24 hours.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl. The byproducts of BTFFH are highly water-soluble. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Mild Amidation via T3P for Sensitive Substrates

Causality Principle: T3P forms a mixed anhydride that drives the reaction forward via a stable, low-basicity transition state. This prevents the abstraction of alpha-protons, thereby preserving adjacent chiral centers.

  • Preparation: Dissolve the 1,2-oxazole-3-carboxylic acid (1.0 eq) and the chiral/hindered amine (1.1 eq) in anhydrous ethyl acetate (EtOAc) or DMF.

  • Base Addition: Add a mild, non-nucleophilic base such as pyridine or DIPEA (3.0 eq).

  • Activation: Cool the mixture to 0°C. Dropwise add a 50% solution of T3P in EtOAc (1.5 eq) to control the exotherm.

  • Self-Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 12 hours. Because T3P and its byproducts are entirely water-soluble, LC-MS analysis of the crude mixture should show only the product mass and unreacted trace starting materials, with no reagent-derived adducts.

  • Isolation: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Evaporate the solvent to obtain the pure 1,2-oxazole-3-carboxamide with >99% enantiomeric excess (ee).

References

  • BenchChem.Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Organic & Biomolecular Chemistry (SDU).
  • AMRI / Ribbitt.WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Chimia.The Synthesis of Sterically Hindered Amides.
  • Royal Society of Chemistry (RSC).Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Welcome to the Technical Support Center for the synthesis and analytical profiling of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide . This compound features a highly functionalized isoxazole core linked to an electron-rich fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical profiling of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide . This compound features a highly functionalized isoxazole core linked to an electron-rich furan ring, making it a valuable pharmacophore in drug discovery[1]. However, its unique electronic properties and multi-step synthesis often lead to specific classes of impurities.

This guide provides researchers and analytical scientists with field-proven methodologies to identify, quantify, and remediate process-related impurities and degradation products.

Synthesis & Impurity Formation Pathway

Understanding the origin of impurities requires analyzing the synthetic route. The target molecule is typically synthesized via a 1,3-dipolar cycloaddition to form the 5-(furan-2-yl)isoxazole-3-carboxylic acid intermediate, followed by activation and amidation[1]. Impurities naturally arise from incomplete reactions, lack of regiocontrol, or environmental degradation[2].

G SM Starting Materials (Alkyne + Nitrile Oxide) Intermediate 5-(Furan-2-yl)isoxazole- 3-carboxylic acid SM->Intermediate Cycloaddition Regio 3-(Furan-2-yl)-1,2-oxazole- 5-carboxamide SM->Regio Minor Pathway Target 5-(Furan-2-yl)-1,2-oxazole- 3-carboxamide Intermediate->Target Amidation Hydro Carboxylic Acid Impurity Intermediate->Hydro Incomplete Rxn Target->Hydro Hydrolysis Oxid Furan Oxidation Degradants Target->Oxid O2 / Light

Fig 1. Synthesis pathway and common impurity formation mechanisms.

Frequently Asked Questions (FAQs)

Q: What are the regulatory thresholds for reporting these impurities? A: According to the ICH Q3A(R2) guidelines for new drug substances[3], the management of organic impurities is dictated by the maximum daily dose of the final drug. For a standard dose (≤ 2g/day), any impurity exceeding 0.05% must be reported, and those exceeding 0.10% must be structurally identified.

Q: My LC-MS data shows an isobaric impurity (same exact mass as the target). What is it? A: This is almost certainly the regioisomer, 3-(furan-2-yl)-1,2-oxazole-5-carboxamide. During the 1,3-dipolar cycloaddition, the nitrile oxide can attack the alkyne in two orientations. Without a directing catalyst, a minor percentage of the 3,5-substituted regioisomer will form alongside the desired 5,3-substituted product.

Q: Why am I seeing a mass shift of +16 Da or +32 Da in my aged samples? A: The furan ring is an electron-rich diene highly susceptible to photo-oxidation. Exposure to ambient light and oxygen generates singlet oxygen, which undergoes a [4+2] cycloaddition with the furan ring to form an endoperoxide (+32 Da). This can subsequently degrade into ring-opened dicarbonyls or epoxides (+16 Da).

Troubleshooting Guides

Issue 1: High Levels of Carboxylic Acid Impurity

Symptom: LC-MS reveals a significant peak at m/z 180.0297 ([M+H]+), corresponding to 5-(furan-2-yl)isoxazole-3-carboxylic acid. Causality: The amidation of the carboxylic acid intermediate requires activation (e.g., via thionyl chloride or HATU coupling). If the activation is incomplete, unreacted acid remains. Furthermore, the carboxamide group can undergo hydrolysis back to the carboxylic acid if subjected to harsh basic or acidic aqueous workups, driven by the thermodynamic stability of the resulting carboxylate anion. Resolution: Ensure anhydrous conditions during the amidation step. Avoid prolonged exposure to strong aqueous bases during the final extraction. Use the Acid-Base Extraction Protocol (detailed below) to remediate contaminated batches.

Issue 2: Furan Ring Degradation

Symptom: Discoloration of the solid sample (turning yellow/brown) and the appearance of early-eluting peaks in Reverse-Phase HPLC. Causality: Oxidative degradation of the furan moiety increases the polarity of the molecule (due to the addition of oxygen atoms), causing it to elute earlier on a C18 column. Resolution: Store the synthesized compound in amber vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

Quantitative Data Summaries

Table 1: Quantitative LC-MS Data for Common Impurities

Impurity Type Chemical Formula Theoretical [M+H]+ (m/z) Expected RT Shift Causality / Origin
Target Compound C8H6N2O3 179.0457 Reference (0.00 min) N/A
Hydrolysis (Acid) C8H5NO4 180.0297 +0.5 to +1.2 min Incomplete amidation or aqueous hydrolysis
Regioisomer C8H6N2O3 179.0457 -0.2 to +0.2 min Non-selective 1,3-dipolar cycloaddition

| Furan Oxidation | C8H6N2O4 | 195.0406 | -1.0 to -0.5 min | Photo-oxidation / Endoperoxide formation |

Table 2: ICH Q3A(R2) Impurity Thresholds (Maximum Daily Dose ≤ 2g/day)[3]

Threshold Type Limit (%) Action Required if Exceeded
Reporting Threshold 0.05% Document and report presence in batch records.
Identification Threshold 0.10% Structurally characterize via HRMS/NMR.

| Qualification Threshold | 0.15% | Conduct toxicological safety assessments. |

Experimental Protocols

Protocol 1: LC-HRMS Impurity Profiling Workflow

High-resolution mass spectrometry (HRMS) is critical for elucidating the structures of untargeted impurities and resolving isobaric interferences[4].

G Prep Sample Prep (Acetonitrile) LC UHPLC Separation (C18 Column) Prep->LC MS HRMS Detection (ESI+ Orbitrap) LC->MS Data Data Analysis (Mass Defect) MS->Data

Fig 2. LC-HRMS workflow for detecting isoxazole carboxamide impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability (Self-Validation):

    • Blank Run: Inject a solvent blank to establish baseline noise and rule out column carryover.

    • Spike Recovery: Inject a known reference standard of 5-(furan-2-yl)isoxazole-3-carboxylic acid to validate chromatographic resolution from the main peak.

  • Chromatographic Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF in positive electrospray ionization (ESI+) mode. Set the mass range to m/z 100–500 with a resolution of at least 70,000 to accurately differentiate mass defects.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 179.0457 (Target/Regioisomer), 180.0297 (Acid), and 195.0406 (Oxidation).

Protocol 2: Chemical Remediation via Acid-Base Extraction

If your batch is contaminated with the unreacted carboxylic acid intermediate, chromatographic purification is often unnecessary. You can exploit the pKa difference between the carboxamide and the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated batch in Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The mildly basic aqueous phase (pH ~8) deprotonates the carboxylic acid impurity (pKa ~3-4), driving it into the aqueous layer as a highly soluble sodium salt. The neutral carboxamide remains entirely in the organic layer.

  • Phase Separation: Separate the layers using a separatory funnel. Retain the organic layer and discard the aqueous layer (or acidify it to recover the starting material).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The absence of a baseline spot (which corresponds to the highly polar acid) confirms the complete removal of the impurity, validating the extraction's success.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). URL:[Link]

  • Khan, M. et al. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry / PubMed Central. (2018). URL:[Link]

  • Wu, Y. et al. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules / MDPI. (2022). URL:[Link]

  • Mori, M. et al. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Frontiers in Chemistry / PubMed Central. (2018). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in Cell Culture Media

Welcome to the technical support guide for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate stability issues encountered when using this compound in cell culture media. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Challenge

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound with potential applications in various biological assays. However, its structure contains moieties—specifically the furan and isoxazole rings—that can be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment, neutral to slightly basic pH). This instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in poor reproducibility and inaccurate data. This guide will walk you through identifying, quantifying, and overcoming these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My compound's biological activity diminishes significantly in experiments lasting over 24 hours. What is the likely cause?

A1: A gradual loss of activity in long-term experiments is a classic indicator of compound instability in the cell culture medium.[1] The primary causes are likely chemical degradation, precipitation from the solution, or adsorption to plasticware. The key functional groups in 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide present several potential degradation pathways:

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is its most vulnerable point and can be cleaved under various conditions, including reductive environments or under basic conditions, which can occur as cell metabolism shifts the medium's pH.[2][3]

  • Furan Ring Degradation: Furan rings are susceptible to acid-catalyzed ring-opening and oxidation.[4] While cell culture media are typically buffered to a neutral pH, localized acidic microenvironments or oxidative stress from cellular processes can initiate degradation.[4]

  • Carboxamide Hydrolysis: While generally more stable, the carboxamide group can undergo hydrolysis under more extreme acidic or basic conditions over extended incubation periods.[5][6][7][8]

To confirm instability, it is crucial to perform a stability study under your specific experimental conditions.[1]

Q2: How can I definitively test the stability of my compound in my specific cell culture medium?

A2: The most direct method is to conduct a time-course experiment and quantify the remaining compound concentration using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This allows you to determine the compound's half-life in your specific experimental setup.

A detailed protocol for this type of study is provided in the Experimental Protocols section below. The general workflow involves incubating the compound in your cell-free culture medium at 37°C and 5% CO₂, collecting aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours), and analyzing the concentration of the parent compound.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution B Spike Compound into Cell-Free Medium A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Time Points (0, 2, 8, 24, 48h) C->D Time E Process Samples (e.g., Protein Precipitation) D->E F Analyze by HPLC or LC-MS E->F G Determine Compound Half-Life F->G

Caption: Workflow for assessing compound stability in cell culture media.

Q3: I suspect my compound is degrading. What strategies can I use to enhance its stability?

A3: Several strategies can be employed, targeting the likely degradation pathways. It is often beneficial to combine these approaches.

  • Inclusion of Serum/Albumin: If your experimental design allows, the inclusion of Fetal Bovine Serum (FBS) or purified Bovine Serum Albumin (BSA) can significantly enhance stability. Albumin is a major component of serum and is known to bind to and stabilize a wide variety of small molecules, protecting them from degradation and oxidation.[10][11][12][13] It acts as a carrier protein and can sequester the compound from reactive species in the medium.[11]

  • Use of Antioxidants: To counteract oxidative degradation of the furan ring, consider adding antioxidants to your culture medium. Common and effective choices include:

    • N-acetylcysteine (NAC): A stable and cell-permeable antioxidant.

    • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can protect against lipid peroxidation.[14]

    • Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant. It's crucial to first test these antioxidants for any confounding effects on your cell model.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can form inclusion complexes with poorly soluble or unstable drugs, effectively shielding the labile parts of the molecule from the aqueous environment.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[19]

Table 1: Summary of Stabilization Strategies

StrategyMechanism of ActionTypical ConcentrationConsiderations
Serum/Albumin Binds and sequesters the compound, protecting it from degradation and oxidation.[10][11]1-10% FBS or 0.1-1 mg/mL BSAMay interfere with compound-protein binding studies or specific cell signaling pathways.
Antioxidants Scavenge reactive oxygen species (ROS) to prevent oxidative degradation of the furan ring.[20][21]1-5 mM NAC, 10-50 µM α-TocopherolTest for direct effects on cell viability and the specific assay readout.
Cyclodextrins Forms an inclusion complex, shielding the compound from the aqueous environment and preventing hydrolysis/oxidation.[15][16][17]1-10 mM HP-β-CDMay alter compound bioavailability to cells; requires optimization.
Q4: My stock solution in DMSO appears cloudy after freeze-thawing. Has the compound degraded?

A4: Not necessarily. Cloudiness or precipitation upon thawing often indicates that the compound's solubility limit has been exceeded at the lower temperature, rather than chemical degradation.[1] To resolve this, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making dilutions. To prevent this, consider preparing a slightly more dilute stock solution or storing it at 4°C for short-term use if stability data permits.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving stability-related issues.

Troubleshooting_Guide A Problem: Inconsistent Results or Loss of Compound Activity B Is the compound stable in the cell culture medium? A->B C Perform a time-course stability assay using HPLC/LC-MS. (See Protocol 1) B->C How to check? D Compound is Unstable (<80% remaining after 24h) B->D No E Compound is Stable (>80% remaining after 24h) B->E Yes C->D C->E F Implement Stabilization Strategy: 1. Add Serum/Albumin 2. Add Antioxidants 3. Use Cyclodextrins (See Protocol 2) D->F I Investigate other causes: - Adsorption to plasticware - Cell-mediated metabolism - Incorrect stock concentration E->I G Re-evaluate stability with the chosen stabilization method. F->G H Problem Solved. Proceed with experiments. G->H

Caption: A decision tree for troubleshooting compound instability.

Experimental Protocols

Protocol 1: Assessing Compound Stability via HPLC/LC-MS

This protocol provides a framework for quantifying the degradation of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide over time.

Materials:

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

  • DMSO (Anhydrous)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements except cells.

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN), HPLC-grade

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Working Solution: Spike the stock solution into pre-warmed (37°C) cell-free culture medium to a final concentration of 10 µM. Vortex gently to mix. This is your T=0 sample.

  • Initial Sample (T=0): Immediately transfer a 500 µL aliquot of the working solution to a microcentrifuge tube.

  • Incubation: Place the remaining working solution in the incubator (37°C, 5% CO₂).

  • Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), remove the working solution from the incubator, gently mix, and collect a 500 µL aliquot.

  • Sample Processing:

    • To each 500 µL aliquot, add 1 mL of ice-cold acetonitrile. This precipitates proteins from the medium that can interfere with analysis.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the peak area of the parent compound.[22][23][24]

  • Data Interpretation: Normalize the peak area at each time point to the peak area at T=0. Plot the percentage of compound remaining versus time to determine the stability profile and half-life.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD to enhance compound stability.

Materials:

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or PBS

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 100 mM solution of HP-β-CD in sterile water or PBS. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Weigh the required amount of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide to make a 10 mM stock solution.

  • Complexation: Add the 100 mM HP-β-CD solution to the solid compound powder to achieve the final 10 mM concentration.

  • Incubation: Vortex the mixture and let it incubate at room temperature for at least 1 hour (or overnight at 4°C with gentle agitation) to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Filter-sterilize the final complexed stock solution through a 0.22 µm syringe filter.

  • Usage: Use this complexed stock solution for your cell culture experiments. Remember to include a vehicle control using the HP-β-CD solution alone.

  • Validation: Repeat the stability assay described in Protocol 1 using this new formulation to confirm improved stability.

References

  • Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. PubMed. [Link]

  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (Source URL not available)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Formulation Development Strategies for Biologics Product. Pharma Lesson. [Link]

  • Natural and Synthetic Antioxidants Prevent the Degradation of Vitamin D3 Fortification in Canola Oil during Baking and in Vitro Digestion. Agritrop. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [Link]

  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. MDPI. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. (Source URL not available)
  • Albumin and mammalian cell culture: implications for biotechnology applications. PMC. [Link]

  • Construction of Isoxazole ring: An Overview. (Source URL not available)
  • Techniques for Unstable Compound Analysis. KCAS Bio. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. PMC. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Quantitative analysis of small molecules in biological samples. (Source URL not available)
  • Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. (Source URL not available)
  • EXCIPIENT UPDATE - Maximizing the Stability of Therapeutic Proteins Using Recombinant Human Albumin. Drug Development and Delivery. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Antioxidants: a comprehensive review. PMC - NIH. [Link]

  • Albumin in Cell Culture Media – An examination of quality and function. (Source URL not available)
  • In Vitro Antioxidant Stability and Infrared Characterization of a Cosmetic Formulation with Peruvian Bioactive Compounds. MDPI. [Link]

  • Native furfural degradation pathways. There are two major native... ResearchGate. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (Source URL not available)
  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI. [Link]

  • Substituent Effects on in Vitro Antioxidizing Properties, Stability, and Solubility in Flavonoids | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Formation pathways of gamma-butyrolactone from the furan ring of tegafur during its conversion to 5-fluorouracil. ClinPGx. [Link]

  • Optimizing Stability in Dynamic Small-Molecule Binding Proteins. PMC - NIH. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Can we hydrolyse an amide in acid and base solutions? Quora. [Link]

  • 11.10 Chemistry of Amides. (Source URL not available)
  • 21.7: Chemistry of Amides. (Source URL not available)
  • Reactions of Amides. A Level Chemistry Revision Notes. [Link]

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate - PubChem. NIH. [Link]

  • N-(octahydro-1-benzofuran-3a-yl)-1,2-oxazole-3-carboxamide. Chemazone. [Link]

  • 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide (1 x 5 mg). Reagentia. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

Sources

Optimization

Resolving purification challenges for furan-substituted isoxazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-substituted isoxazoles. This guide provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-substituted isoxazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these complexities and achieve high purity for your target molecules.

The Challenge: Why Are Furan-Substituted Isoxazoles Difficult to Purify?

Furan-substituted isoxazoles present a unique convergence of chemical properties that can complicate standard purification workflows. The combination of the electron-rich furan ring and the polar, nitrogen-containing isoxazole moiety creates a molecule with distinct challenges:

  • Compound Polarity: These molecules are often highly polar, leading to issues like very tight binding to silica gel or, conversely, poor retention on standard C18 reversed-phase columns.[1]

  • Chemical Stability: The furan ring is notoriously sensitive to acidic conditions, heat, and oxygen, which can lead to degradation, polymerization, or ring-opening during purification.[2] Similarly, the isoxazole ring's N-O bond can be susceptible to cleavage under certain reductive or strongly basic conditions.[3][4]

  • Closely-Related Impurities: Synthetic routes frequently yield regioisomers with very similar polarities, making chromatographic separation difficult.[3] Furthermore, common side-reactions, such as the dimerization of nitrile oxide intermediates to form furoxans, produce byproducts that are structurally similar to the desired product.[3]

This guide is designed to provide logical, step-by-step solutions to overcome these specific obstacles.

Troubleshooting Guide

This section addresses acute experimental problems in a direct question-and-answer format.

Question 1: My compound is streaking or tailing badly on a silica gel TLC plate. What's happening and how do I fix it?

Probable Cause: Severe peak tailing or streaking for nitrogen-containing heterocycles on silica gel is a classic sign of strong interaction between the basic nitrogen atoms in the isoxazole ring and the acidic silanol (Si-OH) groups on the silica surface.[5] This causes a portion of the molecules to "stick" to the stationary phase, resulting in poor peak shape and inefficient separation.

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[5]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as a polar component in your eluent (e.g., Dichloromethane/Methanol/Ammonia).[5]

  • Switch to a Different Stationary Phase: If modifiers are ineffective or incompatible with your molecule, consider an alternative to silica.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid issues with acid-sensitive groups.[5]

    • Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds and is an excellent alternative.[5]

Question 2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what should I do?

Probable Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules, particularly those containing an acid-labile furan ring.[2]

Solutions:

  • Perform a Stability Test: Before committing to a large-scale column, spot your crude material on a silica gel TLC plate. Let the plate sit on the bench for 30-60 minutes, then develop it. If you see new spots or a significant streak originating from the baseline that wasn't present in the initial crude analysis, your compound is likely decomposing on the silica.[5]

  • Use a Deactivated Stationary Phase:

    • Neutralized Silica: Use commercially available neutralized silica gel or prepare it by washing standard silica with a solvent system containing a base (like triethylamine) and then re-equilibrating with your mobile phase.

    • Switch to Neutral Alumina or C18: As mentioned previously, these are less acidic and generally safer for acid-sensitive compounds.[5]

Question 3: I can't separate my desired product from a byproduct with a very similar Rf value. What are my options?

Probable Cause: The impurity is likely a regioisomer or a structurally similar byproduct (e.g., a furoxan dimer) from the synthesis, which results in nearly identical polarity.[3]

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Instead of just increasing or decreasing polarity (e.g., going from 20% to 30% ethyl acetate in hexane), switch one of the solvents entirely. For example, try dichloromethane/methanol, toluene/ethyl acetate, or even a three-component system. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.

    • Use a Shallow Gradient: For flash chromatography, run a very long, shallow gradient around the elution point of your compounds. This can often provide the resolution needed to separate them.

  • Switch Purification Mode: If normal-phase chromatography fails, a different separation mechanism is needed.

    • Reversed-Phase HPLC: Preparative HPLC on a C18 column is often the best solution for separating tight impurities. The interaction mechanism is different from silica, and it frequently provides superior resolution.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar compounds and provides a different selectivity compared to both normal and reversed-phase chromatography.[1]

  • Crystallization: If your compound is a solid, attempting crystallization can be a highly effective method for purification, as impurities are often excluded from the crystal lattice.

Question 4: My compound is highly polar and either won't elute from silica or comes out with the solvent front on a C18 column. How can I purify it?

Probable Cause: The compound's polarity is too high for standard chromatographic systems. It binds irreversibly to silica or has no retention on a non-polar C18 stationary phase.[1]

Solutions:

  • For Silica Gel (Irreversible Binding):

    • Drastically Increase Mobile Phase Polarity: A gradient running up to 100% methanol, sometimes with additives like ammonia or acetic acid, may be required.[5]

    • Switch to HILIC: This is the ideal scenario for using HILIC. A typical mobile phase is a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer, which allows for the retention and elution of very polar compounds.[1]

  • For Reversed-Phase (No Retention):

    • Use a Highly Aqueous Mobile Phase: Start with a mobile phase of 95-100% water (with a modifier like 0.1% formic acid or TFA) and run a very slow gradient to introduce the organic solvent.[5]

    • Use a Polar-Embedded or Aqueous C18 Column: These specialized columns are designed to prevent "phase collapse" under highly aqueous conditions and provide better retention for polar analytes.

    • Consider HILIC: As above, HILIC is specifically designed for this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography method for furan-substituted isoxazoles?

While there is no single "best" method, Reversed-Phase Chromatography (RPC) is often the most successful starting point.[5] It avoids the issue of furan ring degradation on acidic silica and is well-suited for the polar nature of many of these compounds.[2] A C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape, is a robust first choice.[5]

Q2: My compound is not UV-active. How can I monitor the purification?

When a compound lacks a strong UV chromophore, alternative visualization and detection methods are necessary.[5]

  • For TLC: Use a general chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many organic compounds, leaving a yellow/brown spot on a purple background. It is particularly good for compounds with double bonds or heteroatoms.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[5]

  • For Column Chromatography: If you don't have an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer, you will need to collect fractions and analyze them individually by TLC using one of the staining methods above.

Q3: I've successfully purified my compound using reversed-phase HPLC with a water/acetonitrile gradient, but now I can't get rid of the water. What should I do?

This is a common issue when purifying polar compounds. The best method for removing water and residual volatile solvents is lyophilization (freeze-drying) .[5][6] This involves freezing your combined fractions and applying a high vacuum to sublime the solvents, leaving your compound as a dry, fluffy powder. If a lyophilizer is not available, repeated azeotropic distillation with a solvent like toluene can sometimes help remove water, but this risks thermal degradation.

Q4: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This is usually caused by the presence of impurities that disrupt crystal lattice formation or by cooling the solution too quickly.[5]

  • Add More Solvent: Add a small amount of hot solvent to redissolve the oil completely.

  • Cool Slowly: Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to induce crystallization.[5]

Data & Visualization

Purification Strategy Decision Tree

The following diagram provides a logical workflow for selecting an appropriate purification strategy based on the properties of your furan-substituted isoxazole.

purification_decision_tree cluster_alternatives Alternative Stationary Phases start Crude Furan-Isoxazole Product acid_stability Is the compound stable to acid? (Perform TLC stability test) start->acid_stability is_basic Is the compound basic? (Streaks on silica TLC) acid_stability->is_basic Yes reversed_phase Reversed-Phase Chromatography (C18) (Water/ACN + 0.1% FA/TFA) acid_stability->reversed_phase No polarity What is the compound's polarity? is_basic->polarity No silica_mod Normal Phase Chromatography: Silica Gel + Modifier (e.g., 0.5% TEA) is_basic->silica_mod Yes alumina Normal Phase Chromatography: Neutral or Basic Alumina is_basic->alumina Alternative silica Normal Phase Chromatography: Standard Silica Gel polarity->silica Low to Medium hilic HILIC (High ACN/Water) polarity->hilic Very High crystallization Crystallization silica->crystallization If solid & >95% pure silica_mod->crystallization If solid & >95% pure reversed_phase->crystallization If solid & >95% pure, after lyophilization hilic->crystallization If solid & >95% pure, after lyophilization

Caption: A decision tree for selecting the optimal purification method.

Summary of Chromatographic Conditions
Property of CompoundRecommended TechniqueStationary PhaseTypical Mobile PhaseModifier
Acid-Stable, Non-Basic Normal PhaseSilica GelHexane / Ethyl Acetate or DCM / MethanolNone
Acid-Stable, Basic Normal PhaseSilica GelHexane / Ethyl Acetate or DCM / Methanol0.1-1% Triethylamine (TEA)
Acid-Sensitive Reversed-PhaseC18Water / Acetonitrile (ACN)0.1% Formic Acid (FA) or TFA
Very Polar HILICSilica, Diol, or AmineHigh % ACN / Low % WaterAqueous buffer (e.g., ammonium formate)
Base-Sensitive Normal or Reversed-PhaseSilica or C18Standard systemsAvoid basic modifiers like TEA or ammonia

Detailed Purification Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is suitable for moderately polar, basic furan-substituted isoxazoles that are stable to silica gel.

  • TLC Analysis: Develop a suitable solvent system using Hexane/Ethyl Acetate. Once a good Rf (0.2-0.4) is found, add 0.5% triethylamine (TEA) to the mobile phase and re-run the TLC to confirm that peak shape improves.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Column Packing & Equilibration: Pack a flash column with silica gel. Equilibrate the column by flushing with at least 5 column volumes (CV) of the mobile phase (including the 0.5% TEA).

  • Loading & Elution: Load the sample onto the column. Begin elution with the chosen mobile phase, collecting fractions. A shallow gradient (e.g., starting with 10% Ethyl Acetate in Hexane and slowly increasing to 40%) often provides better separation than an isocratic elution.

  • Fraction Analysis: Analyze the collected fractions by TLC (using the modified mobile phase). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is ideal for purifying polar, acid-sensitive compounds or for separating mixtures of closely-related isomers.

  • Analytical HPLC: Develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm). A common starting point is a gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 15-20 minutes.

  • Sample Preparation: Dissolve the crude sample in a solvent that is weak in the reversed-phase system, such as DMSO, DMF, or a small amount of methanol. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) for at least 3-5 CVs.

  • Injection & Fraction Collection: Inject the sample and begin the preparative run using the scaled-up gradient from the analytical method. Collect fractions based on the UV detector signal.

  • Fraction Analysis: Analyze the key fractions using analytical HPLC to confirm purity. Combine the pure fractions.

  • Solvent Removal: Remove the acetonitrile on a rotary evaporator. Freeze the remaining aqueous solution in a round-bottom flask using a dry ice/acetone bath and lyophilize to obtain the final product as a dry powder.[6]

Experimental Workflow Diagram

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup concentration Concentration (Rotary Evaporator) workup->concentration crude_analysis Crude Product Analysis (TLC, LC-MS, NMR) concentration->crude_analysis purification Purification Step (e.g., Flash Chromatography, Prep-HPLC) crude_analysis->purification fraction_analysis Analyze Fractions (TLC or LC-MS) purification->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure final_concentration Final Concentration (Rotovap and/or Lyophilizer) combine_pure->final_concentration final_analysis Final Purity Analysis (NMR, LC-MS, HRMS) final_concentration->final_analysis end Pure Compound final_analysis->end

Caption: A typical experimental workflow for purification and analysis.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Furans.
  • Silver, J. E., Bellinghausen, P., & Fowler, N. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Teledyne Isco.
  • MDPI. (2019, November 26). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods.
  • ResearchGate. (n.d.). How can I isolate a highly polar compound from an aqueous solution?
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Furan-2-yl)-1,2-oxazole Cyclization Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical nuances of synthesizing 5-(furan-2-yl)-1,2-oxazole (also known as 5-(2-furyl)isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical nuances of synthesizing 5-(furan-2-yl)-1,2-oxazole (also known as 5-(2-furyl)isoxazole). Furan-containing heterocycles present unique synthetic challenges—most notably, the furan ring's extreme sensitivity to acidic degradation and the regioselectivity issues inherent to 1,3-dicarbonyl condensations.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you minimize side reactions and maximize your target yield.

Diagnostic Matrix: Quantitative Impact of Reaction Conditions

The most common synthetic route involves the condensation of a 1-(furan-2-yl)-1,3-dicarbonyl compound with hydroxylamine. The table below summarizes how pH directly dictates the quantitative yield, isomer distribution, and degradation profiles.

Reaction ConditionpH Range5-(Furan-2-yl) Isomer Yield3-(Furan-2-yl) Isomer YieldFuran Degradation (Tar)Mechanistic Conclusion
Strong Acid (HCl) < 2.0< 15%< 5%> 80%Highly detrimental; electrophilic furan ring opening.
Unbuffered NH₂OH·HCl 3.0 - 4.045%10%35%Moderate degradation; incomplete cyclization.
Buffered (NaOAc/EtOH) 5.0 - 6.0> 85%< 5%< 2%Optimal; kinetic control favors target formation.
Strong Base (NaOH) > 10.040%45%< 5%Poor regioselectivity; thermodynamic enolate mixture.
Mechanistic Workflow & Decision Tree

G Start 1-(Furan-2-yl)-1,3-dione + NH2OH pH_Choice Reaction pH Start->pH_Choice Acidic Strong Acid (pH < 2) pH_Choice->Acidic Buffered Buffered (pH 5-6) pH_Choice->Buffered Basic Strong Base (pH > 10) pH_Choice->Basic Degradation Furan Degradation (Tar) Acidic->Degradation Cleavage Product 5-(Furan-2-yl) Isomer Buffered->Product Kinetic Basic->Product Regio 3-(Furan-2-yl) Isomer Basic->Regio Thermodynamic

Figure 1: pH-dependent mechanistic pathways in 5-(furan-2-yl)-1,2-oxazole synthesis.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn black and form an insoluble tar during cyclization? A1: The furan ring is highly electron-rich and extremely sensitive to strong acids, which catalyze electrophilic ring-opening and subsequent polymerization (1[1]). If you are using unbuffered hydroxylamine hydrochloride (NH₂OH·HCl) or adding mineral acids to drive the dehydration of the oxime intermediate, the furan moiety degrades before cyclization is complete. Solution: Switch to a buffered system (e.g., Sodium Acetate in Ethanol) to maintain a pH of 5-6.

Q2: How do I control the regioselectivity to exclusively form the 5-(furan-2-yl) isomer instead of the 3-(furan-2-yl) isomer? A2: Regioselectivity in the condensation of 1,3-dicarbonyls with hydroxylamine is governed by the relative electrophilicity of the two carbonyl carbons (2[2]). The furan ring acts as an electron-donating group via resonance, which decreases the electrophilicity of its adjacent carbonyl. Under kinetically controlled, mildly acidic conditions (pH 5-6), the nucleophilic nitrogen of hydroxylamine preferentially attacks the more electrophilic terminal carbonyl. Subsequent cyclization yields the 5-(furan-2-yl)-1,2-oxazole target (3[3]). Strongly basic conditions shift the reaction to thermodynamic control, resulting in poor regioselectivity.

Q3: I am using the 1,3-dipolar cycloaddition route (nitrile oxide + alkyne). Why am I seeing low yields and oxidized byproducts? A3: The 1,3-dipolar cycloaddition approach requires the in situ generation of nitrile oxides, typically from oximes using oxidants like N-chlorosuccinimide (NCS) or hypervalent iodine (4[4]). Because the furan ring is highly electron-rich, it is extremely susceptible to electrophilic oxidation and halogenation by these reagents. Solution: Abandon the cycloaddition route in favor of the 1,3-dicarbonyl condensation method, which avoids oxidative conditions entirely (5[5]).

Validated Experimental Protocol: Regioselective Synthesis

This self-validating protocol utilizes kinetic control to synthesize 5-(furan-2-yl)-1,2-oxazole derivatives while preserving the integrity of the furan ring.

Materials Required:

  • 1-(Furan-2-yl)-1,3-dicarbonyl precursor (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate (NaOAc) (1.2 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of Buffered Hydroxylamine: In a round-bottom flask, dissolve NH₂OH·HCl (1.2 eq) and NaOAc (1.2 eq) in absolute ethanol. Stir for 15 minutes at room temperature.

    • Causality: NaOAc neutralizes the HCl, generating free hydroxylamine and buffering the solution to pH ~5.5. This prevents acid-catalyzed furan degradation.

  • Substrate Addition: Add the 1-(furan-2-yl)-1,3-dicarbonyl precursor (1.0 eq) dropwise or in small portions to the buffered solution.

  • Condensation & Cyclization: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 2-4 hours.

    • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (

      
       ~0.6) should disappear, replaced by a single major product spot (
      
      
      
      ~0.4).
    • Causality: Mild heating provides the activation energy for the dehydration of the intermediate oxime into the closed isoxazole ring without thermally degrading the furan moiety.

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the residue between ethyl acetate and distilled water.

    • In-Process Validation: A clear phase separation without a dark, insoluble interfacial layer confirms the absence of furan polymerization.

  • Analytical Validation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Validate regiochemistry via ¹H-NMR.

    • Self-Validation Check: Look for the characteristic isoxazole C4-H singlet around 6.2-6.5 ppm. The absence of aldehydic or enolic protons confirms complete cyclization, and intact furan proton shifts (typically 6.5, 6.9, and 7.5 ppm) confirm the ring survived the reaction.

References
  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview Source: NanoBioLetters URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: CORE URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Bioavailability Optimization for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Ticket ID: BIO-OPT-5F12O Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Strategies to overcome solubility limits and metabolic liabilities of Furan-Isoxazole scaffolds. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BIO-OPT-5F12O Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Strategies to overcome solubility limits and metabolic liabilities of Furan-Isoxazole scaffolds.

Executive Summary: The Bioavailability Paradox

You are likely encountering low systemic exposure (


) with 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide . Based on the physicochemical properties of this scaffold, the failure mode is likely biphasic :
  • Dissolution-Limited Absorption (BCS Class II/IV): The planar arrangement of the furan and isoxazole rings promotes strong

    
     stacking, leading to high crystal lattice energy and poor aqueous solubility.
    
  • High Metabolic Clearance: The furan ring is a notorious "structural alert" for rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to a high first-pass effect.

This guide provides three targeted workflows to resolve these bottlenecks.

Module 1: Overcoming Solubility Limits (Dissolution Enhancement)

User Symptom: "My compound precipitates immediately upon addition to PBS or cell culture media, even from a DMSO stock."

Root Cause Analysis

The carboxamide moiety acts as a hydrogen bond donor/acceptor, but the lipophilic heteroaromatic core (furan + isoxazole) drives aggregation in aqueous environments. Standard micronization is often insufficient because it does not disrupt the crystal lattice energy.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Lock the compound in a high-energy amorphous state using a polymer matrix to prevent recrystallization.

Reagents:

  • Compound: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide[1][2]

  • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate) or PVPVA64 (Copovidone).

  • Solvent: Acetone:Methanol (1:1 v/v).

Step-by-Step Workflow:

  • Feed Preparation: Dissolve the compound and polymer in the solvent system at a 1:3 ratio (20% drug load). Ensure total solid concentration is 5-10% (w/v).

  • Atomization: Pump solution into a spray dryer (e.g., Buchi B-290) with an inlet temperature of 85°C and outlet temperature of 55°C.

  • Drying: The rapid solvent evaporation prevents the molecules from re-ordering into a crystal lattice.

  • Validation: Analyze the resulting white powder via X-Ray Powder Diffraction (XRPD).

    • Pass: A "halo" pattern (no sharp peaks).

    • Fail: Sharp peaks indicate crystallinity (adjust polymer ratio).

Protocol B: Cyclodextrin Complexation

Objective: Encapsulate the lipophilic furan moiety within a hydrophilic cavity.

Recommended Host: Sulfobutyl ether-


-cyclodextrin (SBE-

-CD) due to its high water solubility and renal safety.
  • Prepare a 20% (w/v) SBE-

    
    -CD solution in distilled water.
    
  • Add excess compound to the solution.

  • Stir for 48 hours at room temperature.

  • Filter (0.45

    
    m) to remove uncomplexed solid.
    
  • Lyophilize the filtrate to obtain the inclusion complex.

Module 2: Bypassing Metabolic Clearance (The Furan Liability)

User Symptom: "Solubility is improved, but microsome stability (


) is < 5 minutes, and oral bioavailability (

) remains < 10%."
Root Cause Analysis

The furan ring is highly susceptible to metabolic activation.[3][4] CYP450 enzymes oxidize the furan double bond to form a reactive cis-enedione or epoxide intermediate. This results in rapid clearance and potential covalent binding to hepatic proteins (hepatotoxicity).

Strategic Solution: Lymphatic Transport

To avoid the liver (and the CYP enzymes residing there) during the first pass, we must force the drug to be absorbed via the intestinal lymphatic system (chylomicrons) rather than the portal vein.

Protocol: Formulation of SEDDS (Self-Emulsifying Drug Delivery Systems)

Formulation Matrix (Type III Lipid Formulation):

  • Oil Phase (30%): Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizes the lipophilic drug.

  • Surfactant (50%): Cremophor® EL or Tween 80 - Reduces interfacial tension.

  • Co-Surfactant (20%): Transcutol® HP (Diethylene glycol monoethyl ether) - Modulates film flexibility.

Workflow:

  • Solubilization: Dissolve 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide into the Co-Surfactant/Surfactant mix at 60°C.

  • Oil Addition: Add the Oil phase and vortex until a clear, isotropic yellow fluid is formed.

  • Dispersion Test: Add 100

    
    L of the pre-concentrate to 10 mL of water. It should spontaneously form a clear/bluish microemulsion (droplet size < 100 nm).
    
  • In Vivo Dosing: Administer the pre-concentrate directly into capsules (for solid dosage) or diluted for oral gavage.

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting the correct bioavailability enhancement strategy based on your experimental data.

BioavailabilityStrategy Start Start: Low Bioavailability CheckSol Step 1: Check Aqueous Solubility (PBS pH 7.4) Start->CheckSol CheckMet Step 2: Check Microsomal Stability (Human Liver Microsomes) CheckSol->CheckMet > 50 µg/mL SolIssue Result: Precipitates / Turbid CheckSol->SolIssue < 10 µg/mL MetIssue Result: t1/2 < 15 min CheckMet->MetIssue Rapid Clearance SolStrategy Strategy: Dissolution Enhancement SolIssue->SolStrategy MetStrategy Strategy: Bypass First-Pass MetIssue->MetStrategy BioIso Advanced: Medicinal Chemistry Replace Furan with Thiophene/Phenyl MetIssue->BioIso Formulation Fails ASD Protocol A: Amorphous Solid Dispersion (Spray Drying with HPMCAS) SolStrategy->ASD CD Protocol B: Cyclodextrin Complexation (SBE-beta-CD) SolStrategy->CD SEDDS Protocol C: Lipid Formulation (SEDDS) (Target Lymphatic Transport) MetStrategy->SEDDS

Caption: Decision tree for optimizing 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide based on solubility and metabolic stability data.

Frequently Asked Questions (FAQ)

Q1: Why not just replace the furan ring? A: Replacing the furan ring (e.g., with a phenyl or thiophene ring) is a valid medicinal chemistry strategy known as bioisosterism. However, this creates a New Chemical Entity (NCE) with potentially different potency and selectivity profiles. If you are restricted to this specific molecule (e.g., it is a specific probe or late-stage lead), formulation strategies (SEDDS) are the only way to improve bioavailability without changing the structure [1].

Q2: My Caco-2 permeability data is low (


 cm/s). Is this an efflux problem? 
A:  It is possible. Isoxazole derivatives can be substrates for P-glycoprotein (P-gp). To verify, run the assay with and without Verapamil (a P-gp inhibitor). If the Efflux Ratio drops significantly with Verapamil, co-formulate your compound with Vitamin E TPGS , which acts as both a surfactant and a P-gp inhibitor [2].

Q3: Can I use DMSO for animal studies? A: Avoid using >5% DMSO in vivo. It can cause precipitation in the gut lumen (the "crash out" effect) and mucosal toxicity. The SEDDS protocol above is superior because it maintains the drug in a solubilized state throughout the GI tract.

References

  • Metabolic Activation of Furan derivatives: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

  • Solid Dispersion Strategies: Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[5] Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.

  • Lipid Formulations (SEDDS): Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

  • Isoxazole Scaffold Properties: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[6] Current Organic Chemistry, 9(10), 925-958.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide: A Comparative Analysis For researchers and professionals in drug development, the unambiguous structural elucidation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of chemical analysis. Mass spectrometry stands as a primary tool for this purpose, offering profound insights into molecular structure through the controlled fragmentation of ionized molecules. This guide provides a specialized examination of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a molecule of interest due to its composite furan and isoxazole moieties, which are prevalent in medicinal chemistry.

This document moves beyond a simple catalog of mass-to-charge ratios. As a senior application scientist, my objective is to illuminate the causal mechanisms behind bond cleavages, comparing the titular compound's behavior with that of structural analogs to provide a robust framework for its identification and differentiation.

The Foundational Chemistry of Fragmentation

The fragmentation of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in an EI-MS source is not a random event. It is a predictable cascade of reactions governed by the inherent chemical properties of its constituent functional groups: the isoxazole ring, the furan ring, and the carboxamide side chain. The initial 70 eV electron impact creates a high-energy molecular ion (M+•), whose excess energy is dissipated through the cleavage of the weakest bonds and the formation of the most stable neutral and charged fragments.

The Isoxazole Ring: A Pre-disposition for Ring Opening

The most defining characteristic of isoxazole fragmentation, and what starkly differentiates it from its more stable isomer, oxazole, is the labile N-O bond.[1] This bond is typically the first to cleave upon ionization, initiating a ring-opening cascade that dictates a majority of the subsequent fragmentation pathways.[1][2] This initial fission is a critical diagnostic feature for identifying isoxazole-containing compounds.

The Furan Ring: Stability and Characteristic Losses

The furan ring, when attached to a carbonyl-containing substituent, exhibits its own characteristic fragmentation behavior. A common pathway involves the formation of a highly stable furoylium cation, which then undergoes sequential losses of neutral molecules like carbon monoxide (CO).[3] Understanding this pattern is crucial for identifying the furan portion of the molecule within the mass spectrum.

Predicted Fragmentation Pathway of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

The molecular weight of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (C₈H₆N₂O₃) is 178.15 g/mol . We can predict its fragmentation pathway by considering the interplay of its functional groups.

  • Molecular Ion (m/z 178): The process begins with the formation of the molecular ion.

  • Initial N-O Bond Cleavage: The weak N-O bond of the isoxazole ring breaks, leading to a ring-opened intermediate.

  • Loss of NH₂ Radical (m/z 162): Alpha-cleavage at the carboxamide group results in the loss of an amino radical (•NH₂), forming an acylium ion.

  • Formation of Furoylium Cation (m/z 95): A significant fragmentation pathway involves the cleavage of the molecule to produce the highly stable furoylium cation. This is a common fragmentation for furan-2-carboxylic acid derivatives.[3]

  • Furan Ring Fragmentation (m/z 67 and 39): The furoylium cation (m/z 95) can then lose a molecule of carbon monoxide (CO) to form a fragment at m/z 67.[3] Further fragmentation can lead to a fragment at m/z 39.[3]

  • Cleavage of the Isoxazole Ring: Other pathways involve fragmentation of the isoxazole portion, leading to various smaller charged species.

G M M+• (m/z 178) F1 Loss of •NH₂ (m/z 162) M->F1 -•NH₂ F2 Furoylium Cation (m/z 95) M->F2 Cleavage F5 Isoxazole Ring Fragments M->F5 Ring Cleavage F3 Loss of CO (m/z 67) F2->F3 -CO F4 Loss of C₂H₂ (m/z 39) F3->F4 -C₂H₂

Caption: Predicted EI fragmentation pathway for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Table 1: Predicted Major Fragments for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

m/zProposed Ion StructureNotes
178[C₈H₆N₂O₃]+•Molecular Ion (M+•)
162[M - NH₂]+Loss of amino radical from the carboxamide group.
95[C₅H₃O₂]+Furoylium cation, often the base peak for such structures.[3]
67[C₄H₃O]+Loss of CO from the furoylium cation.[3]
39[C₃H₃]+Subsequent fragmentation of the furan ring.[3]

Comparative Analysis: The Diagnostic Value of Isomers

To truly appreciate the unique fragmentation signature of our target compound, a comparison with structural alternatives is invaluable. This approach not only validates our predictions but also provides a logical framework for distinguishing between similar molecules.

The Isoxazole vs. Oxazole Distinction

The most insightful comparison is with the hypothetical isomer, 5-(Furan-2-yl)-1,3-oxazole-3-carboxamide. Oxazoles are more stable than isoxazoles and lack the weak N-O bond.[2] Consequently, their fragmentation is initiated by cleavage of other bonds, often within the substituent groups or through a more energy-intensive ring fragmentation.

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (Target): Fragmentation is predicted to be dominated by the initial N-O bond cleavage, leading to characteristic ring-opened fragments.

  • 5-(Furan-2-yl)-1,3-oxazole-3-carboxamide (Isomer): Fragmentation would likely proceed via initial loss from the carboxamide group or cleavage of the bond between the two rings, with the oxazole ring itself remaining intact in many of the primary fragments.[4] The mass spectra of oxazoles and isoxazoles are noted to be strikingly different.[1]

Table 2: Comparative Fragmentation of Isoxazole and Oxazole Analogs

Feature5-(Furan-2-yl)-1,2-oxazole-3-carboxamide5-(Furan-2-yl)-1,3-oxazole-3-carboxamide (Predicted)
Primary Driver N-O bond cleavage of the isoxazole ring.[1]Stability of the oxazole ring; fragmentation initiated at substituents.
Key Fragments Fragments resulting from isoxazole ring opening.Intact oxazole ring fragments; loss of •NH₂ or •CONH₂.
Diagnostic Ion Ions specific to the isoxazole ring cleavage pathway.A more prominent molecular ion due to higher stability.

Standardized Experimental Protocol: GC-MS Analysis

The acquisition of reproducible mass spectra is contingent on a well-defined analytical protocol. The following provides a standard methodology for the analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile heterocyclic compounds.[5][6][7]

Sample Preparation
  • Stock Solution: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL for injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: An electron ionization (EI) single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 35-400

    • Scan Rate: 2 scans/second

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Work Dilute to 10 µg/mL Working Solution Stock->Work Inject Inject 1 µL Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Analysis Identify Fragments Spectrum->Analysis

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a highly structured process, primarily initiated by the characteristic cleavage of the weak N-O bond in the isoxazole ring. This feature, along with subsequent fragmentation of the furan and carboxamide moieties, produces a unique mass spectral fingerprint. By comparing this pattern with that of its oxazole isomer and other related structures, analysts can confidently identify and differentiate this compound in complex mixtures. The protocols and predictive frameworks outlined in this guide serve as a robust resource for researchers in medicinal chemistry and drug development, enabling more efficient and accurate structural elucidation.

References

  • Simons, B. K., et al. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.
  • Kerler, J., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Mazzoleni, L. R., et al. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. Available at: [Link]

  • Adeeva, V. G., et al. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Moneti, G., et al. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. Available at: [Link]

  • Adeeva, V. G., et al. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Zabrocki, P., et al. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available at: [Link]

  • Downes-Ward, B., et al. Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. RSC Publishing. Available at: [Link]

  • Gupta, S., et al. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Available at: [Link]

  • Adeeva, V. G., et al. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3.† Perhydro-4-thia-s-indacene. ResearchGate. Available at: [Link]

  • Nakayama, M., et al. Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Available at: [Link]

  • Rapacioli, M., et al. Furan Fragmentation in the Gas Phase: New Insights from Statistical and Molecular Dynamics Calculations. OSTI.GOV. Available at: [Link]

  • Flammang, R., et al. MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

Sources

Comparative

Structure-activity relationship (SAR) of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide analogs

An in-depth analysis of the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold reveals its profound utility in chemical biology, most notably through its flagship analog, SKL2001 . Unlike broad-spectrum kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide scaffold reveals its profound utility in chemical biology, most notably through its flagship analog, SKL2001 . Unlike broad-spectrum kinase inhibitors, this class of small molecules offers a highly targeted approach to activating the Wnt/β-catenin signaling pathway by directly disrupting protein-protein interactions (PPIs) [1].

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, objective performance comparisons against alternative Wnt agonists, and self-validating experimental methodologies designed for researchers optimizing stem cell differentiation and oncology models.

Mechanism of Action: Precision Targeting of the Destruction Complex

The canonical Wnt pathway is tightly regulated by the β-catenin destruction complex, comprising Axin, APC, CK1, and GSK-3β. Traditional Wnt agonists (e.g., CHIR99021) inhibit GSK-3β, a ubiquitous kinase involved in numerous off-target pathways including insulin signaling and glycogen metabolism.

The 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide class operates via a fundamentally different mechanism. As demonstrated by SKL2001, these analogs physically disrupt the interaction between Axin and β-catenin [1]. By preventing Axin from scaffolding β-catenin, the compounds block CK1- and GSK-3β-mediated phosphorylation at the Ser33/37/Thr41 and Ser45 residues without inhibiting the intrinsic enzymatic activity of the kinases themselves.

Mechanism SKL 5-(Furan-2-yl)-1,2-oxazole -3-carboxamide (SKL2001) Axin Axin/β-Catenin Destruction Complex SKL->Axin Binds & Competes Disruption PPI Disruption (No GSK-3β Inhibition) Axin->Disruption Prevents Phosphorylation BetaCat Stabilized Cytosolic β-Catenin Disruption->BetaCat Accumulation Nucleus Nuclear Translocation & TCF/LEF Activation BetaCat->Nucleus Translocates TargetGenes Wnt Target Genes (e.g., Axin2, Cyclin D1) Nucleus->TargetGenes Transcription

Diagram 1: Mechanistic pathway of Axin/β-catenin disruption by SKL2001.

Structure-Activity Relationship (SAR) Profiling

The optimization of the 1,2-oxazole (isoxazole) core heavily depends on the spatial orientation and electronic properties of its substituents. SAR studies on this scaffold [1][2] highlight three critical domains:

  • The Furan Ring (C5 Position): Essential for embedding into the hydrophobic pocket of β-catenin. Replacing the furan with bulkier aromatic rings (e.g., phenyl) creates steric clashes that abolish binding affinity.

  • The Isoxazole Core: Provides the necessary rigid geometry to project the functional groups at optimal angles.

  • The Carboxamide Tail (C3 Position): The linker length and terminal heterocycle dictate hydrogen-bonding capabilities. A 3-carbon alkyl linker terminating in an imidazole ring (SKL2001) provides the optimal spatial flexibility. Shortening the linker or swapping the imidazole for less basic heterocycles diminishes potency.

Table 1: SAR Summary of Key Analogs
CompoundC5 Substituent (R1)C3 Amide Substituent (R2)Wnt Activation (TOPFlash EC₅₀)Axin/β-catenin Disruption
SKL2001 Furan-2-yl3-(1H-imidazol-1-yl)propyl~10.0 μMStrong
Analog A Phenyl3-(1H-imidazol-1-yl)propyl>50.0 μMNone
Analog B Furan-2-yl3-(1H-pyrazol-1-yl)propyl~15.5 μMModerate [2]
Analog C Furan-2-yl2-(1H-imidazol-1-yl)ethyl>30.0 μMWeak

Data synthesized from primary high-throughput screening and optimization assays [1][2].

Product Comparison: SKL2001 vs. Alternative Wnt Agonists

When selecting a Wnt pathway activator for cell differentiation (e.g., osteoblastogenesis) or organoid culture, researchers must weigh potency against off-target toxicity.

Table 2: Comparative Performance Guide
FeatureSKL2001 (Isoxazole Class)CHIR99021 (Aminopyrimidine)WAY-262611
Primary Target Axin/β-catenin PPIGSK-3β (Kinase)DKK1 (Extracellular)
Mechanism Disrupts protein complexATP-competitive inhibitionAntagonizes Wnt inhibitor
Off-Target Effects Low: Leaves GSK-3β intact for other cellular processes.High: Disrupts insulin, Notch, and Hedgehog signaling.Moderate: Dependent on endogenous Wnt ligand presence.
Reversibility Highly reversibleReversibleReversible
Ideal Application Mesenchymal stem cell (MSC) differentiation, specific Wnt probing.Broad Wnt hyperactivation, ESC maintenance.In vivo bone mass enhancement.

Editorial Insight: While CHIR99021 is the industry standard for raw potency, its pleiotropic effects make it unsuitable for studies requiring precise attribution of phenotypes to Wnt signaling. SKL2001 provides a cleaner genetic signature by isolating the β-catenin stabilization event from the broader GSK-3β kinome network [3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory controls to rule out false positives—a critical requirement when evaluating PPI disruptors.

Protocol 1: TOPFlash Luciferase Reporter Assay (Functional Validation)

Causality: We utilize the TOPFlash assay because it provides a direct, quantifiable readout of TCF/LEF-dependent transcription, isolating the downstream effect of β-catenin stabilization from upstream receptor dynamics.

  • Cell Preparation: Seed HEK293 cells in a 96-well plate at

    
     cells/well.
    
  • Transfection: Co-transfect cells with 100 ng of TOPFlash plasmid (containing wild-type TCF binding sites) and 10 ng of Renilla luciferase plasmid (internal transfection control) using Lipofectamine 3000.

  • Self-Validation Control: In parallel wells, transfect cells with FOPFlash (mutated TCF binding sites). Logic: If a compound increases FOPFlash signal, it is a non-specific transcriptional activator, not a true Wnt agonist.

  • Treatment: After 24 hours, treat cells with SKL2001 (10–40 μM) or vehicle (0.1% DMSO). Use LiCl (20 mM) as a positive control.

  • Detection: Lyse cells after 15 hours and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize TOPFlash/FOPFlash signals to Renilla luminescence.

Protocol 2: In Vitro Axin/β-Catenin Co-Immunoprecipitation (Mechanistic Validation)

Causality: To confirm that SAR improvements are mechanistically driven by Axin/β-catenin disruption rather than off-target kinase inhibition, a Co-IP assay is mandatory to prove physical complex dissociation.

  • Lysate Preparation: Lyse cells in a mild NP-40 buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate 500 μg of total protein lysate with varying concentrations of the isoxazole analog (e.g., 10 μM, 30 μM) for 2 hours at 4°C.

  • Immunoprecipitation: Add 2 μg of anti-Axin antibody. Self-Validation Control: Use an IgG isotype control in a separate tube to rule out non-specific binding to the Protein A/G agarose beads.

  • Elution & Western Blot: Pull down the complex, wash stringently 3 times, and elute in SDS loading buffer. Probe the membrane for both Axin (bait) and β-catenin (prey).

  • Interpretation: A successful analog will show a dose-dependent decrease in the β-catenin band intensity while the Axin band remains constant.

Workflow Synthesis 1. Analog Synthesis (Amide Coupling) Primary 2. Primary Screen (TOPFlash vs FOPFlash) Synthesis->Primary Secondary 3. Mechanistic Validation (Co-IP & Western Blot) Primary->Secondary Specific TOPFlash Activation Phenotypic 4. Phenotypic Assay (Osteoblastogenesis) Secondary->Phenotypic Axin/β-Cat Disrupted Lead 5. Lead Selection (High Efficacy, Low Off-Target) Phenotypic->Lead Differentiation Confirmed

Diagram 2: Self-validating experimental workflow for screening 1,2-oxazole-3-carboxamide analogs.

References

  • Gwak, J., Hwang, S. G., Park, H. S., Choi, S. R., Park, S. H., Kim, H., ... & Oh, S. (2012). Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation. Cell Research, 22(1), 237-247. URL:[Link]

  • Chen, Y., et al. (2022). Methods for the expansion of human granulocyte-macrophage progenitors and applications thereof. WIPO Patent Application WO2022245977A2.
  • Schulze, M. E. D., et al. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. Proceedings of the National Academy of Sciences, 121(34), e2405625121. URL:[Link]

Validation

Comparative Potency Guide: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide vs. Standard Inhibitors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of precisely modulating the Wnt/β-catenin pathway without triggering pleiotropic off-target effects. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of precisely modulating the Wnt/β-catenin pathway without triggering pleiotropic off-target effects. Historically, standard Wnt pathway activators have functioned by inhibiting Glycogen Synthase Kinase-3β (GSK-3β). However, because GSK-3β is a master regulatory kinase involved in insulin signaling, the cell cycle, and apoptosis, its inhibition often leads to confounding experimental artifacts and cellular toxicity.

Enter the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (5-FOC) scaffold. Instead of targeting enzymatic kinase activity, this chemotype (exemplified by its optimized derivative SKL2001) acts as a highly specific Protein-Protein Interaction (PPI) inhibitor. It directly disrupts the Axin/β-catenin interaction within the destruction complex, stabilizing intracellular β-catenin and driving TCF/LEF transcription without altering GSK-3β or CK1 enzymatic activity .

This guide objectively compares the potency, specificity, and experimental application of the 5-FOC scaffold against standard GSK-3β inhibitors (CHIR99021 and BIO), providing a self-validating protocol system for your screening cascades.

Pathway Visualization & Causality

The Wnt/β-catenin destruction complex is a supramolecular assembly primarily composed of Axin, APC, GSK-3β, and CK1. Axin acts as the concentration scaffold, physically binding β-catenin to present it to GSK-3β for phosphorylation and subsequent proteasomal degradation.

Standard inhibitors (like CHIR99021) block the ATP-binding pocket of GSK-3β. Conversely, the 5-FOC scaffold competitively binds the β-catenin interaction domain on Axin. This causality is crucial: by inhibiting the structural PPI rather than the kinase, 5-FOC isolates Wnt pathway activation from broader metabolic crosstalk.

G Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Activates DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Receptor->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Degrades Transcription TCF/LEF Transcription BetaCatenin->Transcription Drives FOC 5-FOC Scaffold (PPI Inhibitor) FOC->DestructionComplex Disrupts Axin/β-Catenin PPI GSKInhibitor CHIR99021 (GSK-3β Inhibitor) GSKInhibitor->DestructionComplex Inhibits GSK-3β Kinase

Mechanism of Action: 5-FOC vs Standard GSK-3β Inhibitors in the Wnt Pathway.

Comparative Potency & Selectivity Data

When evaluating these compounds, researchers must weigh biochemical target affinity against functional cellular potency and pathway specificity. While kinase inhibitors exhibit low-nanomolar potency, their pleiotropy makes them problematic for precise mechanistic studies. The 5-FOC scaffold offers a highly specific, albeit currently less potent (micromolar range), alternative.

Inhibitor ClassCompoundPrimary TargetMechanism of ActionBiochemical IC50 / KdCellular EC50 (TOPFlash)Pathway Specificity
PPI Inhibitor 5-FOC (SKL2001) Axin/β-cateninDisrupts structural PPI~12 μM (Binding Kd)10 - 30 μMHigh (Wnt isolated)
Kinase Inhibitor CHIR99021 GSK-3βATP-competitive6.7 nM0.5 - 1.0 μMLow (Pleiotropic)
Kinase Inhibitor BIO GSK-3β / CDKsATP-competitive5.0 nM1.0 - 2.5 μMLow (Pleiotropic)

Data synthesis based on standardized reporter and binding assays , .

Experimental Methodologies: A Self-Validating Protocol System

To establish trustworthiness in your screening cascade, you must validate both the physical disruption of the complex and the downstream functional activation. Here is the recommended two-tier protocol system designed to eliminate false positives.

Protocol 1: AlphaScreen Assay for Axin/β-Catenin PPI Disruption

Causality: To biochemically validate that the 5-FOC scaffold acts via true PPI disruption and not via artifactual kinase inhibition, an AlphaScreen assay using recombinant Axin and β-catenin is essential. CHIR99021 is used as a negative control to prove that kinase inhibitors do not physically disrupt the complex.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant His-tagged β-catenin and biotinylated Axin (residues 380-490, which encompass the β-catenin binding domain).

  • Complex Formation: In a 384-well OptiPlate, incubate 10 nM His-β-catenin and 10 nM biotin-Axin in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Compound Addition: Add 5-FOC derivatives (titrated from 0.1 μM to 100 μM) and CHIR99021 (10 μM, negative control). Incubate for 60 minutes at room temperature to allow competitive binding.

  • Bead Capture: Under low-light conditions, add 10 μg/mL Streptavidin-Donor beads and Nickel-Chelate Acceptor beads. Incubate for an additional 60 minutes.

  • Readout & Validation: Measure luminescence at 520-620 nm (excitation at 680 nm). A dose-dependent decrease in luminescence confirms true PPI disruption. CHIR99021 should yield no significant signal reduction.

Protocol 2: TOPFlash Luciferase Reporter Assay

Causality: To confirm that the biochemical PPI disruption observed in Protocol 1 successfully translates to functional β-catenin stabilization and nuclear transcription in a live-cell environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells stably transfected with the TOPFlash reporter plasmid (containing TCF/LEF binding sites) at

    
     cells/well in an opaque 96-well plate.
    
  • Treatment: After 24 hours of adherence, treat cells with 5-FOC (10-40 μM) or CHIR99021 (1 μM).

    • Critical Control: You must include a parallel FOPFlash (mutated TCF binding sites) control plate to rule out false-positive transcriptional artifacts or generalized cytotoxicity.

  • Lysis & Detection: After 15 hours of incubation, lyse the cells using a standard passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Normalization: Normalize TOPFlash signals to a co-transfected Renilla luciferase internal control to account for varying transfection efficiencies and cell viability. Potent activation of TOPFlash, but not FOPFlash, validates specific Wnt pathway agonism.

References

  • Title: Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation Source: Cell Research 22, 237–247 (2012) URL: [Link]

  • Title: Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains Source: PLoS ONE 7(4): e35892 (2012) URL: [Link]

Comparative

A Comparative Guide to the Solid-State Characterization of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide: An X-ray Diffraction Perspective

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of X-ray diffraction techniques for the solid-state analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, a heterocyclic compound with potential therapeutic applications.[1][2] We will explore the nuances of single-crystal and powder X-ray diffraction, offering insights into experimental design, data interpretation, and the complementary role of other analytical methods.

The furan and oxazole rings are key structural motifs in many biologically active compounds.[1][2] For molecules like 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, the crystalline form can significantly influence critical pharmaceutical properties such as solubility, stability, and bioavailability.[3] Therefore, a thorough characterization of its solid-state structure is a non-negotiable aspect of the drug development process.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline material.[4][5][6] This technique provides an unparalleled level of detail, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[4][7]

The Causality Behind the Crystal: Why a Single Crystal is Key

The power of SC-XRD lies in its use of a single, well-ordered crystal.[7][8] When a focused beam of X-rays interacts with the repeating lattice of a single crystal, it diffracts in a predictable pattern of discrete spots.[7][9] The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal. This highly ordered arrangement minimizes ambiguities in data interpretation that can arise from polycrystalline samples.[9]

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully elucidated crystal structure involves several critical steps. The quality of the final data is intrinsically linked to the quality of the initial crystal.

Single_Crystal_XRD_Workflow cluster_growth Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound_Synthesis Synthesis & Purification of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Solvent_Screening Solvent Screening Compound_Synthesis->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Diffractometer Diffractometer Crystal_Selection->Diffractometer Xray_Source X-ray Source (e.g., Mo Kα) Xray_Source->Diffractometer Data_Collection Data Collection (Rotation Method) Diffractometer->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Obtaining high-quality single crystals is often the most challenging aspect of SC-XRD.[10] The following protocol outlines a common approach:

  • Purification: Ensure the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical.[11] A solvent in which the compound is moderately soluble is often ideal. For novel compounds, a solvent screen using a variety of solvents with different polarities is recommended.

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a few pinholes to allow for slow evaporation.[12]

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]

  • Crystal Harvesting: Once suitable crystals have formed (ideally with dimensions of 0.1-0.3 mm), carefully remove them from the solution using a loop or a fine needle.

The Practical Alternative: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the most detailed structural information, growing suitable single crystals can be a significant bottleneck.[13] Powder X-ray diffraction (PXRD) offers a more accessible and often faster alternative for the characterization of crystalline solids.[9][13]

The Power of the Powder: Why PXRD is a Workhorse in Pharma

PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals.[9] Instead of discrete diffraction spots, PXRD produces a characteristic pattern of diffraction peaks as a function of the diffraction angle (2θ).[7] This pattern serves as a unique "fingerprint" for a specific crystalline form, making it an invaluable tool for:

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of an API, which can have different physical properties.[14]

  • Phase Identification and Purity: Confirming the identity of a crystalline phase and detecting the presence of crystalline impurities.[14][15]

  • Crystallinity Assessment: Distinguishing between crystalline and amorphous materials and quantifying the degree of crystallinity.[14][16]

  • Batch-to-Batch Consistency: Ensuring the same crystalline form is produced consistently across different batches.[16]

PXRD_Workflow cluster_prep Sample Preparation cluster_diffraction Data Collection cluster_analysis Data Analysis Grinding Grinding of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Sample_Holder Loading into Sample Holder Grinding->Sample_Holder Diffractometer Powder Diffractometer Sample_Holder->Diffractometer Scan 2θ Scan Diffractometer->Scan Pattern_Processing Pattern Processing (Background Subtraction) Scan->Pattern_Processing Phase_ID Phase Identification (Database Comparison) Pattern_Processing->Phase_ID Lattice_Parameters Lattice Parameter Refinement Phase_ID->Lattice_Parameters

Figure 2: A simplified workflow for powder X-ray diffraction analysis.

Head-to-Head Comparison: SC-XRD vs. PXRD

The choice between SC-XRD and PXRD depends on the specific information required and the nature of the sample.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm)[7][12]A few milligrams of finely ground powder[9]
Information Obtained Absolute 3D atomic structure, bond lengths, angles, intermolecular interactions[4][7]Crystalline phase identification, polymorph screening, lattice parameters, crystallinity[13][14]
Data Output A set of discrete diffraction spots in 3D reciprocal space[17]A 1D pattern of diffraction intensity versus 2θ angle[17]
Primary Application Unambiguous structure elucidation of new chemical entities[5][6]Routine characterization, quality control, and screening in pharmaceutical development[13][16]
Key Advantage Provides the most complete and detailed structural information[18]Rapid analysis, less demanding sample preparation, suitable for mixtures[9][15]
Key Limitation The need to grow a suitable single crystal can be time-consuming and challenging[13]Provides limited information on the detailed atomic arrangement within the unit cell[18]

A Holistic Approach: The Importance of Complementary Techniques

While X-ray diffraction is a powerful tool, a comprehensive understanding of the solid-state properties of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide requires a multi-technique approach. Combining XRD with other analytical methods can provide a more complete picture.

  • Differential Scanning Calorimetry (DSC): Can be used to determine melting points, detect phase transitions, and assess thermal stability.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound and can detect the presence of solvates or hydrates.

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are complementary to XRD and can provide information about the functional groups and molecular vibrations within the crystal lattice.[15]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Can provide information about the local environment of specific atomic nuclei in the solid state, which can be particularly useful for characterizing amorphous or disordered materials.

Conclusion

The solid-state characterization of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a critical step in its development as a potential pharmaceutical agent. Single-crystal X-ray diffraction provides the gold standard for absolute structure determination, offering unparalleled insight into the molecule's three-dimensional architecture. However, the practical challenges of crystal growth often make powder X-ray diffraction the more pragmatic choice for routine analysis, polymorph screening, and quality control.

By understanding the strengths and limitations of each technique and employing a complementary suite of analytical methods, researchers can gain a comprehensive understanding of the solid-state properties of this promising compound, ultimately facilitating its journey from the laboratory to the clinic.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
  • McClurg, R. B., & Smit, J. P. (2013, January 1).
  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Taylor & Francis Online. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.
  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction.
  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • American Pharmaceutical Review. (2010, October 1).
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • ResearchGate. (2024, August 11).
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Taylor & Francis Online. (2022, October 27). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer.
  • ACS Publications. (2019, October 28).
  • Oreate AI Blog. (2026, January 7).
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • BenchChem. 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid.
  • ResearchGate. (2025, September 20). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Rigaku. Single crystal X-ray diffraction.
  • Der Pharma Chemica. (2026, March 2). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
  • PubChem - NIH. 5-(Furan-2-yl)
  • PMC. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.
  • MDPI. (2005, February 28). 5-Furan-2yl[7][13][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][9][17] triazole-3-thiol and Their Thiol-Thione Tautomerism.

  • Semantic Scholar. (2017). Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents.
  • ResearchGate. (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.
  • BenchChem.
  • ResearchGate. Molecular and crystal structure, Hirshfeld analysis and DFT investigation of 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione.
  • R Discovery. (2015, October 24). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.

Sources

Validation

Reproducibility of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide synthesis protocols

Title: Reproducibility of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Synthesis: A Comparative Guide Introduction: The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry, frequently featured in com...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Synthesis: A Comparative Guide

Introduction: The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry, frequently featured in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory activities [1]. Specifically, 5-(furan-2-yl)-1,2-oxazole-3-carboxamide represents a highly versatile intermediate and pharmacophore. Synthesizing this molecule reproducibly at scale requires careful selection of the construction strategy. This guide objectively compares the two predominant methodologies: the classical Claisen condensation/cyclization sequence and the convergent 1,3-dipolar cycloaddition [2]. By analyzing the causality behind reagent selection, thermodynamic controls, and purification steps, we provide a self-validating framework for researchers to achieve high-fidelity synthesis.

Mechanistic Pathways & Strategy Selection

The synthesis of 3-carboxamido-5-substituted isoxazoles generally relies on establishing the heterocyclic core before amidation [3].

  • Route A (Claisen Condensation): Relies on the condensation of 2-acetylfuran with a dialkyl oxalate to form a 1,3-diketoester, followed by cyclization with hydroxylamine. It is highly scalable but often suffers from regioselectivity issues if the diketone is unsymmetrical.

  • Route B (1,3-Dipolar Cycloaddition): Utilizes a [3+2] cycloaddition between a nitrile oxide (generated in situ) and a terminal alkyne (2-ethynylfuran). This route is highly regioselective for 3,5-disubstituted isoxazoles and operates under milder conditions [4].

G cluster_A Route A: Claisen Approach cluster_B Route B: [3+2] Cycloaddition Start Starting Materials A1 2-Acetylfuran + Diethyl Oxalate Start->A1 B1 2-Ethynylfuran + Ethyl Chlorooximidoacetate Start->B1 A2 Claisen Condensation (NaOMe, MeOH) A1->A2 A3 Diketoester Intermediate A2->A3 A4 Cyclization (NH2OH·HCl, Reflux) A3->A4 Ester Ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate A4->Ester B2 Nitrile Oxide Generation (Et3N, in situ) B1->B2 B3 [3+2] Cycloaddition B2->B3 B3->Ester Amidation Amidation (NH3 / MeOH) Ester->Amidation Product 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Amidation->Product

Caption: Comparative synthetic workflows for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Causality in Experimental Design & Self-Validating Protocols

To ensure reproducibility, a protocol must be self-validating—meaning that visual, thermal, or chromatographic cues during the reaction confirm its successful progression.

Protocol 1: Route A - Claisen Condensation & Cyclization

Causality & Design: Sodium methoxide (NaOMe) is preferred over sodium ethoxide to minimize transesterification complexities when using dimethyl oxalate. The cyclization with hydroxylamine hydrochloride (NH₂OH·HCl) requires careful pH management; the hydrochloride salt acts as an intrinsic proton source to catalyze the dehydration of the intermediate hemiaminal, driving the aromatization of the isoxazole ring[1].

Step-by-Step Methodology:

  • Condensation: In a flame-dried, argon-purged 500 mL round-bottom flask, suspend NaOMe (1.5 equiv, 81 mmol) in anhydrous methanol (150 mL) at 0 °C.

  • Addition: Add dimethyl oxalate (1.2 equiv, 64.8 mmol) in one portion. Dropwise add 2-acetylfuran (1.0 equiv, 54 mmol) over 30 minutes. Self-Validation: The solution will transition from clear to a deep yellow/orange suspension, indicating the formation of the enolate.

  • Reflux: Heat to 65 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). Upon completion, cool to room temperature and concentrate in vacuo.

  • Cyclization: Redissolve the crude diketoester in methanol (100 mL). Add NH₂OH·HCl (1.5 equiv, 81 mmol). Reflux at 70 °C for 3 hours. Self-Validation: The reaction mixture will clarify, and a white precipitate (NaCl/KCl depending on base neutralization) may form.

  • Workup: Evaporate the solvent, partition between EtOAc (200 mL) and H₂O (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate.

  • Amidation: Dissolve the ester in 7N methanolic ammonia (100 mL). Stir in a sealed pressure tube at 50 °C for 16 hours.

  • Purification: Cool to 0 °C. The product, 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, precipitates directly. Filter and wash with cold methanol.

Protocol 2: Route B - 1,3-Dipolar Cycloaddition

Causality & Design: Nitrile oxides are highly reactive and prone to dimerization into furoxans. Therefore, the nitrile oxide must be generated in situ from ethyl chlorooximidoacetate using a mild base (triethylamine) in the presence of the dipolarophile (2-ethynylfuran) [4]. The concerted [3+2] cycloaddition is highly regioselective, governed by the frontier molecular orbital (FMO) interactions between the dipole's LUMO and the terminal alkyne's HOMO.

Mechanism Precursor Hydroximoyl Chloride (Precursor) Dipole Nitrile Oxide (1,3-Dipole) Precursor->Dipole Dehydrohalogenation Base Base (Et3N) - HCl Base->Dipole TS Concerted [3+2] Transition State Dipole->TS Dipolarophile 2-Ethynylfuran (Dipolarophile) Dipolarophile->TS Isoxazole Isoxazole Core TS->Isoxazole Cyclization

Caption: In situ generation of nitrile oxide and concerted [3+2] cycloaddition mechanism.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-ethynylfuran (1.0 equiv, 20 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv, 24 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • In Situ Generation: Cool the mixture to 0 °C. Dissolve triethylamine (Et₃N, 1.5 equiv, 30 mmol) in DCM (20 mL) and add dropwise over 2 hours via a syringe pump. Self-Validation: Slow addition is critical. A rapid addition causes a localized spike in nitrile oxide concentration, leading to a yellow tint and eventual dimerization (furoxan byproduct). A successful slow addition maintains a pale, clear solution.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (50 mL). Extract with DCM (2 x 50 mL). Wash the combined organics with 1M HCl (to remove excess Et₃N), brine, and dry over MgSO₄.

  • Amidation: Concentrate the organic layer to yield the crude ester. Dissolve in 7N methanolic ammonia (50 mL) and stir at 50 °C for 16 hours in a sealed tube.

  • Purification: Evaporate the solvent and recrystallize the crude solid from ethanol to yield pure 5-(furan-2-yl)-1,2-oxazole-3-carboxamide.

Performance & Reproducibility Comparison

To objectively evaluate these alternatives, we must look at the quantitative metrics of synthesis. Route A is traditionally favored for cost-efficiency, while Route B excels in purity and regiocontrol.

MetricRoute A: Claisen CyclizationRoute B: 1,3-Dipolar Cycloaddition
Overall Yield 45 - 55% (Over 3 steps)65 - 75% (Over 2 steps)
Regioselectivity Moderate (Requires purification of isomers)Excellent (>95% 3,5-isomer)
Purity (Pre-Cryst.) ~80% (Byproducts: unreacted diketone)~92% (Byproducts: furoxan traces)
Scalability High (Readily scaled to >100g)Moderate (Exothermic dipole generation)
E-Factor High (Aqueous workups, salt generation)Low (Atom economical cycloaddition)
Cost Profile Low (Cheap bulk reagents)Moderate (Specialty alkyne/oxime needed)

For discovery-stage researchers requiring high purity and rapid access to the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide scaffold, Route B (1,3-Dipolar Cycloaddition) is the superior choice. The self-validating nature of the syringe-pump addition ensures that dimerization is minimized, leading to a cleaner crude profile that often bypasses the need for column chromatography.

Conversely, for process chemists and drug development professionals scaling up beyond the 100-gram threshold, Route A (Claisen Cyclization) remains the industrial standard. Despite the lower overall yield and the requirement for isomer separation, the raw material cost is significantly lower, and the thermal risks associated with large-scale nitrile oxide generation are entirely avoided.

References

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

Comparative

Validating Purity of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide: A High-Fidelity LC-MS Protocol

Executive Summary: The Case for LC-MS For small molecule heterocycles like 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (MW: 178.15 Da), traditional HPLC-UV (254 nm) is often insufficient for definitive purity validation.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for LC-MS

For small molecule heterocycles like 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (MW: 178.15 Da), traditional HPLC-UV (254 nm) is often insufficient for definitive purity validation.[1] The furan ring is highly susceptible to oxidative ring-opening (forming reactive dicarbonyls), and the isoxazole core can undergo reductive cleavage. These degradants often lack strong chromophores or co-elute with the parent peak, leading to "silent" impurities that inflate purity values in UV-only assays.

This guide details a Self-Validating LC-MS Protocol designed to detect isobaric interferences and non-chromophoric degradants, ensuring the structural integrity of the compound is not just assumed, but proven.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) against standard HPLC-UV and Quantitative NMR (qNMR) for this specific furan-isoxazole derivative.

FeatureLC-MS (Proposed) HPLC-UV (Standard) qNMR (

H)
Primary Detection Mass-to-charge (

)
UV Absorbance (

)
Proton Chemical Shift (

)
Specificity High: Distinguishes co-eluting peaks by mass.[1]Low: Co-eluting impurities are invisible if spectra overlap.High: Structural resolution, but signals often overlap in complex mixtures.[1]
Sensitivity (LOD) Trace (<0.01%) : Critical for genotoxic furan degradants.[1]Moderate (>0.05%) : Limited by extinction coefficients.[1]Low (>0.5%) : Not suitable for trace impurity profiling.[1]
Degradant ID Immediate: MS/MS fragmentation reveals structural changes (e.g., ring opening).[1]None: Requires isolation and offline analysis.Moderate: Can see gross structural changes but poor for trace components.
Throughput High (Rapid gradients)HighLow

Strategic Method Development

The Compound: Vulnerability Mapping
  • Target: 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide[1][2]

  • Formula:

    
    
    
  • Exact Mass: 178.0378[1]

  • Critical Quality Attribute (CQA): The integrity of the Furan-Isoxazole bond . Acidic conditions can cause furan ring opening; basic conditions may hydrolyze the carboxamide.

Visualizing the Workflow

The following diagram outlines the "Self-Validating" analytical lifecycle, integrating ICH Q14 (Enhanced Development) principles.

ValidationWorkflow cluster_Detect Dual-Stream Detection Sample Crude/Purified Sample Sep UPLC Separation (C18 Column) Sample->Sep UV PDA (200-400nm) Chromophore Integrity Sep->UV MS Q-TOF / Orbitrap (ESI+) Sep->MS Data Data Fusion (UV/MS Alignment) UV->Data Area % MS->Data TIC % + Exact Mass Decision Purity Decision Data->Decision Report CoA Generation Decision->Report Pass (>98%) Fail Impurity ID (MS/MS) Decision->Fail Fail / Co-elution Fail->Sample Re-purify

Figure 1: Dual-stream detection workflow ensuring orthogonality between UV absorption and Mass ionization.

Experimental Protocol (SOP)

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Single Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

    • Rationale: High surface area C18 provides robust retention for polar amides while separating hydrophobic furan degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

    • Rationale: Acidic pH (~2.7) stabilizes the amide and ensures protonation

      
       for ESI.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)%BEvent
0.005Equilibration
0.505Load
4.0095Elution of Parent & Hydrophobic Impurities
5.0095Wash
5.105Re-equilibration
7.005End
MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C

  • Fragmentor: 100 V (Optimized to minimize in-source fragmentation of the labile furan).

  • Scan Range:

    
     50 – 500 (Focus on low MW degradants).
    

Validation Parameters (ICH Q2(R2) Aligned)

Specificity (The "Purity Check")

Objective: Demonstrate that the main peak is solely the target compound.

  • Protocol: Extract the Ion Chromatogram (EIC) for

    
     179.04 (
    
    
    
    ). Compare peak apex retention time with UV trace.
  • Acceptance Criteria:

    • UV and MS retention times align within ±0.02 min.

    • MS spectra across the peak width (leading, apex, tailing) must be uniform (Match Factor > 950).[1]

    • The "Silent" Test: Check TIC for peaks with no corresponding UV signal . These are non-chromophoric impurities (e.g., saturated ring-opened byproducts).[1]

Linearity & Sensitivity
  • Range: 0.1 µg/mL to 100 µg/mL.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1.[1]

    • Target: < 0.05% area normalization.

  • LOQ (Limit of Quantitation): S/N > 10:1.

Degradation Pathway Mapping (For Stress Testing)

Understanding how the molecule breaks down is vital for identifying impurity peaks.

Degradation cluster_Acid Acidic Stress / Oxidation cluster_Base Basic Stress Parent Parent Compound (MW: 178) [M+H]+ 179 RingOpen Furan Ring Opening (Dicarbonyl formation) [M+H]+ 195 (+OH) Parent->RingOpen +[O] / H+ Hydrolysis Amide Hydrolysis (Carboxylic Acid) [M+H]+ 180 Parent->Hydrolysis -NH2 / +OH

Figure 2: Primary degradation pathways.[1] Note the mass shifts: +16 Da (Oxidation) or +1 Da (Hydrolysis).[1]

Data Interpretation & Reporting

The "Self-Validating" Logic

A method is self-validating when the data contains internal controls. For this compound, use the Fragment Confirmation technique:

  • Parent Ion: Observe

    
     179.04.
    
  • Diagnostic Fragment: In MS/MS (Collision Energy ~20eV), look for the loss of the carboxamide group (

    
     or 
    
    
    
    ).[1]
    • 
       (Loss of 
      
      
      
      )[1]
    • 
       (Loss of 
      
      
      
      radical/neutral)
  • Rule: If a peak has the correct retention time but lacks this fragmentation pattern, it is an isobaric interference, not the product.[1]

Common Pitfalls
  • Adduct Formation: Be aware of

    
     (
    
    
    
    201) or
    
    
    (
    
    
    217) signals, which can be mistaken for impurities if solvents are not high-purity.[1]
  • Dimerization: High concentrations may form

    
     (
    
    
    
    357).[1] Dilute the sample to confirm.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3][4] Provides the global regulatory framework for specificity, linearity, and accuracy.[1]

  • Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling.[5] (2025).[1][6] Discusses the advantages of MS over UV for heterocyclic impurity detection.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4059992: 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate.[1] (Accessed 2026).[1][7][8] Provides physicochemical properties and structural data.[5][9] [1]

  • European Medicines Agency (EMA). ICH Q2(R2) guideline on validation of analytical procedures.[1] (2023).[1][3][4] Details the lifecycle management of analytical methods.

Sources

Validation

A Comparative Guide to Confirming Regioselectivity in the Synthesis of 5-(Furan-2-yl)-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a privileged structure in medicinal chemistry, and the 5-(Furan-2-yl)-1,2-oxazole motif is of particular interest due to the combi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, and the 5-(Furan-2-yl)-1,2-oxazole motif is of particular interest due to the combined biological significance of both the furan and isoxazole rings.[1][2] The regioselective synthesis of this compound is crucial as different regioisomers can exhibit vastly different pharmacological profiles. This guide provides a comprehensive comparison of synthetic strategies and analytical methodologies to unambiguously confirm the desired 5-substituted regiochemistry.

The Challenge of Regioselectivity in 1,3-Dipolar Cycloaddition

The most common and direct route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] This reaction is a powerful tool for constructing the isoxazole ring. However, when using unsymmetrical alkynes, the reaction can potentially yield two different regioisomers, which presents a significant challenge for regiochemical control.[5]

In the synthesis of 5-(Furan-2-yl)-1,2-oxazole, the key reaction involves the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with an appropriate alkyne. The regioselectivity of this cycloaddition is governed by both steric and electronic factors of the dipole and dipolarophile.[6] While theoretical models like Frontier Molecular Orbital (FMO) theory can help predict the major regioisomer, experimental confirmation is paramount.[6]

Synthetic Approach: One-Pot 1,3-Dipolar Cycloaddition

A widely employed and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the one-pot 1,3-dipolar cycloaddition, where the nitrile oxide is generated in situ from an aldoxime.[7] This approach avoids the isolation of the potentially unstable nitrile oxide intermediate.

This protocol is adapted from established one-pot procedures for 3,5-disubstituted isoxazoles.[7]

Materials:

  • Furan-2-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • A suitable terminal alkyne (e.g., ethynyltrimethylsilane, followed by desilylation, or acetylene gas)

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2 molar ratio)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve furan-2-carbaldehyde (2 mmol) and hydroxylamine hydrochloride (2 mmol) in the deep eutectic solvent (1 mL). Add sodium hydroxide (2 mmol) and stir the mixture at 50°C for 1 hour.

  • Nitrile Oxide Generation: To the reaction mixture, add N-chlorosuccinimide (3 mmol) portion-wise and continue stirring at 50°C for 3 hours. This will generate the furan-2-carbonitrile oxide in situ.

  • Cycloaddition: Introduce the alkyne (2 mmol) to the reaction mixture and continue stirring at 50°C for an additional 4 hours.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-(Furan-2-yl)-1,2-oxazole.

G furan_aldehyde furan_aldehyde oxime oxime furan_aldehyde->oxime Oxime Formation nitrile_oxide nitrile_oxide oxime->nitrile_oxide Oxidation hydroxylamine hydroxylamine hydroxylamine->oxime cycloaddition cycloaddition nitrile_oxide->cycloaddition ncs ncs ncs->nitrile_oxide crude_product crude_product cycloaddition->crude_product alkyne alkyne alkyne->cycloaddition workup workup crude_product->workup chromatography chromatography workup->chromatography pure_product pure_product chromatography->pure_product analysis analysis pure_product->analysis

Caption: Workflow for the synthesis and purification of 5-(Furan-2-yl)-1,2-oxazole.

Confirming Regioselectivity: A Comparative Analysis of Analytical Techniques

Unambiguous determination of the substitution pattern on the isoxazole ring is critical. Several powerful analytical techniques can be employed, each providing unique structural insights.

Analytical Technique Information Provided Advantages Disadvantages
¹H NMR Spectroscopy Chemical shifts and coupling constants of protons on the isoxazole and furan rings.Readily available, provides initial structural confirmation.May not be sufficient on its own for unambiguous isomer differentiation.
¹³C NMR Spectroscopy Chemical shifts of the carbon atoms in the isoxazole ring (C3, C4, and C5).Provides clear distinction between regioisomers based on carbon chemical shifts.[8]Less sensitive than ¹H NMR.
2D NMR (HMBC, NOESY) Correlation between protons and carbons (HMBC) and through-space proton-proton interactions (NOESY).Provides definitive evidence of connectivity and spatial proximity, confirming the substitution pattern.[9]Requires more instrument time and expertise in data interpretation.
X-ray Crystallography Precise three-dimensional structure, including bond lengths and angles.The "gold standard" for unambiguous structural determination.[10]Requires a suitable single crystal, which can be challenging to obtain.[10]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and can provide clues about the structure based on fragmentation.[11]Fragmentation patterns of isomers can be similar.

NMR spectroscopy is often the first and most informative tool for distinguishing between the 3,5- and 3,4-disubstituted isoxazole regioisomers.

  • ¹H NMR: The chemical shift of the proton at the C4 position of the isoxazole ring is a key indicator. In 3,5-disubstituted isoxazoles, this proton typically appears as a singlet.[12] Its precise chemical shift will be influenced by the neighboring furan ring.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly diagnostic. Significant differences in the chemical shifts, particularly for C3 and C5, are expected between the two possible regioisomers, allowing for clear assignment.[8]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is invaluable for confirming connectivity. For the desired 5-(Furan-2-yl)-1,2-oxazole, a correlation between the proton at C4 of the isoxazole and the carbon atoms of the furan ring would be expected. Conversely, correlations between the furan protons and C5 of the isoxazole would provide strong evidence for the desired isomer.[9]

When a suitable single crystal can be obtained, single-crystal X-ray diffraction provides irrefutable proof of the molecular structure.[10] This technique determines the precise spatial arrangement of atoms, confirming bond connectivities and definitively establishing the regiochemistry.[13] The process involves crystallizing the purified compound and analyzing the diffraction pattern of X-rays passing through the crystal.[10]

G synthesis synthesis nmr nmr synthesis->nmr Primary Analysis ms ms synthesis->ms Molecular Weight xray xray synthesis->xray If Crystalline structure_elucidation structure_elucidation nmr->structure_elucidation Connectivity & Isomer Differentiation ms->structure_elucidation Confirmation of Formula xray->structure_elucidation Definitive 3D Structure

Caption: Analytical workflow for the confirmation of regioselectivity.

Conclusion

The synthesis of 5-(Furan-2-yl)-1,2-oxazole presents a regiochemical challenge that can be effectively addressed through careful selection of synthetic methodology and rigorous analytical characterization. While one-pot 1,3-dipolar cycloaddition offers an efficient synthetic route, the confirmation of the desired 5-substituted regioisomer is paramount. A combination of one- and two-dimensional NMR techniques provides powerful and often conclusive evidence of the correct structure. For absolute and unambiguous confirmation, particularly for novel compounds intended for drug development, single-crystal X-ray crystallography remains the definitive method. By employing these complementary analytical techniques, researchers can confidently establish the regioselectivity of their synthesized 5-(Furan-2-yl)-1,2-oxazole, ensuring the integrity of their subsequent biological and pharmacological studies.

References

  • A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvwyUxQfx1FLNrpe4_cibF-sU7jGOC5s2AfAYlcfEwm8O_sCka3pZxaBUFd-Td0YtXXFxQRyaq-0AoSQ9fJPD6k_dzzdZPrf9gomJ0Mr6XUOmrlUq3HhqEIrFHnV0U1wF16hDr_xVE_dAvE8xfL2KZUUkbANQ7kpM9I3X1r1Lk1kZrko1U2fX-A-XdAJRXQBxA6zGOwitjGEx7g7gVIVKE]
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV5OIAHU_YCEPStJfRX6WZzqFjHxEY4D8x47PwC7ehfLHKPm6qIWRnm4M83MDGhhcQeFffBgJvhPM70_tG3azHiSDGKhyylxHM98ECKSyB7JpF6sTK-gprRPWHAuvYj2lYSy85B4GGvNN_7RDmKw2RIxk0Jnt4nOGtcGI=]
  • Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuS3Or7VtTPoBJdaW6G31uzZpXOWNfcqqVR9SoVupIAGAE_M_sylyuY0Ytmvyi1L4fyPFKIDCocZYK1EmD2avB5f5BTS5N6YsmQ_VYx0DmWGJdln00gTUEjHS_wyTeauL_HzfIe9mW0el9_9nSkDCZR7HwBSOUmdSlr76F-dOYvO_M1gwUU-jSY3PUy6KeuXJJjblyNep1r0u0EQJqdogi9MjwFSDSmZDCVO-YF2c60JvG-ZD48cbyDnrWTUcoaC8=]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8513811/]
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00232f]
  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. - ResearchGate. [URL: https://www.researchgate.net/figure/Steric-control-of-the-regioselectivity-of-the-1-3-dipolar-cycloaddition-reaction-of_fig3_319485782]
  • New Synthetic Method for 3,5-Disubstituted Isoxazole - wanguan. [URL: https://www.wanguan.com.cn/paper/show/down?id=10.3969/j.issn.1005-1511.2014.02.020]
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - OUP Academic. [URL: https://academic.oup.com/arkivoc/article/2013/2/230/568853]
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. [URL: https://www.mdpi.com/1420-3049/28/6/2539]
  • Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes - Russian Chemical Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1997/rc/rc997011]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra13343j]
  • Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/243.shtm]
  • 5-(Fur-2-yl)isoxazole - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/Eqadop5kRMV]
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319028/]
  • 5-Furan-2yl[3][7][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7][15] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. [URL: https://www.mdpi.com/1422-8599/2005/2/M393]

  • Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhATM7JBc-wF2ueI7a9OAh8xkJKu0T3w_0nVisOA4mKST9xEZrwMw1RucUL1GhNw2_xhwB-29UDEiOG0f1lhUDYEIpCwLDHsrgLE_WbqFZA3nAtjlBy-2qEoboXksvYegARG2WF9rA7vtqbjXm8aX3eE21IzmDXgv60bd38gS7nomToaC_MnDr7kDs5Fe3KlGKLhM5k_9wbStCu7WF6TN9uOsAzt7nRoD2Qxeoihd5luv_pmxUxLb_fME6MA-9t-CEtRM9qtl8bnI1kq4uKgD6TN73BWvpKbjVaFhTWA38maUDsu8KSwXSYvEQYrn3d4PA9Zwa]
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/237305342_35-Diarylisoxazoles_Individualized_Three-Step_Synthesis_and_Isomer_Determination_Using_13C_NMR_or_Mass_Spectroscopy]
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/review-on-chemistry-and-therapeutic-activity-of-the-derivatives-of-furan-and-oxazole-the-oxygen-containing-heterocycles.pdf]
  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/review-on-chemistry-and-therapeutic-activity-of-the-derivatives-of-furan-and-oxazole-the-oxygen-containing-heterocycles.html]
  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines† - Rsc.org. [URL: https://www.rsc.
  • Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (C007B-224559) - Cenmed Enterprises. [URL: https://www.cenmedenterprises.
  • 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6ff1b1]
  • X-ray crystal structure of 5h, with atom-numbering scheme. Displacement... - ResearchGate. [URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-5h-with-atom-numbering-scheme-Displacement-ellipsoids-are_fig3_365315513]
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. [URL: http://www.sciencearenapub.co.in/journal/sjis/pdf/2016/v3_i3/sjis_v3_i3_2016_02.pdf]
  • X‐ray crystal structure of 5a. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-5a_fig4_344917992]
  • Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELi0rAq5yMQdC-RhPHUk9M69r2JkpTjSUUxDSR9pH4iEyJIimk30SR4iWrpzll0ziWcxA51rdvbjR-fpMwO65xcZ9xONIDeR31NWu1dn-447hPlI3rjNU-spYXImM-i2iGFvML42QKbb9Yc8Jfeh80iF9G65bTUFqwgpYStZSQXo0kUm_dKlZX0AQEQqVreWn9xkL0Se41RV5xZU47Wnrzwu0=]
  • Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25192135/]
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. [URL: https://www.mdpi.com/2673-411X/5/4/20]
  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY - IJRPC. [URL: https://www.ijrpc.com/files/01-32.pdf]
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764835/]
  • 5-Furan-2-yl-isoxazole-3-carboxylic acid | 98434-06-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/fc/h99c77942]
  • Nitrogen-containing heterocycles: 1,3-dipolar cycloaddition of stabilized nitrones with alkynes; primary cycloadducts, first and second generation rearrangement processes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/a606456f]
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/18/11]
  • Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/14067]
  • Construction of Isoxazole ring: An Overview - Nanobioletters. [URL: https://nanobioletters.com/papers_issued/LIANBS132094.pdf]
  • Furan synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Efficacy of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (FXC-1)

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, hereafter designated as FXC-1. Given the therapeutic potential of the i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide, hereafter designated as FXC-1. Given the therapeutic potential of the isoxazole scaffold in oncology, this document outlines a head-to-head comparison of FXC-1 against established agents, contextualizing its performance through robust, validated experimental protocols.[1][2]

The central hypothesis of this guide is that FXC-1 acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[3][4][5] This hypothesis is predicated on the known activities of structurally related isoxazole-carboxamide derivatives.[1][2]

Our objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol to benchmark FXC-1's potency and mechanism of action.

Part 1: Mechanistic Hypothesis and Competitor Selection

The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling pathways in human cancer, making its components attractive targets for therapeutic intervention.[5][6] Activation of this cascade, often through receptor tyrosine kinases or loss of the tumor suppressor PTEN, leads to the phosphorylation and activation of Akt.[5] Activated Akt then phosphorylates a multitude of downstream targets, including components of the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 Kinase (S6K).[5][7]

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt p mTORC1 mTORC1 Akt->mTORC1 p S6K S6K mTORC1->S6K p Proliferation Cell Growth & Proliferation S6K->Proliferation FXC1 FXC-1 (Hypothesized Target) FXC1->PI3K

Figure 1: Hypothesized mechanism of FXC-1 on the PI3K/Akt/mTOR pathway.

To establish a robust benchmark, FXC-1 will be compared against two compounds with distinct mechanisms of action:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor.[8][9][10][11] It serves as a direct mechanistic competitor, allowing for a comparison of potency against the same target class.[8][12]

  • Doxorubicin: A widely used chemotherapeutic agent that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[13][14][][16] It serves as a standard-of-care control, providing a benchmark against a clinically relevant drug with a different mechanism.

Part 2: In Vitro Efficacy Benchmarking

This section details the core assays for determining and comparing the cytotoxic and apoptotic potential of FXC-1. The experiments are designed to be performed on a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), to assess activity across different cancer types.

Experiment 1: Cell Viability by MTT Assay

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a colorimetric change that is proportional to the number of viable cells.[17][18][20]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of FXC-1, Pictilisib, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17][18]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[17][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Hypothetical Data Summary:

CompoundCell LineIC50 (µM) after 48h
FXC-1 MCF-71.5
A5492.8
Pictilisib MCF-70.8
A5491.2
Doxorubicin MCF-70.5
A5490.9
Experiment 2: Apoptosis Induction by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[24][25] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[22][23]

Apoptosis_Workflow Start Cancer Cells (e.g., MCF-7) Treatment Treat with FXC-1, Competitors, or Vehicle Control Start->Treatment Incubate Incubate (e.g., 24h) Treatment->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Stain Stain with Annexin V-FITC & Propidium Iodide Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Quantify Apoptotic vs. Necrotic vs. Live Cells Analyze->Result

Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with FXC-1, Pictilisib, and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold 1X PBS.[23]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (1 mg/ml solution).[22][25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[23][24]

  • Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[23]

Hypothetical Data Summary (MCF-7 Cells at 24h):

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 3.11.5
FXC-1 25.410.2
Pictilisib 28.912.5
Doxorubicin 35.718.3

Part 3: Target Engagement & Pathway Modulation

To validate the mechanistic hypothesis, it is crucial to determine if FXC-1 directly engages its putative target and modulates downstream signaling. Western blotting is the gold-standard technique for this purpose.

Experiment 3: Western Blot Analysis of PI3K Pathway Phosphorylation

This experiment measures the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylation of Akt (at Ser473) and its downstream target S6K (at Thr389) following treatment with FXC-1 would provide strong evidence of on-target activity.[7][26]

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compounds for a short duration (e.g., 2-4 hours) to observe direct signaling effects. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[7][26][27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[26]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[26][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][26]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[27] Note: Milk should be avoided as it contains phosphoproteins that can interfere with detection.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Rabbit anti-phospho-S6K (Thr389)

    • Rabbit anti-total S6K

    • Mouse anti-GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[7][26]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a chemiluminescence imaging system.[7][26]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.[26]

Hypothetical Data Summary (MCF-7 Cells at 4h):

Treatment (at IC50)Relative p-Akt / Total Akt Ratio (Fold Change vs. Vehicle)Relative p-S6K / Total S6K Ratio (Fold Change vs. Vehicle)
Vehicle Control 1.001.00
FXC-1 0.350.40
Pictilisib 0.200.25
Doxorubicin 0.950.98

Part 4: Synthesis and Discussion

The experimental framework outlined in this guide provides a multi-faceted approach to benchmarking the biological efficacy of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (FXC-1).

  • The MTT assay offers a primary screen for anti-proliferative activity, establishing a dose-response relationship and calculating the IC50 value. The hypothetical data suggests FXC-1 has potent cytotoxic effects, though perhaps less so than the established PI3K inhibitor Pictilisib and the standard chemotherapy Doxorubicin.

  • The Annexin V/PI assay elucidates the mode of cell death. The hypothetical results indicate that FXC-1, similar to Pictilisib, induces apoptosis, a desirable characteristic for an anticancer agent.

  • The Western blot analysis provides crucial mechanistic insight. The hypothetical data strongly supports the initial hypothesis, showing that FXC-1 inhibits the phosphorylation of key downstream effectors of the PI3K pathway, Akt and S6K. This contrasts with Doxorubicin, which, as expected, does not significantly modulate this pathway, confirming its different mechanism of action.

Based on this proposed benchmarking workflow, FXC-1 emerges as a promising anti-cancer agent with a mechanism consistent with PI3K pathway inhibition. While its hypothetical potency may be slightly lower than the direct competitor Pictilisib in these initial assays, further investigation is warranted.

Future studies should include:

  • Kinase Selectivity Profiling: A broad panel of kinase assays should be performed to determine the selectivity of FXC-1 and identify potential off-target effects.

  • In Vivo Efficacy Studies: Promising in vitro results must be validated in preclinical animal models of cancer (e.g., xenograft models) to assess anti-tumor activity, pharmacokinetics, and tolerability.

  • Combination Studies: Investigating the synergistic potential of FXC-1 with other chemotherapeutic agents or targeted therapies could reveal enhanced efficacy and strategies to overcome drug resistance.

This guide provides a robust and logical framework for the initial characterization and comparative analysis of novel compounds like FXC-1, ensuring that subsequent development efforts are built upon a foundation of rigorous scientific data.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • PI3K/Akt/mTOR pathway inhibitors in cancer: a perspective on clinical progress. (2010). PubMed. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Cancer: How does doxorubicin work?. (2012). eLife. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. (2010). Europe PMC. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. [Link]

  • (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. (n.d.). An-Najah Staff. [Link]

  • Pictilisib | C23H27N7O3S2. (n.d.). PubChem. [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC. (2014). National Institutes of Health (NIH). [Link]

  • GDC-0941 (Pictilisib). (n.d.). Cellagen Technology. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.). protocols.io. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). MDPI. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

Disclaimer: This document provides procedural guidance for the disposal of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide based on the known hazards of its constituent functional groups (furan, oxazole, carboxamide) and establ...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides procedural guidance for the disposal of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide based on the known hazards of its constituent functional groups (furan, oxazole, carboxamide) and established best practices for laboratory chemical waste management. No specific Safety Data Sheet (SDS) for this compound was found in the available literature. Therefore, it is imperative that all procedures are conducted in accordancewith the specific guidelines and regulations set forth by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies.[1][2][3][4] This guide serves to supplement, not replace, official institutional and regulatory protocols.

Core Principles of Disposal: Hazard Assessment and Classification

The fundamental principle of laboratory safety dictates that a comprehensive disposal plan must be in place before any chemical is handled.[5][6] Due to its chemical structure, 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide must be treated as hazardous chemical waste . This classification is derived from the potential hazards associated with its furan and oxazole moieties.

The furan ring, in particular, presents specific risks. Furan and its derivatives can be flammable and may form explosive peroxides upon prolonged exposure to air and light.[7][8] While the overall toxicity profile of this specific molecule is not documented, many heterocyclic organic compounds are considered potentially toxic if inhaled, ingested, or absorbed through the skin.[1][9] Therefore, all waste containing this compound, including residual amounts, contaminated materials, and solutions, must be disposed of through a licensed hazardous waste program and must never be released into the environment via drains or regular trash.[4][10][11]

Table 1: Hazard Profile Based on Structural Analogs

Hazard CharacteristicPotential Risk & RationaleGeneral Disposal Protocol
Flammability The presence of the furan ring suggests the compound may be flammable.[8] Furan itself is an extremely flammable liquid and vapor.Segregate from oxidizers and sources of ignition.[9] Collect in a designated flammable waste container if required by EHS.
Reactivity Furan-containing compounds can form shock-sensitive and explosive peroxides, especially when uninhibited and exposed to air.[5][7]Store waste in tightly sealed, air-tight containers away from light and heat.[2][12] Do not mix with other waste streams unless compatibility is confirmed.[1][9]
Toxicity Assumed to be harmful if ingested, inhaled, or absorbed through the skin, which is a prudent approach for novel chemical entities.[9][13] Furan is classified as a substance that may cause cancer.Handle exclusively within a chemical fume hood.[1] Collect all contaminated materials as hazardous waste.
Environmental Hazard Improper disposal can lead to contamination of soil and water systems.[11][14] Many organic compounds are toxic to aquatic life.[13]Do not dispose of down the drain or in regular trash.[7][8] All waste must be handled by a certified hazardous waste contractor.[11][15]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[3][10]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified chemical splash goggles or safety glasses with side shields.[3]Protects against accidental splashes of the chemical or solutions containing it.
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness).[3][4]Provides a barrier against direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-retardant laboratory coat.[1]Protects skin and personal clothing from contamination. Must be kept buttoned.
Respiratory Protection All handling and disposal procedures should be performed within a certified chemical fume hood to minimize inhalation risk.[1][4]The fume hood provides primary containment and protects the user from inhaling potentially harmful vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide requires a systematic approach involving waste segregation, secure containment, and clear labeling.

Waste Segregation and Collection

Segregating chemical waste at the point of generation is a critical safety measure to prevent dangerous reactions.[4][10]

  • Step 1: Designate Waste Containers. Before starting work, prepare separate, dedicated hazardous waste containers for solid and liquid waste. These containers must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and must have a secure, leak-proof lid.[1][2][16]

  • Step 2: Collect Solid Waste. Place all solid waste, including residual amounts of the compound, contaminated weighing papers, and used pipette tips, directly into the designated solid hazardous waste container.[3][17]

  • Step 3: Collect Liquid Waste. Collect all solutions containing 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide in the designated liquid hazardous waste container. Do not mix this waste with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless explicitly permitted by your institution's EHS department.[1][9]

  • Step 4: Collect Contaminated Materials. All disposable items that have come into contact with the compound, such as gloves, bench paper, and cleaning materials, must be collected in the solid hazardous waste container.[1][2]

Container Management and Labeling

Proper management of waste containers is essential for regulatory compliance and safety.

  • Labeling: Immediately label all waste containers with the words "Hazardous Waste ," the full chemical name "5-(Furan-2-yl)-1,2-oxazole-3-carboxamide ," and the approximate concentration and quantity.[9][16] Do not use abbreviations or chemical formulas.[16]

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[2][16] This is especially important to prevent the release of vapors and potential peroxide formation. Do not leave funnels in the container opening.[16]

  • Storage Location: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory, near the point of generation.[16][18] The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.

  • Final Disposal: Once a waste container is approximately 90% full, complete a chemical waste pickup form as required by your institution's EHS office.[16] Do not overfill containers.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe and compliant disposal of waste generated from work with 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

G cluster_prep Preparation Phase cluster_generation Waste Generation & Segregation cluster_waste_types cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Begin Work with 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood waste_prep Prepare Labeled Hazardous Waste Containers (Solid, Liquid, Sharps) hood->waste_prep generation Generate Waste (Solid, Liquid, Contaminated PPE) waste_prep->generation solid_waste Solid Waste & Contaminated Materials generation->solid_waste liquid_waste Liquid Waste (Solutions) generation->liquid_waste solid_container Place in 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Place in 'Liquid Hazardous Waste' Container liquid_waste->liquid_container labeling Ensure Containers are Securely Closed and Clearly Labeled with: 'Hazardous Waste' Full Chemical Name Constituents & Percentages solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Institutional EHS Department storage->pickup end_process Waste Disposed of by Licensed Contractor pickup->end_process

Caption: Disposal workflow for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

Emergency Procedures: Spill and Exposure Management

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Eliminate Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[1]

  • Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1][4] Do not use combustible materials like paper towels.[4]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into the designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][4]

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policy.[4]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide. (2025). BenchChem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003).
  • Laboratory Waste Disposal Safety Protocols. (2024).
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (2025). BenchChem.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Furan - Safety D
  • Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide. (2025). BenchChem.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
  • Safety Data Sheet: Furan-d4. (2022). Chemos GmbH&Co.KG.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Furan. (2026). Sigma-Aldrich.
  • Material Safety D

Sources

Handling

Personal protective equipment for handling 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic compounds into high-throughput screening and drug development workflows. 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (also known...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic compounds into high-throughput screening and drug development workflows. 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (also known as 5-(furan-2-yl)isoxazole-3-carboxamide) is a biologically active small molecule. Compounds containing the furan-isoxazole pharmacophore are often utilized as targeted inhibitors in complex cellular signaling pathways. Because these molecules are explicitly designed to cross lipid bilayers and interact with intracellular targets, they present unique occupational hazards.

Handling this compound requires strict adherence to hazardous drug protocols to prevent unintended biological exposure[1]. This guide provides a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of this compound.

Hazard Assessment & Mechanistic Rationale

Before donning Personal Protective Equipment (PPE), it is critical to understand why the equipment is necessary. The hazards of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide stem directly from its physicochemical properties:

PropertyValueSafety Implication
Molecular Weight ~178.15 g/mol Small molecular size allows for rapid transport across biological membranes if exposed.
Physical State Solid (Powder)Carboxamide moieties often induce static charge, creating a severe aerosolization and inhalation risk.
Solubility High in DMSOReconstitution requires Dimethyl Sulfoxide (DMSO), a potent penetration enhancer that exponentially increases dermal toxicity risks.

The Causality of Exposure: In biological assays, this compound is typically reconstituted in DMSO. DMSO is a highly efficient carrier solvent. If a DMSO solution containing the dissolved inhibitor contacts unprotected skin, the compound will be rapidly transported into the bloodstream, bypassing the stratum corneum entirely.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE specifications must be strictly enforced. This aligns with the NIOSH hierarchy of controls for hazardous drug exposures[1].

PPE CategorySpecification / MaterialProtection RationaleBreakthrough / Replacement
Gloves Nitrile (Double gloving required), ≥0.1 mm thicknessProtects against dermal absorption. The outer glove acts as the primary barrier against DMSO.Replace outer gloves every 2 hours or immediately upon solvent contamination.
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents ocular exposure to micro-particulates during the weighing of the dry powder.N/A (Clean with 70% EtOH post-use).
Body Disposable Tyvek lab coat or fluid-resistant gownPrevents the accumulation of microscopic powder on personal clothing.Dispose of daily or immediately upon known exposure.
Respiratory N95 Respirator (Minimum)Mitigates the inhalation of aerosolized API powder if engineering controls fail.Discard after single continuous use.

Step-by-Step Operational Protocol: Reconstitution & Aliquoting

This methodology ensures that every step contains a built-in safety check, minimizing the risk of contamination.

Step 1: Pre-Handling Setup & Environmental Control

  • Action: Designate a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure.

  • Causality: Standard chemical fume hoods have high face velocities that can blow fine powders out of the weigh boat. A powder hood provides a controlled, downward laminar flow that protects the user's respiratory tract without disturbing the analytical balance.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula. Tare the balance, carefully transfer the 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide powder, and record the mass. Cap the source vial immediately.

  • Causality: Neutralizing static electricity prevents the powder from "jumping" or clinging to the spatula, ensuring both dosing accuracy and preventing the powder from aerosolizing into the user's breathing zone.

Step 3: Dissolution in DMSO

  • Action: Transfer the sealed weigh boat or vial to a standard chemical fume hood. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Pipette gently to dissolve.

  • Causality: DMSO vapors can be irritating, and the solvent is highly hygroscopic. Performing this in a fume hood protects the user and prevents ambient moisture from degrading the stock solution.

  • Self-Validating Safety Check: Inspect your gloves. If any DMSO splashes onto your outer glove, immediately remove it, dispose of it in the hazardous waste, and don a new one. The inner glove acts as your fail-safe.

Step 4: Aliquoting and Decontamination

  • Action: Aliquot the stock solution into amber microcentrifuge vials to protect the compound from UV degradation. Store at -20°C. Wipe down the balance and hood surfaces with a 70% Ethanol/Water solution, followed by a dry wipe.

Spill Response & Waste Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory[2], waste management for biologically active molecules must be proactive.

  • Dry Powder Spill: Do not sweep or brush the powder, as this will aerosolize the chemical. Cover the powder with damp absorbent paper towels. Carefully scoop the towels into a puncture-resistant hazardous waste bag.

  • Liquid Spill (DMSO Stock): Absorb the liquid with a compatible chemical spill pad. Wash the area with copious amounts of water and a mild laboratory detergent, as DMSO is water-soluble.

  • Disposal: All contaminated consumables (pipette tips, gloves, weigh boats) must be placed in a designated hazardous chemical waste container for high-temperature incineration. Do not mix this with standard biological waste.

Operational Workflow Visualization

HandlingWorkflow N1 1. Storage Retrieval (Desiccator, 4°C) N2 2. Don PPE Matrix (Double Gloves, N95) N1->N2 N3 3. Anti-Static Weighing (Powder Hood) N2->N3 N4 4. DMSO Dissolution (Chemical Fume Hood) N3->N4 Transfer sealed vial N5 5. Aliquot & Seal (Amber Vials) N4->N5 N6 6. Long-Term Storage (-20°C) N5->N6 Stock Solutions N7 7. Waste Disposal (Incineration) N5->N7 Contaminated Consumables

Safe handling, dissolution, and disposal workflow for 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide.

References

  • Hazardous Drugs Exposures in Healthcare Source: Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL:[Link]

  • Personal Protective Equipment (PPE) Safety Source: SafetyCulture URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.